Casticin
Description
This compound has been reported in Artemisia incanescens, Vitex quinata, and other organisms with data available.
from fruit of Vitex rotundifolia; structure in second source
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLSMYMOKWUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197326 | |
| Record name | Casticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Casticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
479-91-4 | |
| Record name | Casticin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Casticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Casticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CASTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753GT729OU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Casticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 187 °C | |
| Record name | Casticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Casticin (Vitexicarpin): A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casticin, also known as Vitexicarpin, is a methoxylated flavonol, a type of natural flavonoid compound.[1] It is predominantly isolated from various species of the Vitex genus, such as Vitex agnus-castus, Vitex trifolia, and Vitex rotundifolia, as well as from other plants like Artemisia annua.[2][3] Traditionally used in herbal medicine for its anti-inflammatory properties, this compound has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology and immunology.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental methodologies.
Chemical Structure and Properties
This compound is chemically described as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one. Its structure is characterized by a flavonoid backbone with four methoxy groups and two hydroxy groups, which contribute to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |
| Synonyms | Vitexicarpin, Quercetagetin 3,6,7,4'-tetramethyl ether | |
| CAS Number | 479-91-4 | |
| Molecular Formula | C₁₉H₁₈O₈ | |
| Molecular Weight | 374.34 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 186-187 °C | |
| Solubility | DMSO: ≥ 60 mg/mL, DMF: 20 mg/mL, Ethanol: 5 mg/mL, Water: 120.7 mg/L (25 °C) | |
| UV λmax | 210, 258, 350 nm (in Ethanol) |
Biological Activities and Signaling Pathways
This compound exhibits a wide range of pharmacological effects, with its anticancer and anti-inflammatory activities being the most extensively studied.
Anticancer Activity
This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multi-faceted and involve the modulation of several key signaling pathways that regulate cell cycle progression, apoptosis, and metastasis.
Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| KB | Oral Carcinoma | 0.23 | |
| K562 | Leukemia | 5.95 | |
| HL-60 | Leukemia | 4.82 | |
| Kasumi-1 | Leukemia | 15.56 | |
| 786-O | Renal Carcinoma | < 8 | |
| YD-8 | Oral Squamous Carcinoma | < 8 | |
| HN-9 | Head and Neck Cancer | < 8 |
-
STAT3 Pathway: this compound is a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation. By inhibiting the phosphorylation of STAT3, this compound can suppress the transcription of genes involved in cell proliferation and survival.
-
TGF-β/Smad Pathway: this compound has been shown to attenuate liver fibrosis by blocking the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. It inhibits the phosphorylation of Smad2/3, preventing their nuclear translocation and the subsequent transcription of pro-fibrotic genes.
-
PI3K/Akt/mTOR Pathway: this compound has been reported to suppress cancer cell self-renewal and invasion through the negative regulation of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by modulating key inflammatory pathways, primarily the NF-κB pathway.
-
NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory gene expression.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound has good oral bioavailability. After oral administration, it is rapidly distributed and eliminated.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (40 mg/kg) | Intravenous Administration (5 mg/kg) | Reference |
| Tₘₐₓ (min) | 30.0 ± 8.7 | - | |
| Cₘₐₓ (ng/mL) | 1456.7 ± 345.2 | - | |
| t₁/₂ (min) | 36.48 ± 7.24 | 20.86 ± 2.02 | |
| AUC₀₋ₜ (ng/min/mL) | 67890.4 ± 16543.8 | 32145.6 ± 7890.1 | |
| Absolute Bioavailability (%) | 45.5 ± 11.0 | - |
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
References
- 1. This compound Inhibits A375.S2 Human Melanoma Cell Migration/Invasion through Downregulating NF-κB and Matrix Metalloproteinase-2 and -1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. This compound attenuates liver fibrosis and hepatic stellate cell activation by blocking TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
Casticin: A Technical Guide to its Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casticin, a polymethoxyflavone found in various medicinal plants, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological screening of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the underlying signaling pathways are presented to serve as a valuable resource for researchers in drug discovery and development.
Introduction
This compound (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) is a natural flavonoid compound isolated from plants of the Vitex species, among others.[1] Traditionally used in herbal medicine, recent scientific investigations have delved into its molecular mechanisms, revealing a wide range of biological effects.[2] This guide aims to consolidate the current knowledge on this compound's biological activities, providing a technical framework for its further investigation and potential therapeutic applications.
Anti-Cancer Activity
This compound exhibits potent anti-cancer properties across a variety of cancer cell types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 8.5 | 24 | [5] |
| SNU16 | Gastric Cancer | 7 | 24 | |
| RPMI 8226 | Myeloma | 6 | 24 | |
| K562 | Leukemia | 5.95 | 48 | |
| HL-60 | Leukemia | 4.82 | 48 | |
| Kasumi-1 | Leukemia | 15.56 | 48 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~10 | 24 | |
| NOZ | Gallbladder Cancer | Not Specified | - | |
| SGC996 | Gallbladder Cancer | Not Specified | - | |
| SCC-4 | Oral Cancer | Not Specified | - |
Data Presentation: In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical animal models.
| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Oral Cancer (SCC-4 xenograft) | Nude mice | 0.2 and 0.4 mg/kg (i.p.) | 18 days | Significant decrease in tumor volume and weight | |
| Gallbladder Cancer (NOZ xenograft) | Nude mice | 10 and 20 mg/kg (i.p.) | Every 2 days | Significant reduction in tumor weight | |
| Leukemia (WEHI-3 cells) | BALB/c mice | 0.1, 0.2, and 0.4 mg/kg | 14 days | Increased survival rates |
Signaling Pathways in Cancer
This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability. The inhibition of Akt phosphorylation is a key mechanism in this compound-induced apoptosis.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer by promoting cell survival and proliferation. This compound has been shown to suppress the activation of NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Potential Antineoplastic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Short Review on its Pharmacological Activity as an Anticancer Drug | Bentham Science [eurekaselect.com]
- 5. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Casticin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casticin, a polymethoxyflavone found in various medicinal plants, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle across a wide range of human cancers, including but not limited to breast, colon, lung, prostate, and leukemia.[3] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-tumor effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These effects are orchestrated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, triggering both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event activates a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death. This process is further regulated by the Bcl-2 family of proteins, with this compound observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.
-
Extrinsic Pathway: Evidence suggests that this compound can also potentiate TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) on the cancer cell surface. This sensitization to TRAIL, a member of the tumor necrosis factor (TNF) superfamily, enhances the activation of the extrinsic apoptotic pathway.
-
Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) is a key event in this compound-induced apoptosis. This compound treatment leads to a significant increase in intracellular ROS levels, which can trigger mitochondrial dysfunction and activate stress-related signaling pathways, such as the JNK pathway, that promote apoptosis.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase, although G0/G1 arrest has also been reported in some cancer cell lines.
-
G2/M Phase Arrest: The arrest at the G2/M checkpoint is often associated with the modulation of key regulatory proteins. This compound has been shown to downregulate the expression of cyclin B1 and CDK1, a complex crucial for the entry into mitosis. Additionally, this compound can induce the expression of p21, a cyclin-dependent kinase inhibitor, which further contributes to cell cycle arrest.
-
G0/G1 Phase Arrest: In certain cancer cell types, such as gallbladder cancer, this compound has been observed to induce arrest in the G0/G1 phase. This is mediated by the upregulation of p27 and the downregulation of cyclin D1 and CDK4.
Modulation of Key Signaling Pathways
The induction of apoptosis and cell cycle arrest by this compound is a consequence of its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to be a potent inhibitor of this pathway. It achieves this by reducing the phosphorylation and subsequent activation of Akt and mTOR. The inhibition of the PI3K/Akt pathway by this compound leads to the downstream suppression of anti-apoptotic proteins and cell cycle regulators, thereby promoting cancer cell death.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. This compound's effect on this pathway can be cell-type specific. In some cancers, this compound has been shown to inhibit the MAPK pathway, contributing to its anti-proliferative effects. However, in other contexts, this compound can induce sustained activation of the JNK pathway, which is linked to its pro-apoptotic activity.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. This compound has been demonstrated to inhibit the activation of NF-κB. By preventing the nuclear translocation of NF-κB, this compound can downregulate the expression of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. This compound has been found to suppress the activation of STAT3 by inhibiting its phosphorylation. This inhibition contributes to the anti-tumor effects of this compound by downregulating the expression of STAT3 target genes.
Epigenetic Regulation
Recent studies have indicated that this compound can also exert its anti-cancer effects through epigenetic mechanisms. It has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme that is often overexpressed in cancer cells. By inhibiting DNMT1, this compound can lead to the re-expression of tumor suppressor genes that have been silenced by DNA methylation.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 8.5 | 24 |
| MDA-MB-231 | Breast Cancer | ~1.0 | 48 |
| DLD-1 | Colorectal Cancer | ~5.0 | Not Specified |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified |
| HeLa | Cervical Cancer | Not Specified | Not Specified |
| Hep G2 | Hepatocellular Carcinoma | Not Specified | 24 |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not Specified | 24 |
| NOZ | Gallbladder Cancer | Not Specified | 48 |
| SGC996 | Gallbladder Cancer | Not Specified | 48 |
| TSGH-8301 | Bladder Cancer | Not Specified | 48 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Cancer Cells
| Cancer Cell Line | This compound Conc. (µM) | Apoptotic Cells (%) | Cell Cycle Arrest Phase |
| DLD-1 | 5 | Significant Increase | G2/M |
| SCC-4 | Not Specified | Significant Increase | G2/M |
| NOZ | 1, 4, 7 | Dose-dependent Increase | G0/G1 |
| SGC996 | 1, 4, 7 | Dose-dependent Increase | G0/G1 |
| HeLa | Not Specified | Significant Increase | Sub-G1 |
| CasKi | Not Specified | Significant Increase | Sub-G1 |
| SiHa | Not Specified | Significant Increase | Sub-G1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (50 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
After fixation, wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Caption: this compound induces G2/M cell cycle arrest.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound is a multi-target agent that effectively inhibits cancer cell growth and survival by inducing apoptosis and cell cycle arrest. Its ability to modulate several key signaling pathways, including PI3K/Akt, MAPK, NF-κB, and STAT3, underscores its potential as a broad-spectrum anti-cancer agent. Furthermore, its emerging role in epigenetic regulation opens new avenues for its therapeutic application. The data and protocols presented in this guide are intended to facilitate further investigation into the promising anti-cancer properties of this compound and accelerate its development as a potential therapeutic for various malignancies.
References
Casticin's Anti-Inflammatory Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casticin, a polymethoxyflavone isolated from the fruits of Vitex species, has garnered significant attention for its potent anti-inflammatory properties.[1] This technical guide provides an in-depth overview of the molecular pathways modulated by this compound in its attenuation of inflammatory responses. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for inflammatory diseases. This document summarizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the core signaling pathways.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through the modulation of several key signaling cascades and the inhibition of pro-inflammatory mediators. The primary pathways influenced by this compound include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt. Furthermore, emerging evidence highlights its role in the regulation of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway at multiple levels. In lipopolysaccharide (LPS)-stimulated mouse macrophages, this compound inhibits the nuclear translocation of the NF-κB p65 subunit.[2] This is a critical step, as it prevents the transcription of target genes. Further studies in IL-1β-induced human lung epithelial cells corroborate these findings, demonstrating that this compound blocks the activation of the NF-κB pathway.[3] In the context of osteoarthritis, this compound has been observed to alleviate cartilage degeneration by inhibiting the ROS-mediated NF-κB signaling pathway.[4] This inhibitory action on NF-κB leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]
References
- 1. jcimjournal.com [jcimjournal.com]
- 2. This compound inhibits COX-2 and iNOS expression via suppression of NF-κB and MAPK signaling in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Osteoarthritis-Related Cartilage Degeneration by Inhibiting the ROS-Mediated NF-κB Signaling Pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Casticin: A Technical Guide to its Neuroprotective Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casticin, a polymethoxyflavone found in plants of the Vitex genus, has emerged as a promising natural compound with significant neuroprotective properties.[1] Extensive research, encompassing both in vitro and in vivo models, has demonstrated its potential to mitigate neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, its underlying molecular mechanisms, and detailed experimental protocols for its study.
Neuroprotective Effects of this compound: Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key data from a study investigating the effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
| Parameter | MCAO Model Group | This compound (20 mg/kg) | This compound (40 mg/kg) | Reference |
| TNF-α (pg/mL) | High | Lower | Lower | [2] |
| TGF-β (pg/mL) | High | Lower | Lower | [2] |
| IL-6 (pg/mL) | High | Lower | Lower | [2] |
| IL-1β (pg/mL) | High | Lower | Lower | [2] |
| Parameter | MCAO Model Group | This compound (10 µM) | Reference |
| Apoptosis Rate (%) | 22.83 ± 1.94 | 10.97 ± 1.59 |
| Parameter | MCAO Model Group | this compound (20 mg/kg) | this compound (40 mg/kg) | Reference | | --- | --- | --- | --- | | Apoptotic Cells/Field | 52.40 ± 9.91 | 33.00 ± 5.43 | 24.00 ± 4.85 | |
| Parameter | MCAO Model Group | this compound (20 mg/kg) | this compound (40 mg/kg) | Reference | | --- | --- | --- | --- | | mNSS Score | High | Reduced | Reduced | | | Morris Water Maze Escape Latency | Increased | Decreased | Decreased | |
Core Mechanisms of this compound's Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Anti-Neuroinflammatory Effects
Neuroinflammation is a key contributor to neuronal damage in various neurological disorders. This compound has been shown to suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. By downregulating the expression of TLR4 and key components of the NF-κB pathway, such as p65 and p50, and upregulating the inhibitory protein IκB, this compound effectively reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal cell death. This compound has demonstrated potent antioxidant properties. It is suggested to enhance the endogenous antioxidant defense system, although the precise mechanisms in neuroprotection are still under investigation.
Anti-Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a major pathway of neuronal loss in neurological diseases. This compound has been found to inhibit apoptosis by modulating key signaling pathways and apoptosis-related proteins. In models of neuronal injury, this compound treatment leads to a significant reduction in the number of apoptotic cells. This is achieved, in part, by inhibiting the pro-apoptotic NF-κB pathway and potentially through the modulation of other survival pathways like the PI3K/Akt and MAPK pathways.
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated by its ability to modulate several key intracellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model : Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia : Anesthetize rats with an intraperitoneal injection of 4% chloral hydrate (350 mg/kg).
-
Surgical Procedure :
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, withdraw the suture to allow for reperfusion.
-
-
This compound Administration : Administer this compound (20 or 40 mg/kg) intraperitoneally once daily for 7 days following MCAO.
-
Neurological Function Assessment :
-
Modified Neurological Severity Score (mNSS) : Evaluate motor, sensory, balance, and reflex functions on a scale of 0-18 (higher score indicates greater deficit).
-
Morris Water Maze : Assess spatial learning and memory by measuring the escape latency to find a hidden platform in a circular pool of water.
-
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells
-
Cell Culture : Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
OGD/R Procedure :
-
Wash cells with glucose-free DMEM.
-
Incubate cells in a hypoxic chamber (95% N₂, 5% CO₂) for 4 hours.
-
Return cells to normal glucose-containing medium and normoxic conditions for 24 hours of reperfusion.
-
-
This compound Treatment : Treat cells with this compound (e.g., 10 µM) during the reperfusion phase.
-
Cell Viability Assay (MTT Assay) :
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction : Lyse brain tissue or PC12 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against TLR4, NF-κB p65, NF-κB p50, IκB, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation : Use paraffin-embedded brain sections.
-
Staining Procedure :
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Follow the manufacturer's instructions for the TUNEL assay kit (e.g., in situ cell death detection kit). This typically involves incubating the sections with terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., FITC-dUTP).
-
-
Microscopy : Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Experimental Workflow
Conclusion
This compound demonstrates significant potential as a neuroprotective agent, with well-documented efficacy in preclinical models of neurological disorders. Its multifaceted mechanism of action, targeting key pathways in neuroinflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to advance the study of this compound and explore its therapeutic applications in neurology.
References
- 1. This compound from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protected against neuronal injury and inhibited the TLR4/NF‐κB pathway after middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Casticin's Immunomodulatory Properties: A Technical Guide for Researchers
Introduction
Casticin, a polymethoxylated flavonoid predominantly isolated from the fruits of Vitex species, has garnered significant attention within the scientific community for its potent immunomodulatory and anti-inflammatory activities.[1][2][3][4] This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action and its therapeutic potential in inflammatory and autoimmune diseases.
Quantitative Data on this compound's Immunomodulatory Effects
The immunomodulatory effects of this compound have been quantified in numerous in vitro and in vivo studies. This section presents a summary of these findings in a structured tabular format to allow for easy comparison and reference.
Table 1: In Vitro Effects of this compound on Inflammatory Markers and Pathways
| Cell Line | Stimulant | This compound Concentration | Measured Parameter | Result | Reference(s) |
| A549 (Human lung epithelial cells) | IL-1β (1 ng/mL) | 5-20 µM | IL-6 Production | Dose-dependent decrease; significant at 10 µM and 20 µM | [5] |
| A549 (Human lung epithelial cells) | IL-1β (1 ng/mL) | 5-20 µM | TNF-α Production | Dose-dependent decrease; significant at 10 µM and 20 µM | |
| A549 (Human lung epithelial cells) | IL-1β (1 ng/mL) | 5-20 µM | IL-8 Production | Dose-dependent decrease | |
| RAW264.7 (Mouse macrophages) | LPS | 0.3-10 µM | NO Production (iNOS) | Dose-dependent inhibition | |
| RAW264.7 (Mouse macrophages) | LPS | 0.3-10 µM | PGE2 Production (COX-2) | Dose-dependent inhibition | |
| RAW264.7 (Mouse macrophages) | LPS | 0.3-10 µM | IL-1β, IL-6, TNF-α Production | Dose-dependent decrease | |
| Human Fibroblast-Like Synoviocytes (FLS) | LPS (200 ng/mL) | 0.1-1 µM | TNF-α mRNA Expression | Dose-dependent decrease | |
| Human Fibroblast-Like Synoviocytes (FLS) | LPS (200 ng/mL) | 0.1-1 µM | IL-10 mRNA Expression | Dose-dependent increase | |
| MDA-MB-231 and 4T1 (Breast cancer cells) | - | 0.25 and 0.50 µM | Cell Migration and Invasion | Significant inhibition | |
| RAW 264.7 (Mouse macrophages) | RANKL | 0.50 µM | Osteoclast Differentiation | Significant inhibition | |
| ADTC5 (Mouse chondrocytic cells) | IL-1β (10 ng/mL) | 10-30 µM | IL-6, TNF-α, PGE2 Production | Dose-dependent decrease |
Table 2: In Vivo Effects of this compound in Animal Models of Inflammatory Diseases
| Animal Model | Disease | This compound Dosage | Route of Administration | Key Findings | Reference(s) |
| C57BL/6 Mice | Cigarette smoke-induced acute lung inflammation | 1, 2, and 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction in total cells, neutrophils, macrophages, and lymphocytes in BALF. Decreased pro-inflammatory cytokines in BALF. | |
| BALB/c Mice | OVA-induced asthma | 5 and 10 mg/kg | Not specified | Reduced total cells and eosinophils in BALF. Decreased IL-6 and increased IFN-γ in BALF. | |
| Rats | Chronic obstructive pulmonary disease (COPD) | 10, 20, and 30 mg/kg | Subcutaneous | Reduction of white blood cells, neutrophils, and macrophages in BALF. Decreased plasma TNF-α, IL-1β, and IL-6. | |
| Wistar Rats | Adjuvant-induced arthritis | 2 mg/kg daily | Oral | Remarkable reduction in synovial hyperplasia and inflammatory cell infiltration. | |
| BALB/c Mice | Destabilization of the medial meniscus (DMM)-induced osteoarthritis | Not specified | Not specified | Markedly reduced destruction of cartilage and OARSI grades. |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in this compound research.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle (DMSO) and incubate for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay to assess the cytotoxicity of this compound at the tested concentrations.
Western Blot Analysis of NF-κB Signaling Pathway
Objective: To determine the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of p65.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., RAW264.7 or A549) with this compound and/or a stimulant (e.g., LPS or IL-1β) for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of allergic airway inflammation.
Animal Strain: BALB/c mice (female, 6-8 weeks old).
Protocol:
-
Sensitization: Sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14.
-
This compound Treatment: Administer this compound (e.g., 5 or 10 mg/kg, i.p. or oral gavage) or vehicle daily from day 21 to 27.
-
OVA Challenge: From day 25 to 27, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.
-
Sample Collection (Day 28):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage with PBS.
-
Cell Count: Determine the total and differential inflammatory cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Cytokine Analysis: Measure the levels of cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in the BALF supernatant by ELISA.
-
Histology: Perfuse the lungs and fix them in 10% formalin for histological analysis (e.g., H&E staining for inflammatory cell infiltration and PAS staining for mucus production).
-
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by targeting multiple intracellular signaling pathways that are crucial for the inflammatory response. This section provides a visual representation of these pathways using the DOT language for Graphviz.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules involved in inflammation. This compound has been demonstrated to suppress the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.
Caption: this compound suppresses MAPK signaling pathways.
Attenuation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway plays a role in cell survival, proliferation, and inflammation. This compound has been shown to inhibit the phosphorylation of both PI3K and Akt, contributing to its anti-inflammatory and pro-apoptotic effects.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Involvement in JAK/STAT and Nrf2/Keap1 Signaling Pathways
Emerging evidence suggests that this compound's immunomodulatory effects also involve the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathways. This compound has been shown to inhibit the JAK2/STAT3 signaling pathway. Furthermore, this compound can activate the Nrf2/HO-1 signaling axis, which in turn leads to the expression of antioxidant enzymes and indirectly blocks the NF-κB pathway.
Caption: this compound modulates JAK/STAT and Nrf2/Keap1 pathways.
Conclusion
This compound exhibits a broad spectrum of immunomodulatory activities, effectively attenuating inflammatory responses in a variety of preclinical models. Its mechanism of action is multifaceted, involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB, MAPKs, and PI3K/Akt, and the modulation of the JAK/STAT and Nrf2/Keap1 pathways. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in inflammatory and autoimmune diseases. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its safety and efficacy in clinical settings.
References
- 1. This compound Inhibits Osteoclastogenesis via NF-κB/BCL-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. This compound from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound as potential anticancer agent: recent advancements in multi-mechanistic approaches [frontiersin.org]
- 5. This compound inhibits interleukin-1β–induced ICAM-1 and MUC5AC expression by blocking NF-κB, PI3K-Akt, and MAPK signaling in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Casticin: From Traditional Remedy to Modern Scientific Inquiry
A Technical Guide on its Discovery, History, and Mechanisms
Introduction
Casticin, a polymethoxylated flavone, stands as a prominent example of a natural compound whose journey spans millennia of use in traditional medicine to its current status as a subject of intensive scientific research.[1] Extracted primarily from plants of the Vitex genus, this compound has been historically revered for its therapeutic properties, particularly in Traditional Chinese Medicine.[1][2] This technical guide provides an in-depth exploration of the discovery and historical use of this compound, its pharmacological properties supported by quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its molecular mechanisms of action.
Historical and Traditional Use
For centuries, plants containing this compound, such as Vitex agnus-castus (Chaste Tree), Vitex trifolia, and Vitex negundo, have been staples in various traditional medicine systems, including Ayurveda, Unani, Siddha, and Chinese medicine.[2][3] The fruits and leaves of these plants were commonly used to treat a wide range of ailments.
Historical records and ethnobotanical data indicate the use of Vitex species for:
-
Female Reproductive Health: Alleviating symptoms of premenstrual syndrome (PMS), regulating menstrual cycles, and managing menstrual irregularities.
-
Pain and Inflammation: Used as an analgesic to relieve migraines, rheumatic pains, and other inflammatory conditions.
-
Other Ailments: Traditional applications also include treatment for diarrhea, gastrointestinal disorders, and sprains.
The therapeutic effects of these traditional preparations are now largely attributed to their rich phytochemical content, with this compound being one of the key bioactive constituents.
Discovery, Isolation, and Physicochemical Properties
This compound, with the chemical formula C19H18O8 and a molecular mass of 374.3 g/mol , is structurally identified as 3',5-dihydroxy-3,4',6,7-tetramethoxyflavone. It is primarily isolated from the fruits, leaves, roots, and stems of Vitex species. The concentration of this compound can vary, with reports of 0.03% to 1.18% in the fruits of V. agnus-castus and around 0.01% in the leaves of V. trifolia. Commercially, it appears as yellow crystals with a purity of up to 98% for laboratory use.
The journey from traditional use to modern drug discovery can be visualized as a structured workflow.
Pharmacological Activity and Quantitative Data
Modern scientific investigation has substantiated many of the traditional claims and uncovered a wide array of pharmacological activities for this compound, including anti-inflammatory, anticancer, immunomodulatory, and neuroprotective effects.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).
| Model/Cell Line | Assay | Effect of this compound | Reference |
| IL-1β-stimulated ADTC5 cells | ELISA | Inhibition of IL-6, PGE2, and TNF-α production | |
| LPS-stimulated RAW264.7 macrophages | Griess Assay, ELISA | Inhibition of nitric oxide (NO) and PGE2 production | |
| Xylene-induced ear edema (mouse) | Edema Inhibition | Significant reduction in edema |
Anticancer Activity
A significant body of research has focused on the antineoplastic effects of this compound. It has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines. The cytotoxic effects are often dose-dependent.
| Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| K562 (Leukemia) | Cytotoxicity | 5.95 | |
| HL-60 (Leukemia) | Cytotoxicity | 4.82 | |
| Kasumi-1 (Leukemia) | Cytotoxicity | 15.56 | |
| MDA-MB-231 (Breast Cancer) | Cell Invasion | Significant inhibition at 0.25 and 0.50 µM | |
| 4T1 (Breast Cancer) | Cell Invasion | Significant inhibition at 0.25 and 0.50 µM | |
| TSGH-8301 (Bladder Cancer) | Cell Viability | Dose-dependent decrease |
Mechanism of Action: Signaling Pathways
This compound exerts its pharmacological effects by modulating multiple key cellular signaling pathways. Its ability to interfere with these pathways makes it a molecule of high interest for therapeutic development. The primary pathways affected include NF-κB and PI3K/Akt.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune response, and cell survival. In many inflammatory diseases and cancers, this pathway is constitutively active. This compound has been shown to inhibit the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This blockade prevents the transcription of NF-κB target genes, including those for inflammatory cytokines and survival proteins.
Downregulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. This compound has been demonstrated to suppress the PI3K/Akt pathway by decreasing the phosphorylation of Akt, a key downstream effector. This inhibition leads to reduced cell viability, invasion, and migration in cancer cells. For instance, the suppression of Akt phosphorylation by this compound leads to a decrease in the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.
Key Experimental Protocols
Extraction and Isolation of this compound from Vitex Fruits
This protocol provides a general methodology for the extraction and isolation of this compound, which may require optimization based on the specific plant material.
-
Preparation of Plant Material: Air-dried fruits of Vitex agnus-castus are pulverized into a coarse powder.
-
Extraction:
-
The powdered material (approx. 1 kg) is extracted with 100% methanol (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
Alternatively, a Soxhlet extraction can be performed using solvents like n-hexane or dichloromethane. A turbo extraction at 19,000 rpm with methanol can also be employed for rapid extraction.
-
-
Filtration and Concentration: The combined extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Chromatographic Separation:
-
The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, for example, a mixture of methylene chloride and ethyl acetate (e.g., starting with 85:15 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification: Fractions containing this compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield pure this compound.
-
Structure Confirmation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with a reference standard.
Quantification of this compound by HPLC
This protocol outlines a validated HPLC method for quantifying this compound in plant extracts.
-
HPLC System: An HPLC system equipped with a diode array detector (DAD) is used.
-
Column: A reverse-phase C18 column (e.g., Hypersil ODS, 125 × 3.1 mm, 5 µm particle size) is employed.
-
Mobile Phase: A gradient elution is performed using a mixture of methanol (Solvent A) and 0.5% phosphoric acid solution (Solvent B).
-
Gradient Example: 0 min - 50% A; 13 min - 65% A; 13.1 min - 100% A; 18 min - 100% A; 18.1 min - 50% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 258 nm.
-
Standard and Sample Preparation:
-
A stock solution of pure this compound standard is prepared in methanol. A calibration curve is generated using serial dilutions.
-
A known weight of the pulverized plant material is extracted with methanol, filtered, and diluted to a suitable concentration for analysis.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the this compound standard.
Conclusion
This compound is a compelling natural flavonoid that has transitioned from a traditional herbal remedy to a scientifically validated molecule with significant therapeutic potential. Its well-documented anti-inflammatory and anticancer properties are underpinned by its ability to modulate critical cellular signaling pathways like NF-κB and PI3K/Akt. The established protocols for its isolation and quantification pave the way for further research and standardization. As our understanding of its multi-target mechanisms deepens, this compound holds considerable promise for the development of novel therapeutic agents for a range of diseases, particularly in the fields of oncology and inflammatory disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
Casticin Structure-Activity Relationship: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casticin, a polymethoxyflavone found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, offering valuable insights for the rational design of novel therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the primary signaling pathways modulated by this compound.
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of this compound is intrinsically linked to its chemical structure. Modifications to its core scaffold can significantly impact its efficacy. Below is a summary of the known SAR for this compound's cytotoxic effects.
Cytotoxicity
The cytotoxic properties of this compound are a key area of interest for anticancer drug development. Studies on various cancer cell lines have revealed critical structural features necessary for its activity.
Table 1: Structure-Activity Relationship of this compound Derivatives on Cytotoxicity
| Derivative | R1 (C-5) | R2 (C-3') | R3 (C-8) | Observed Activity | Reference |
| This compound | OH | OH | H | Active | [2] |
| 3,5,6,7,3',4'-Hexamethoxyflavone | OCH₃ | OCH₃ | H | Inactive or significantly reduced activity | [2] |
| 3'-Benzoyloxy-5-hydroxy-3,6,7,4'-tetramethoxyflavone | OH | O-Benzoyl | H | Inactive or significantly reduced activity | [2] |
| 5,3'-Dibenzoyloxy-3,6,7,4'-tetramethoxyflavone | O-Benzoyl | O-Benzoyl | H | Inactive or significantly reduced activity | [2] |
| 5,3'-Diacetoxy-3,6,7,4'-tetramethoxyflavone | O-Acetyl | O-Acetyl | H | Activity similar to this compound | |
| 8-Dimethylaminothis compound | OH | OH | N(CH₃)₂ | Weakly cytotoxic |
Key Findings from SAR Studies:
-
Importance of Free Hydroxyl Groups: The presence of free hydroxyl groups at the C-5 and C-3' positions appears to be crucial for the cytotoxic activity of this compound. Methylation or benzoylation of these hydroxyl groups leads to a significant reduction or complete loss of activity.
-
Acetylation is Tolerated: In contrast to methylation and benzoylation, di-acetylation of the hydroxyl groups at C-5 and C-3' results in a cytotoxicity profile comparable to that of the parent compound, this compound. This suggests that these positions can be modified to potentially improve pharmacokinetic properties without compromising activity.
-
Role of Methoxy Groups: The methoxy groups at positions C-3 and C-4' are also considered favorable structural requirements for cytotoxicity and the inhibition of tubulin polymerization.
-
Substitution at C-8: The introduction of a dimethylamino group at the C-8 position results in a weakly cytotoxic compound, indicating that bulky substituents at this position may be detrimental to activity.
Anti-inflammatory and Neuroprotective Activities
While this compound itself has demonstrated significant anti-inflammatory and neuroprotective effects, there is a notable lack of comprehensive SAR studies for its derivatives in these therapeutic areas. Future research should focus on synthesizing and evaluating a broader range of this compound analogs to elucidate the structural requirements for these activities.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and identifying potential biomarkers for its therapeutic efficacy.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for the evaluation of this compound and its derivatives. This section provides detailed methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free)
-
MTT solvent (e.g., 150 µL of DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Protein Expression Analysis: Western Blotting for PI3K/Akt Pathway
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to analyze the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound or its derivatives for the desired time. Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This technical guide provides a foundational understanding of the structure-activity relationships of this compound, with a primary focus on its cytotoxic effects. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development. While the SAR for this compound's anticancer activity is beginning to be understood, further research is critically needed to explore the SAR for its anti-inflammatory and neuroprotective properties. The synthesis and evaluation of a wider array of this compound derivatives will be instrumental in developing more potent and selective therapeutic agents based on this promising natural product scaffold.
References
Casticin: A Technical Guide on Bioavailability and Pharmacokinetics
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Casticin, a polymethoxyflavone primarily isolated from Vitex species, has demonstrated significant therapeutic potential, including anti-inflammatory, anti-cancer, and immunomodulatory activities.[1][2][3] A critical aspect of developing this compound as a therapeutic agent is a thorough understanding of its bioavailability and pharmacokinetic profile. This document provides a comprehensive technical overview of the current knowledge on this compound's absorption, distribution, metabolism, and excretion (ADME) properties, based on preclinical studies. It includes a detailed summary of quantitative pharmacokinetic parameters, a breakdown of the experimental protocols used in these studies, and visualizations of experimental workflows and relevant biological pathways.
Bioavailability and Pharmacokinetic Profile
The bioavailability and pharmacokinetic properties of this compound have been primarily investigated in preclinical animal models, with key studies providing quantitative data in rats. These studies are crucial for determining the potential for clinical application.
Oral Bioavailability
The absolute oral bioavailability of this compound in rats has been determined to be 45.5 ± 11.0% .[4][5] This relatively high bioavailability for a flavonoid compound is a promising factor for its potential clinical use as an orally administered drug. However, it is important to note that data in humans is currently lacking.
Absorption and Distribution
Following oral administration in rats, this compound is absorbed and reaches its maximum plasma concentration (Cmax) in approximately half an hour. Studies show a rapid distribution and elimination profile.
Metabolism and Elimination
This compound undergoes metabolism, and studies have been conducted to identify its metabolites in rats using HPLC-ESI-MSn. The elimination half-life (t1/2) is longer for oral administration (approximately 36.48 minutes) compared to intravenous administration (approximately 20.86 minutes), which is expected due to the ongoing absorption process after an oral dose.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (p.o.) administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (p.o.) Administration (40 mg/kg) |
| t1/2 (min) | 20.86 ± 2.02 | 36.48 ± 7.24 |
| Tmax (min) | - | 30.00 ± 8.66 |
| Cmax (ng/mL) | - | 3685.00 ± 1198.00 |
| AUC(0-t) (ng·min/mL) | 41225.92 ± 1403.37 | 148153.20 ± 4030.88 |
| AUC(0-∞) (ng·min/mL) | 41786.13 ± 1502.26 | 151125.40 ± 4201.31 |
| Absolute Bioavailability (F%) | - | 45.5 ± 11.0% |
Data sourced from a study by Chen et al., as cited in multiple reviews.
Experimental Protocols
The data presented above was generated using specific, validated methodologies. Understanding these protocols is essential for replication and further research.
Animal Pharmacokinetic Study
A pivotal study on this compound's pharmacokinetics utilized the following protocol:
-
Animal Model: The study was conducted using rats.
-
Administration:
-
Intravenous (IV): this compound was administered at a dose of 50 mg/kg.
-
Oral (p.o.): this compound was administered at a dose of 400 mg/kg.
-
-
Blood Sampling: Blood samples were collected from the rats at various time points after administration to determine the plasma concentration of this compound over time.
Analytical Methodology: LC-MS/MS
A sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method was developed and validated for the quantification of this compound in rat plasma.
-
Sample Preparation: this compound and an internal standard (kaempferol) were extracted from plasma using a liquid-liquid extraction technique with dichloromethane.
-
Chromatography:
-
Column: Zorbax SB C18 column (100 mm × 3.0 mm, 3.5 μm).
-
Mobile Phase: A mixture of methanol and 0.05% formic acid in water (60:40, v/v).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Table 2: Analytical Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 14.06 – 7187 |
| Correlation Coefficient (r) | > 0.9996 |
| Lower Limit of Detection (LLOD) | 7 ng/mL |
| Intra-day & Inter-day Precision (RSD%) | < 10% |
| Accuracy (RE%) | -8.2% to 1.0% |
| Extraction Recovery | 91% to 102% |
Data sourced from Chen et al.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a typical preclinical pharmacokinetic study of this compound.
Caption: Workflow for this compound Pharmacokinetic Study in Rats.
Signaling Pathway Inhibition
This compound exerts its pharmacological effects, particularly its anti-cancer activities, by modulating key cellular signaling pathways. It has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: this compound-Mediated Inhibition of the PI3K/Akt Signaling Pathway.
Conclusion and Future Directions
Current preclinical data indicates that this compound possesses favorable pharmacokinetic properties, including a notable oral bioavailability of 45.5% in rats. The analytical methods for its quantification in biological matrices are well-established and validated. However, the existing research is limited to in vivo animal models. To advance this compound towards clinical application, future research must focus on:
-
Human Pharmacokinetics: Conducting Phase I clinical trials to determine the pharmacokinetic profile, safety, and tolerability in humans.
-
Metabolite Identification and Activity: Further characterizing the metabolites of this compound and assessing their pharmacological activity.
-
Drug Interaction Studies: Investigating potential interactions with other drugs and metabolic enzymes (e.g., cytochrome P450).
A comprehensive understanding of these areas is imperative for the successful translation of this compound from a promising natural compound to a clinically effective therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Potential Antineoplastic Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination and pharmacokinetic study of this compound in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolism of Casticin: A Technical Guide for Researchers
An in-depth exploration of the metabolic fate of casticin, a flavonoid with significant therapeutic potential. This document provides a comprehensive overview of its biotransformation, analytical methodologies, and key metabolic pathways, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound, a polymethoxyflavone found in various medicinal plants, has garnered considerable interest for its diverse pharmacological activities.[1] Understanding its metabolic profile is crucial for the development of this compound-based therapeutics, as metabolism significantly influences the compound's bioavailability, efficacy, and potential toxicity. This technical guide synthesizes the current knowledge on the in vivo metabolism of this compound, with a focus on studies conducted in rat models. The primary metabolic routes involve methylation, demethylation, glucuronidation, and sulfation, leading to the formation of numerous metabolites.[1]
Data Presentation: Metabolites and Pharmacokinetics
Identified Metabolites of this compound in Rats
A pivotal study by Ling et al. (2012) systematically identified 25 metabolites of this compound in the plasma, urine, and various tissues of Sprague-Dawley rats following oral administration.[1] The identification was based on liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MSn). The metabolites were characterized by comparing their molecular masses, retention times, and MSn spectral patterns with those of the parent drug.
Table 1: Summary of Identified this compound Metabolites in Rats
| Metabolite Type | Number Identified | Biotransformation Pathway | Method of Identification |
| Methylated Metabolites | Multiple | Methylation | LC-ESI-MSn |
| Demethylated Metabolites | Multiple | Demethylation | LC-ESI-MSn |
| Glucuronidated Metabolites | Multiple | Glucuronidation | LC-ESI-MSn |
| Sulfated Metabolites | Multiple | Sulfation | LC-ESI-MSn |
| Combination Metabolites | Multiple | e.g., Methylation + Glucuronidation | LC-ESI-MSn |
Note: Specific structures and quantitative concentrations for all 25 metabolites are not detailed in the available literature.
Pharmacokinetic Parameters of this compound in Rats
The pharmacokinetic profile of this compound has been investigated following both oral and intravenous administration in rats. A sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method was developed for its quantification in rat plasma.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Dose | 40 mg/kg | 10 mg/kg |
| Bioavailability (F%) | 45.5 ± 11.0 | - |
| Tmax (h) | 0.25 ± 0.11 | - |
| Cmax (ng/mL) | 2156.4 ± 452.8 | - |
| t1/2 (h) | 2.8 ± 0.5 | 2.1 ± 0.4 |
| AUC(0-t) (ng·h/mL) | 4587.3 ± 987.6 | 2134.7 ± 432.1 |
| AUC(0-∞) (ng·h/mL) | 4789.1 ± 1023.4 | 2201.5 ± 451.9 |
| CL (L/h/kg) | - | 4.5 ± 0.9 |
| Vd (L/kg) | - | 13.2 ± 2.7 |
Data sourced from a study on the quantitative determination and pharmacokinetic study of this compound in rat plasma.
Experimental Protocols
This section details the methodologies employed in key in vivo metabolism and pharmacokinetic studies of this compound.
In Vivo Metabolism Study in Rats
This protocol is based on the systematic metabolism study of this compound by Ling et al. (2012).[1]
-
Animal Model: Male Sprague-Dawley rats (200-220 g).
-
Drug Administration: A single oral dose of this compound (200 mg/kg) suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Sample Collection:
-
Plasma: Blood samples were collected from the tail vein at various time points into heparinized tubes. Plasma was separated by centrifugation.
-
Urine: Urine samples were collected over 48 hours using metabolic cages.
-
Tissues: At the end of the experiment, rats were sacrificed, and selected tissues (e.g., liver, kidney, lung, heart, spleen, and brain) were harvested.
-
-
Sample Preparation:
-
Plasma and Urine: Samples were typically deproteinized with a solvent like methanol or acetonitrile, followed by centrifugation. The supernatant was then collected for analysis.
-
Tissues: Tissues were homogenized in a suitable buffer, followed by protein precipitation and centrifugation.
-
-
Analytical Method:
-
Instrumentation: High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MSn).
-
Chromatographic Separation: A C18 column was used with a gradient elution program involving a mobile phase of acetonitrile and water (containing formic acid).
-
Mass Spectrometry: Detection was performed in both positive and negative ion modes to identify a wide range of metabolites. Data-dependent MSn scans were used to obtain fragmentation patterns for structural elucidation.
-
Quantitative Analysis of this compound in Rat Plasma
This protocol is based on a validated LC-MS method for the pharmacokinetic study of this compound.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (e.g., kaempferol).
-
Add 1 mL of dichloromethane and vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB C18 (100 mm × 3.0 mm, 3.5 µm).
-
Mobile Phase: Methanol and 0.05% formic acid in water (60:40, v/v).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive Electrospray Ionization (+ESI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for studying this compound metabolism in vivo.
Caption: Major metabolic pathways of this compound in vivo.
Caption: Experimental workflow for in vivo this compound metabolism studies.
References
A Comprehensive Technical Review of the Pharmacological Effects of Casticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casticin, a polymethoxyflavone naturally occurring in various medicinal plants, notably from the fruits of the Vitex species, has emerged as a compound of significant interest in pharmacological research. Its diverse bioactivities, ranging from anti-inflammatory to anticancer effects, are attributed to its modulation of multiple key cellular signaling pathways. This technical guide provides an in-depth review of the pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms to support further research and drug development endeavors.
Anti-inflammatory Effects of this compound
This compound exhibits potent anti-inflammatory properties by targeting key mediators and signaling cascades involved in the inflammatory response. A primary mechanism is the suppression of pro-inflammatory enzymes and cytokines.
Molecular Mechanisms:
This compound has been demonstrated to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. This effect is largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3]. This compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit[1]. Consequently, the transcription of NF-κB-dependent pro-inflammatory genes, including TNF-α, IL-6, and IL-1β, is suppressed[2]. Furthermore, this compound has been shown to attenuate the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK.
Quantitative Data: Anti-inflammatory Effects
| Parameter | Model System | Concentration/Dose | % Inhibition / Effect | Reference |
| NO Production | LPS-stimulated RAW 264.7 macrophages | 10 µM | Significant inhibition | |
| iNOS Expression | LPS-stimulated RAW 264.7 macrophages | 10 µM | Significant reduction | |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | 10 µM | Significant reduction | |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 10 µM | Significant inhibition | |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | 10 µM | Significant inhibition | |
| IL-1β Production | LPS-stimulated RAW 264.7 macrophages | 10 µM | Significant inhibition | |
| Ear Edema | Xylene-induced in mice | 50 mg/kg | 45.3% | |
| Paw Edema | Carrageenan-induced in rats | 50 mg/kg | Significant reduction | |
| Neutrophil Infiltration | Cigarette smoke-induced in mice | 1, 2, 10 mg/kg | Significant inhibition |
Signaling Pathway: this compound's Anti-inflammatory Action
Caption: this compound inhibits inflammation by blocking NF-κB and MAPK signaling.
Anticancer Effects of this compound
This compound has demonstrated significant anticancer activity across a spectrum of malignancies by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.
Molecular Mechanisms:
The anticancer effects of this compound are mediated through its interaction with multiple signaling pathways. It is a known inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, a critical cascade for cell survival and proliferation. By inhibiting Akt phosphorylation, this compound can trigger apoptosis and suppress tumor growth. Furthermore, this compound induces apoptosis through both intrinsic and extrinsic pathways, characterized by the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS). It also arrests the cell cycle at the G2/M phase in several cancer cell lines.
Quantitative Data: Anticancer Effects (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD-1 | Colorectal Adenocarcinoma | ~5 | |
| HCT116 | Colorectal Carcinoma | ~5 | |
| Caco-2 | Colorectal Adenocarcinoma | ~5 | |
| MCF-7 | Breast Cancer | 3.427 µg/mL | |
| A549 | Lung Cancer | 14.3 | |
| HepG2 | Hepatocellular Carcinoma | 10-50 | |
| PC-3 | Pancreatic Cancer | 10-50 | |
| HTB-26 | Breast Cancer | 10-50 |
Signaling Pathway: this compound's Anticancer Mechanisms
Caption: this compound induces anticancer effects via PI3K/Akt inhibition and apoptosis.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is a widely used method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer, and determine the protein concentration using a protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg per lane) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells (1-5 x 10^5 cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Conclusion
This compound is a multifaceted natural compound with well-documented anti-inflammatory and anticancer properties. Its mechanisms of action, centered on the modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt, make it a compelling candidate for further investigation in drug discovery and development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in exploring the full therapeutic potential of this compound. Further preclinical and clinical studies are warranted to translate these promising in vitro and in vivo findings into novel therapeutic strategies for a range of human diseases.
References
Casticin's Effects on Non-Cancerous Cells: A Technical Guide for Researchers
Executive Summary
Casticin, a polymethoxyflavone derived from plants of the Vitex genus, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1] While its cytotoxic effects on malignant cells are extensively studied, its impact on non-cancerous cells is crucial for evaluating its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the observed effects of this compound on various non-cancerous cell types, focusing on the underlying molecular mechanisms. It has been noted that this compound exhibits low toxicity towards normal cells, suggesting a favorable safety margin.[2][3] This document synthesizes quantitative data from multiple studies, details key experimental protocols, and visualizes the complex signaling pathways modulated by this flavonoid.
Effects on Chondrocytes and Osteoarthritis Amelioration
In the context of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation, this compound demonstrates significant protective effects on chondrocytes. It mitigates inflammatory responses and cartilage matrix degradation, primarily by targeting key inflammatory mediators and their upstream signaling pathways.
Data Presentation: this compound's Effects on Chondrocytes
| Cell Line | Inducer (Concentration) | This compound Conc. | Observed Effect | Quantitative Data | Reference |
| Human OA Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 µM | Increased cell viability | Significantly improved vs. IL-1β alone | [4] |
| Human OA Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 µM | Inhibition of NO and PGE2 production | Dose-dependent significant reduction | [4] |
| Human OA Chondrocytes | IL-1β (10 ng/mL) | 20 µM | Downregulation of iNOS, COX-2 protein | Significant reduction | |
| Human OA Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 µM | Suppression of TNF-α and IL-6 | Dose-dependent significant reduction | |
| Human OA Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 µM | Decreased MMP-3, MMP-13, ADAMTS-4, ADAMTS-5 | Dose-dependent significant reduction | |
| ADTC5 Cells | None | 0, 10, 20, 30, 40, 50 µM | Effect on cell viability | No significant cytotoxicity up to 50 µM for 24h | |
| ADTC5 Cells | IL-1β | Not specified | Downregulation of iNOS and COX-2 protein | Significant reversal of IL-1β induced expression | |
| Rat Chondrocytes | IL-1β (10 ng/mL) | Not specified | Attenuated cartilage matrix degradation | Improved histological scores and reduced osteophyte formation in vivo |
Experimental Protocols
2.2.1 Cell Viability Assessment (CCK-8 Assay)
-
Cell Seeding: Human osteoarthritis chondrocytes or ADTC5 cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-50 µM) with or without an inflammatory stimulus like IL-1β (10 ng/mL).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, followed by incubation for 2-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
2.2.2 Measurement of Inflammatory Mediators (ELISA)
-
Cell Culture and Stimulation: Chondrocytes are cultured and stimulated with IL-1β (10 ng/mL) in the presence or absence of this compound for 24 hours.
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentrations of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
2.2.3 Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, MMP-13, p-p65, p65, p-IKBα, IKBα, p-AKT, AKT, and β-actin.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization: this compound's Anti-Inflammatory Signaling in Chondrocytes
Caption: this compound inhibits IL-1β-induced inflammation in chondrocytes via PI3K/Akt and NF-κB pathways.
Effects on Macrophages and Immune Modulation
This compound exerts potent anti-inflammatory effects on macrophages, key cells in the innate immune system. It effectively suppresses the production of pro-inflammatory mediators upon stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria.
Data Presentation: this compound's Effects on Macrophages
| Cell Line | Inducer (Concentration) | This compound Conc. | Observed Effect | Quantitative Data | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Inhibition of NO and PGE2 production | Dose-dependent significant reduction | |
| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Suppression of IL-1β, IL-6, TNF-α | Dose-dependent significant reduction | |
| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Downregulation of iNOS and COX-2 protein | Dose-dependent significant reduction | |
| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Inhibition of p65 nuclear translocation | Dose-dependent significant reduction | |
| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Inhibition of Akt and MAPK phosphorylation | Dose-dependent significant reduction | |
| Murine Peritoneal | None | 0.1, 0.2, 0.4 mg/kg (in vivo) | Increased macrophage phagocytosis | Significant increase at all doses |
Experimental Protocols
3.2.1 Macrophage Culture and Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Stimulation: To induce an inflammatory response, cells are pre-treated with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
3.2.2 Nitric Oxide (NO) Production Measurement (Griess Assay)
-
Sample Collection: After cell treatment and incubation, the culture supernatant is collected.
-
Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Incubation and Measurement: The mixture is incubated for 10 minutes at room temperature. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.
3.2.3 Phagocytosis Assay
-
Cell Collection: Peritoneal macrophages are harvested from mice treated with this compound.
-
Assay: Macrophages are incubated with fluorescently labeled beads or bacteria (e.g., zymosan particles) for a specific time.
-
Quantification: The percentage of cells that have engulfed the fluorescent particles is determined by flow cytometry or fluorescence microscopy, providing a measure of phagocytic activity.
Visualization: this compound's Anti-Inflammatory Signaling in Macrophages
Caption: this compound blocks LPS-induced inflammation in macrophages via MAPK, Akt, and NF-κB pathways.
Effects on Human Airway Epithelial Cells
This compound demonstrates significant therapeutic potential for inflammatory airway diseases like asthma and COPD. It alleviates inflammatory responses, mucus hypersecretion, and extracellular matrix deposition in human airway epithelial cells.
Data Presentation: this compound's Effects on Airway Epithelial Cells
| Cell Line | Inducer (Concentration) | This compound Conc. | Observed Effect | Quantitative Data | Reference |
| A549 | IL-1β (1 ng/mL) | 1, 5, 10 µM | Inhibition of IL-6, TNF-α, IL-8, COX-2, PGE2 | Dose-dependent significant reduction | |
| A549 | IL-1β (1 ng/mL) | 1, 5, 10 µM | Reduced ICAM-1 and MUC5AC expression | Dose-dependent significant reduction | |
| A549 | IL-1β (1 ng/mL) | 10 µM | Blocked p65 nuclear translocation | Significant inhibition | |
| A549 | IL-1β (1 ng/mL) | 1, 5, 10 µM | Inhibited phosphorylation of Akt, PI3K, MAPKs | Dose-dependent significant reduction | |
| 16-HBE | LPS (10 µg/mL) | 10, 20, 40 µM | Inhibited mRNA/protein levels of IL-6, IL-8, MUC5AC | Dose-dependent significant reduction | |
| 16-HBE | LPS (10 µg/mL) | 10, 20, 40 µM | Inhibited collagen type I and fibronectin | Dose-dependent significant reduction | |
| 16-HBE | LPS (10 µg/mL) | Not specified | Induced Nrf2/Keap1 pathway | Nrf2 knockdown attenuated this compound's effects |
Experimental Protocols
4.2.1 Airway Epithelial Cell Culture
-
Cell Lines: Human lung adenocarcinoma epithelial cells (A549) or human bronchial epithelial cells (16-HBE) are used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or F-12K medium, supplemented with 10% FBS and antibiotics, at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with this compound for 2 hours before stimulation with IL-1β (1 ng/mL) or LPS (10 µg/mL) for the desired time (e.g., 24 hours).
4.2.2 Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated cells using TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using SYBR Green master mix and gene-specific primers for MUC5AC, ICAM-1, IL-6, IL-8, etc., with GAPDH as an internal control.
-
Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
4.2.3 Immunofluorescence for NF-κB Translocation
-
Cell Culture: A549 cells are grown on coverslips in a 24-well plate.
-
Treatment: Cells are treated with this compound and/or IL-1β.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are blocked and then incubated with an anti-p65 primary antibody, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The subcellular localization of p65 is visualized using a fluorescence microscope.
Visualization: this compound's Dual Regulatory Action in Airway Epithelial Cells
Caption: this compound inhibits inflammation via the NF-κB pathway and activates antioxidant response via Nrf2.
Conclusion
This compound consistently demonstrates significant protective and anti-inflammatory effects across a range of non-cancerous cell types, including chondrocytes, macrophages, and airway epithelial cells. Its primary mechanisms of action involve the potent inhibition of pro-inflammatory signaling cascades, most notably the NF-κB, MAPK, and PI3K/Akt pathways. Furthermore, this compound can activate protective antioxidant pathways such as Nrf2/Keap1. The compound generally exhibits low cytotoxicity to normal cells at concentrations where it exerts its therapeutic effects. These findings underscore the potential of this compound as a lead compound for the development of novel therapies for various inflammatory conditions, such as osteoarthritis, chronic obstructive pulmonary disease, and other immune-mediated disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
References
- 1. This compound from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against IL-1β-induced inflammation in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Casticin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Casticin is a polymethoxylated flavonoid predominantly found in the fruits of Vitex species, such as Vitex agnus-castus (chaste tree). It is recognized as a key bioactive marker compound and is investigated for various therapeutic properties. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method for the selective separation, identification, and quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices. This document provides detailed protocols and application data for the HPLC analysis of this compound.
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is the standard technique for analyzing flavonoids like this compound[1]. The method utilizes a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This compound is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where this compound exhibits strong absorbance[1]. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, standard preparation, and chromatographic analysis.
Reagents, Standards, and Equipment
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Orthophosphoric acid (H₃PO₄, analytical grade), Formic acid (analytical grade), Deionized water.
-
Reference Standard: this compound (purity ≥95%).
-
Apparatus:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.
-
Analytical balance.
-
Volumetric flasks.
-
Ultrasonic bath.
-
Syringe filters (0.2 µm or 0.45 µm).
-
Turbo extractor or homogenizer.
-
Centrifuge.
-
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with methanol to create a series of working standard solutions for the calibration curve. A suggested concentration range is 50 µg/mL to 200 µg/mL[1]. For more sensitive assays, lower concentrations may be used[2][3].
Sample Preparation (from Vitex agnus-castus Fruits)
This protocol is adapted from a validated method for extracting this compound from plant material.
-
Grinding: Pulverize the dried fruits of Vitex agnus-castus to a fine powder.
-
Extraction: Weigh approximately 1 g of the pulverized drug and place it into an extraction vessel. Add 40 mL of 100% methanol.
-
Homogenization: Extract the sample using a turbo extractor at 19,000 rpm for 2 minutes. Repeat the extraction process twice to ensure exhaustive extraction.
-
Filtration: Filter the supernatant liquid into a round-bottom flask. Rinse the residue with a small amount of methanol and filter this into the same flask.
-
Evaporation: Combine the extracts and evaporate to dryness under reduced pressure.
-
Reconstitution and Filtration: Dissolve the dried extract in a precise volume of methanol (e.g., in a 20 mL volumetric flask). Filter an aliquot of this solution through a 0.2 µm cellulose filter directly into an HPLC vial for analysis.
HPLC Chromatographic Conditions
Two distinct validated methods are presented below. Method 1 is a gradient elution method suitable for complex plant extracts, while Method 2 is an isocratic method often used for LC-MS analysis of plasma samples.
| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |
| Column | Hypersil ODS (RP-C18), 125 x 3.1 mm, 5 µm | Zorbax SB-C18, 100 x 3.0 mm, 3.5 µm |
| Mobile Phase | A: MethanolB: 0.5% Phosphoric Acid (H₃PO₄) solution | Methanol : 0.05% Formic Acid (60:40, v/v) |
| Gradient | 0 min: 50% A13 min: 65% A13.1-18 min: 100% A18.1 min: 50% A | Isocratic |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 25°C | Not Specified |
| Detection Wavelength | 258 nm | Mass Spectrometry (ESI-MS) |
| Injection Volume | Not Specified | Not Specified |
Data Summary and Method Validation
The performance of an HPLC method is evaluated through various validation parameters. The following table summarizes quantitative data from published this compound analysis protocols.
| Parameter | Value | Source / Context |
| Retention Time | ~ 6.0 minutes | Gradient method for quality control of V. agnus-castus. |
| 10.9 minutes | Reverse-phase HPLC-PDA analysis. | |
| Linearity Range | 14.06 to 7187 ng/mL | LC-MS method for pharmacokinetic study in rat plasma. |
| 0.0625 to 0.1 mg/mL | HPLC-DAD method for quantification in V. agnus-castus extracts. | |
| Correlation Coefficient (r²) | > 0.9996 | LC-MS method. |
| 0.9991 | HPLC-DAD method. | |
| Limit of Detection (LOD) | 7 ng/mL (S/N=5) | LC-MS method for rat plasma. |
| Concentration in Samples | 0.025% to 0.212% | In commercial drug samples of Agni-casti fructus. |
| 0.048% to 0.152% | In methanol extracts of V. agnus-castus fruits. |
Visualized Workflow
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound, from sample acquisition to final data reporting.
Figure 1: General workflow for the HPLC analysis of this compound.
References
Preparation of Casticin Stock Solution in DMSO: An Application Note and Protocol
For research, scientific, and drug development applications.
Introduction
Casticin, a methoxylated flavonol found in plants such as Vitex agnus-castus and Artemisia annua, has garnered significant interest in biomedical research for its anti-inflammatory, anti-mitotic, and potential anti-cancer properties.[1] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of experimental compounds. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Data and Solubility
Proper stock solution preparation begins with accurate information regarding the compound's physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₈ | [1][2] |
| Molecular Weight | 374.34 g/mol | [1][3] |
| Appearance | Crystalline solid | |
| Solubility in DMSO | 10 - 75 mg/mL | |
| Recommended Storage | Powder: -20°C; Solution: -20°C or -80°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for various cellular assays.
3.1. Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting.
3.3. Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the following calculation is used:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 374.34 g/mol x 1000 mg/g
-
Mass (mg) = 3.74 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.74 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes, or until the this compound is completely dissolved. A brief sonication may aid in dissolution if necessary.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature, protected from light.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Always protect from light.
-
Application in Cell Culture
4.1. Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be diluted in cell culture medium to the final working concentration. It is crucial to maintain a low final concentration of DMSO in the culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.
Example Dilution to a 10 µM Working Concentration:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting before adding to the cells.
-
The final DMSO concentration in this example is 0.1%.
4.2. Vehicle Control
It is essential to include a vehicle control group in all experiments. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent on the cells.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the workflow for preparing the this compound stock solution and a simplified representation of a signaling pathway that this compound is known to inhibit.
Caption: Experimental workflow for preparing and using this compound stock solution.
Caption: this compound inhibits the STAT3 signaling pathway.
References
Application Note: Cell Cycle Analysis of Casticin-Treated Cells by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casticin, a polymethoxyflavone extracted from plants such as Vitex rotundifolia L., has demonstrated significant anti-cancer properties in a variety of cancer cell lines.[1][2] Its therapeutic potential is attributed to its ability to induce apoptosis and cause cell cycle arrest, thereby inhibiting tumor proliferation.[1][3] The specific phase of cell cycle arrest, either G0/G1 or G2/M, appears to be cell-type dependent.[4] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry with PI staining is a widely used method for cell cycle analysis. PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively replicating their DNA, having a DNA content between 2n and 4n.
-
G2/M phase: Cells have a duplicated (4n) DNA content, having completed DNA replication and are in the G2 or mitosis (M) phase.
By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the proportion of cells in each phase of the cell cycle and determine the specific checkpoint at which this compound exerts its effects.
Data Presentation
The following table summarizes representative quantitative data from flow cytometry analysis of cancer cells treated with this compound for 48 hours.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (0 µM this compound) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 | 1.1 ± 0.3 |
| This compound (5 µM) | 45.8 ± 2.5 | 15.1 ± 1.2 | 39.1 ± 2.8 | 5.7 ± 0.9 |
| This compound (10 µM) | 30.7 ± 2.1 | 10.3 ± 0.9 | 59.0 ± 3.4 | 12.4 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol for Cell Culture and this compound Treatment
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for attachment.
-
Prepare different concentrations of this compound in complete cell culture medium from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol for Cell Staining with Propidium Iodide
-
After the treatment period, harvest the cells by trypsinization. Collect the cells, including any floating cells from the medium, into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
After the final wash, resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Set up the instrument to detect PI fluorescence, typically in the FL2 or FL3 channel.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.
-
Gate out doublets and debris to ensure accurate analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
This compound-Induced Cell Cycle Arrest Signaling Pathway
This compound has been shown to induce cell cycle arrest through various signaling pathways. In many cancer cells, this compound leads to G2/M arrest by modulating the activity of key regulatory proteins. In other cell types, it can induce G0/G1 arrest. The diagram below illustrates a common pathway for this compound-induced G2/M arrest.
Caption: this compound signaling pathway to G2/M arrest.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. An Overview of the Potential Antineoplastic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound as potential anticancer agent: recent advancements in multi-mechanistic approaches [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Casticin's Impact on Protein Expression: A Western Blot Analysis Guide
Application Notes and Protocols for Researchers
Casticin, a flavonoid compound isolated from plants of the Vitex genus, has garnered significant attention in cancer research for its potential as a therapeutic agent.[1][2] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on protein expression in cancer cells. It is intended for researchers, scientists, and drug development professionals interested in the anti-cancer mechanisms of this natural compound.
Data Summary: this compound-Induced Protein Expression Changes
This compound has been shown to modulate the expression of a wide range of proteins involved in key cellular processes such as apoptosis, cell cycle regulation, and signal transduction. The following tables summarize the quantitative and qualitative changes in protein expression observed in various cancer cell lines after treatment with this compound, as determined by Western blot analysis.
Table 1: Apoptosis-Related Protein Expression
| Protein | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Anti-Apoptotic Proteins | |||
| Bcl-2 | Gallbladder cancer, Colon cancer, Myeloma, Gastric cancer | Down-regulated | [3][4][5] |
| Bcl-xL | Colon cancer, Myeloma, Gastric cancer | Down-regulated | |
| Survivin | Breast cancer, Colon cancer | Down-regulated | |
| XIAP | Colon cancer | Down-regulated | |
| cFLIP | Colon cancer | Down-regulated | |
| cIAP-1 | Colon cancer | No effect | |
| IAP1 | Myeloma, Gastric cancer | Down-regulated | |
| Pro-Apoptotic Proteins | |||
| Bax | Gallbladder cancer, Colon cancer, Cervical cancer | Up-regulated | |
| Cleaved Caspase-3 | Gallbladder cancer, Leukemia | Up-regulated (Cleavage) | |
| Cleaved Caspase-9 | Gallbladder cancer | Up-regulated (Cleavage) | |
| Cleaved PARP | Gallbladder cancer, Leukemia, Myeloma, Gastric cancer | Up-regulated (Cleavage) | |
| Bid | Colon cancer | Cleavage | |
| DR5 | Colon cancer, Hepatocellular carcinoma | Up-regulated | |
| DR4 | Colon cancer | No effect |
Table 2: Cell Cycle-Related Protein Expression
| Protein | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Cyclin D1 | Gallbladder cancer, Myeloma, Gastric cancer | Down-regulated | |
| CDK4 | Gallbladder cancer | Down-regulated | |
| p27 | Gallbladder cancer | Up-regulated |
Table 3: Signaling Pathway-Related Protein Expression
| Protein | Signaling Pathway | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| p-Akt | PI3K/Akt | Breast cancer, Gallbladder cancer, Myeloma, Gastric cancer | Down-regulated | |
| Akt | PI3K/Akt | Breast cancer, Myeloma, Gastric cancer | No effect on total Akt | |
| PI3K | PI3K/Akt | Breast cancer | Down-regulated | |
| p-mTOR | Akt/mTOR | Myeloma, Gastric cancer | Down-regulated | |
| p-FOXO3a | FOXO3a/FoxM1 | Breast cancer | Down-regulated | |
| FOXM1 | FOXO3a/FoxM1 | Breast cancer | Down-regulated | |
| p-ASK1 | ASK1/JNK | Colon cancer | Up-regulated | |
| p-JNK | ASK1/JNK | Colon cancer | Up-regulated | |
| NF-κB (p65) | NF-κB | Prostate cancer | Down-regulated | |
| c-Jun | AP-1 | Breast cancer | Down-regulated (Nuclear) | |
| c-Fos | AP-1 | Breast cancer | Down-regulated (Nuclear) | |
| MMP-9 | Metastasis | Breast cancer, Myeloma, Gastric cancer | Down-regulated | |
| MMP-2 | Metastasis | Breast cancer | No effect | |
| VEGF | Angiogenesis | Myeloma, Gastric cancer | Down-regulated | |
| COX-2 | Inflammation | Lung cancer, Myeloma, Gastric cancer | Down-regulated | |
| p-ATM | DNA Damage | Lung cancer | Increased at 6h, decreased at 24-48h | |
| p-ATR | DNA Damage | Lung cancer | Increased at 6-24h, decreased at 48h | |
| BRCA1 | DNA Damage | Lung cancer | Increased at 6-24h, decreased at 48h | |
| p-p53 | DNA Damage | Lung cancer | Decreased at 6-24h, increased at 48h | |
| p-H2A.X | DNA Damage | Lung cancer | Increased |
Experimental Protocols
This section provides detailed protocols for investigating the effect of this compound on protein expression in cultured cancer cells using Western blot analysis.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, MDA-MB-231, HT-29) in 6-well plates or 10 cm culture dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5, 10, 20 µM). A vehicle control (DMSO-treated) should always be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na₃VO₄, and a protease inhibitor cocktail) to each well or dish.
-
Cell Scraping: Scrape the adherent cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonication: Sonicate the lysate on ice for approximately 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 15-30 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA Protein Assay.
Western Blot Analysis
-
Sample Preparation: Mix a specific amount of protein lysate (e.g., 20-50 µg) with an equal volume of 2x SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12.5% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor will be antibody-specific.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Final Washing: Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
Visualizations
Experimental Workflow
Caption: Western blot experimental workflow for analyzing this compound's effects.
This compound-Modulated Signaling Pathways
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Frontiers | this compound as potential anticancer agent: recent advancements in multi-mechanistic approaches [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Casticin: Application Notes and Protocols for In Vivo Xenograft Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casticin, a polymethoxyflavone extracted from plants of the Vitex species, has garnered significant attention in oncological research for its potential as an anticancer agent.[1][2] Preclinical studies, particularly those involving in vivo xenograft mouse models, have demonstrated its efficacy in inhibiting tumor growth across various cancer types, including oral, skin, and gallbladder cancers.[3][4][5] This document provides detailed application notes and experimental protocols based on published research, intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its antitumor effects through a multi-targeted approach, influencing several key signaling pathways involved in cell proliferation, apoptosis, and metastasis. Its mechanisms include the induction of apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways, cell cycle arrest, and the inhibition of critical cell survival pathways.
Key Signaling Pathways Modulated by this compound:
-
Apoptosis Induction: this compound has been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. It can also activate caspases (caspase-3, -8, and -9) and promote the release of cytochrome c from mitochondria. Furthermore, this compound can enhance TRAIL-induced apoptosis by upregulating death receptor 5 (DR5).
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. This compound has been observed to inhibit the phosphorylation of Akt, thereby suppressing this pathway and leading to decreased cancer cell growth and survival.
-
NF-κB Pathway Inhibition: The NF-κB pathway is involved in inflammation and cancer progression. This compound can suppress the activation of NF-κB, which in turn inhibits the expression of genes involved in cell proliferation and survival.
-
STAT3 Pathway Inhibition: Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in tumor progression. This compound has been shown to suppress the STAT3 signaling cascade, contributing to its anti-growth and pro-apoptotic effects.
Data Presentation: Summary of In Vivo Xenograft Studies
The following tables summarize quantitative data from various in vivo xenograft mouse model studies investigating the efficacy of this compound.
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Oral Cancer | SCC-4 | Nude mice | 0.2 mg/kg and 0.4 mg/kg | Intraperitoneal | 18 days (every 2 days) | Significant reduction at both doses | Significant reduction at both doses | |
| Melanoma | A375.S2 | Nude mice | Not specified | Not specified | Not specified | Significant suppression | Significant suppression | |
| Gallbladder Cancer | NOZ | Nude mice | 10 mg/kg and 20 mg/kg | Intraperitoneal | Not specified (every 2 days) | Significant reduction at both doses | Significant reduction at both doses | |
| Acute Myeloid Leukemia | Not specified | Not specified | Not specified | Not specified | Not specified | Inhibitory effect observed | Inhibitory effect observed | |
| Breast Cancer (Metastasis) | 4T1 | Not specified | Not specified | Not specified | Not specified | Attenuated lung metastasis | Not applicable |
Experimental Protocols
This section provides detailed methodologies for conducting in vivo xenograft studies with this compound, based on protocols from the cited literature.
Protocol 1: Human Oral Cancer Xenograft Model
1. Cell Culture:
- Culture human oral cancer SCC-4 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase for injection.
2. Animal Model:
- Use 4-6 week old male nude mice.
- Acclimatize the animals for at least one week before the experiment.
- Provide sterile food and water ad libitum.
3. Tumor Cell Inoculation:
- Resuspend SCC-4 cells in sterile PBS at a concentration of 1 x 10^7 cells/100 µL.
- Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every two days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach a palpable volume of approximately 100-120 mm³, randomize the mice into treatment and control groups (n=8 per group).
5. This compound Administration:
- Prepare this compound solutions in a vehicle such as 0.1% DMSO in PBS.
- Administer this compound intraperitoneally at doses of 0.2 mg/kg and 0.4 mg/kg every two days.
- The control group should receive an equivalent volume of the vehicle.
6. Endpoint and Data Collection:
- Continue treatment for 18 days.
- Monitor and record the body weight of the mice every two days.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure and record the final tumor volume and weight.
7. Statistical Analysis:
- Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment and control groups.
Protocol 2: Human Melanoma Xenograft Model
(Note: Specific details on dosage and administration were not provided in the abstract, but a general protocol can be inferred.)
1. Cell Culture:
- Culture human melanoma A375.S2 cells in a suitable medium.
2. Animal Model:
- Use immuno-deficient nu/nu mice.
3. Tumor Cell Inoculation:
- Inject A375.S2 cells subcutaneously to establish tumor xenografts.
4. This compound Treatment:
- Once tumors are established, administer this compound to the treatment group. The control group receives a vehicle. The route of administration could be intraperitoneal or oral.
5. Outcome Measures:
- Monitor tumor size and weight throughout the study.
- At the end of the experiment, tumors can be excised for further analysis, such as Western blotting to assess protein expression (e.g., p53, p21, CDK-1) and TUNEL assays for apoptosis.
Visualizations: Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Pathways
References
- 1. An Overview of the Potential Antineoplastic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induced Apoptosis in A375.S2 Human Melanoma Cells through the Inhibition of NF-[Formula: see text]B and Mitochondria-Dependent Pathways In Vitro and Inhibited Human Melanoma Xenografts in a Mouse Model In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Casticin Administration in Animal Studies: A Detailed Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casticin, a flavonoid compound extracted from plants of the Vitex genus, has demonstrated significant therapeutic potential in a variety of preclinical animal models. Its biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects, make it a promising candidate for further drug development. This document provides a comprehensive overview of the protocols for this compound administration in animal studies, based on a systematic review of published research. It includes detailed application notes, experimental methodologies, and quantitative data summaries to guide researchers in designing and executing their own in vivo studies.
Introduction
This compound (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) is a natural flavonoid that has been the subject of extensive research for its diverse pharmacological properties. In vivo studies are crucial for validating the therapeutic efficacy and safety of this compound before it can be considered for clinical trials. This guide synthesizes the existing literature on this compound administration in animal models to provide a standardized reference for the scientific community.
Applications of this compound in Animal Models
This compound has been investigated in a range of animal models for various diseases, primarily focusing on its anti-inflammatory and anti-cancer activities.
2.1. Anti-inflammatory Effects
This compound has been shown to be effective in animal models of:
-
Acute Lung Inflammation: In murine models of cigarette smoke-induced lung inflammation, this compound administered via intraperitoneal (i.p.) injection significantly reduced the infiltration of inflammatory cells (neutrophils, macrophages, and lymphocytes) and the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF)[1][2].
-
Asthma: In a murine model of ovalbumin (OVA)-induced allergic asthma, intraperitoneal this compound treatment reduced airway hyper-responsiveness, goblet cell hyperplasia, and eosinophil infiltration in the lungs[3]. It also modulated the levels of Th2-associated cytokines and chemokines in both BALF and lung tissue[3][4].
-
Acute Inflammation: this compound has demonstrated significant anti-inflammatory effects in models of xylene-induced ear edema in mice, egg albumen-induced paw edema in rats, and acetic acid-induced vascular permeability in mice.
-
Osteoarthritis: In a murine model of destabilization of the medial meniscus (DMM), this compound was shown to attenuate osteoarthritis-related cartilage degeneration.
2.2. Anticancer Effects
This compound has been evaluated for its antitumor activity in several cancer models:
-
Oral Cancer: In xenograft models using human oral cancer SCC-4 cells in athymic nude mice, intraperitoneal injections of this compound significantly decreased tumor volume and weight without causing a significant difference in the body weights of the mice.
-
Esophageal Cancer: In nude mice injected with esophageal cancer cells, this compound treatment at a dose of 10 mg/kg was most effective in reducing tumor weight.
-
Gallbladder Cancer: this compound has been shown to inhibit tumor growth in vivo in nude mice inoculated with NOZ gallbladder cancer cells.
-
Leukemia: In a leukemia mouse model generated with WEHI-3 cells, this compound treatment increased survival rates and promoted immune responses.
-
Hepatocellular Carcinoma: In a nude mouse xenograft model with MHCC97H tumor cells, this compound administered by gavage significantly reduced tumor volume and weight.
2.3. Immunomodulatory Effects
In leukemia-bearing BALB/c mice, this compound treatment was found to enhance macrophage and NK cell activities and promote immune responses, suggesting its potential as an immunomodulatory agent.
2.4. Other Pharmacological Effects
-
Anti-hyperprolactinemia: In a rat model of metoclopramide-induced hyperprolactinemia, intraperitoneal administration of this compound for 7 days significantly reduced serum prolactin levels.
Experimental Protocols
This section provides detailed methodologies for the administration of this compound in animal studies, based on the reviewed literature.
3.1. Animal Models
The choice of animal model is critical and depends on the specific research question. Commonly used models in this compound research include:
| Animal Model | Strain | Disease/Condition Model | Reference |
| Mouse | C57BL/6 | Cigarette smoke-induced acute lung inflammation | |
| Mouse | BALB/c | Ovalbumin (OVA)-induced asthma | |
| Mouse | ICR | Xylene-induced ear edema, Acetic acid-induced vascular permeability | |
| Rat | Sprague-Dawley | Egg albumen-induced paw edema, Metoclopramide-induced hyperprolactinemia | |
| Mouse | Athymic Nude | Human oral cancer (SCC-4) xenograft | |
| Mouse | Nude | Esophageal cancer xenograft | |
| Mouse | Nude | Gallbladder cancer (NOZ) xenograft | |
| Mouse | BALB/c | Leukemia (WEHI-3) | |
| Mouse | Nude | Hepatocellular carcinoma (MHCC97H) xenograft |
3.2. This compound Preparation and Administration
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vivo studies, it is often dissolved in DMSO and then diluted with phosphate-buffered saline (PBS) or saline. A common vehicle control is 0.1% DMSO in PBS.
-
Routes of Administration: The most common routes of administration for this compound in animal studies are intraperitoneal (i.p.) injection and oral gavage.
-
Dosage and Duration: The dosage of this compound varies depending on the animal model and the intended therapeutic effect.
| Application | Animal Model | Dosage | Route | Duration | Reference |
| Anti-inflammatory | C57BL/6 Mice | 1, 2, and 10 mg/kg | i.p. | Two weeks | |
| Anticancer | Athymic Nude Mice | 0.2 and 0.4 mg/kg | i.p. | Every two days for 18 days | |
| Anticancer | Nude Mice | 2 and 10 mg/kg | Not specified | Not specified | |
| Anticancer | Nude Mice | 10 and 20 mg/kg | i.p. | Every 2 days | |
| Immunomodulatory | BALB/c Mice | 0.1, 0.2, and 0.4 mg/kg | Not specified | 14 days | |
| Anti-hyperprolactinemia | Sprague-Dawley Rats | 10, 20, and 40 mg/kg | i.p. | 7 days | |
| Pharmacokinetics | Sprague-Dawley Rats | 50 mg/kg | i.v. | Single dose | |
| Pharmacokinetics | Sprague-Dawley Rats | 200 mg/kg | Oral | Single dose | |
| Pharmacokinetics | Sprague-Dawley Rats | 400 mg/kg | Oral | Single dose |
3.3. Sample Collection and Analysis
Following the treatment period, various biological samples are collected for analysis.
-
Blood: Plasma or serum is collected to measure cytokine levels, prolactin levels, and for pharmacokinetic analysis.
-
Bronchoalveolar Lavage Fluid (BALF): In lung inflammation studies, BALF is collected to analyze immune cell infiltration and cytokine concentrations.
-
Tissues: Tumors, lungs, and other organs are harvested for histological analysis, immunohistochemistry (IHC), and Western blot analysis to assess protein expression.
Quantitative Data Summary
The following tables summarize the quantitative data from various animal studies on this compound.
Table 1: Anti-inflammatory Effects of this compound
| Animal Model | Treatment | Parameter | Result | Reference |
| C57BL/6 Mice (CS-induced lung inflammation) | 1, 2, and 10 mg/kg this compound (i.p.) | Total cells, neutrophils, macrophages, lymphocytes in BALF | Significantly inhibited | |
| C57BL/6 Mice (CS-induced lung inflammation) | 1, 2, and 10 mg/kg this compound (i.p.) | Proinflammatory cytokines and chemokines in BALF | Reduced levels | |
| BALB/c Mice (OVA-induced asthma) | 5 or 10 mg/kg this compound (i.p.) | Airway hyper-responsiveness | Reduced | |
| BALB/c Mice (OVA-induced asthma) | 5 or 10 mg/kg this compound (i.p.) | Eosinophil infiltration in lungs | Reduced |
Table 2: Anticancer Effects of this compound
| Animal Model | Cancer Cell Line | Treatment | Parameter | Result | Reference |
| Athymic Nude Mice | SCC-4 (Oral) | 0.2 and 0.4 mg/kg this compound (i.p.) | Tumor volume and weight | Significantly decreased | |
| Nude Mice | Esophageal | 2 and 10 mg/kg this compound | Tumor weight | Significantly decreased (10 mg/kg most effective) | |
| Nude Mice | NOZ (Gallbladder) | 10 and 20 mg/kg this compound (i.p.) | Tumor growth | Inhibited | |
| BALB/c Mice | WEHI-3 (Leukemia) | 0.1, 0.2, and 0.4 mg/kg this compound | Survival rate | Increased | |
| Nude Mice | MHCC97H (Hepatocellular) | This compound (gavage) | Tumor volume and weight | Significant reduction |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose | Absolute Bioavailability | Half-life (t1/2) | Reference |
| Oral | 400 mg/kg | 45.5 ± 11.0% | 36.48 ± 7.24 min | |
| Intravenous | 50 mg/kg | - | 20.86 ± 2.02 min |
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating various signaling pathways. The diagrams below illustrate some of the key pathways and a general experimental workflow for in vivo studies.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential demonstrated in a variety of animal models. This guide provides a comprehensive resource for researchers, summarizing the key protocols and quantitative data for the in vivo administration of this compound. Standardization of these protocols will facilitate the comparison of results across different studies and accelerate the translation of this promising molecule from the laboratory to the clinic. It is important to note that while this document provides a thorough overview, researchers should always refer to the specific primary literature for detailed experimental conditions and tailor their protocols to their specific research objectives.
References
- 1. This compound, an active compound isolated from Vitex Fructus, ameliorates the cigarette smoke-induced acute lung inflammatory response in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protective Effects of this compound From Vitex trifolia Alleviate Eosinophilic Airway Inflammation and Oxidative Stress in a Murine Asthma Model [frontiersin.org]
Application Notes and Protocols for Gene Expression Analysis Following Casticin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in response to casticin treatment, a flavonoid with demonstrated anti-cancer and anti-inflammatory properties. The methodologies described herein, Quantitative Real-Time PCR (qPCR) and RNA-Sequencing (RNA-seq), are pivotal tools for elucidating the molecular mechanisms of this compound's therapeutic effects.
Introduction to this compound's Effect on Gene Expression
This compound, a polymethoxyflavone isolated from plants of the Vitex genus, has been shown to exert significant biological effects, including anti-proliferative, pro-apoptotic, and anti-inflammatory activities, primarily in cancer cell lines.[1][2][3] Its mechanism of action involves the modulation of various signaling pathways and, consequently, the alteration of gene expression profiles. Understanding these changes is crucial for the development of this compound as a potential therapeutic agent.
This compound has been reported to induce apoptosis and cell cycle arrest by targeting key regulatory proteins and signaling cascades.[1][4] Notably, it influences the expression of genes involved in:
-
Apoptosis: Upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl-2.
-
Cell Cycle Control: Alteration in the expression of cyclin-dependent kinase inhibitors such as p21 and p27.
-
Signaling Pathways: Modulation of critical pathways including PI3K/Akt, NF-κB, and STAT3.
-
Inflammation: Inhibition of pro-inflammatory gene expression.
This document provides protocols to investigate these this compound-induced gene expression changes using two powerful techniques: qPCR for targeted gene analysis and RNA-seq for transcriptome-wide profiling.
Data Presentation: Gene Expression Changes Induced by this compound
The following table summarizes the reported effects of this compound on the expression of various genes, as documented in the scientific literature. This table serves as a valuable reference for selecting target genes for qPCR analysis.
| Gene Category | Gene Symbol | Reported Effect of this compound | Associated Pathway/Process | Cancer Type/Model | Reference |
| Apoptosis | Bax | Upregulation | Intrinsic Apoptosis | Pancreatic, Gallbladder, Cervical Cancer | |
| Bcl-2 | Downregulation | Intrinsic Apoptosis | Pancreatic, Gallbladder, Colorectal Cancer | ||
| Caspase-3 | Upregulation (cleavage) | Apoptosis Execution | Pancreatic, Cervical, Colon Cancer | ||
| Caspase-8 | Upregulation (cleavage) | Extrinsic Apoptosis | Hepatocellular Carcinoma, Colon Cancer | ||
| Caspase-9 | Upregulation (cleavage) | Intrinsic Apoptosis | Hepatocellular Carcinoma, Colon Cancer | ||
| DR5 (TRAIL-R2) | Upregulation | Extrinsic Apoptosis | Colon, Hepatocellular Carcinoma | ||
| XIAP | Downregulation | Apoptosis Inhibition | Cervical Cancer | ||
| PARP | Upregulation (cleavage) | DNA Repair, Apoptosis | Bladder, Lung Cancer | ||
| Cell Cycle | CDKN1A (p21) | Upregulation/Downregulation | G2/M Arrest | Leukemia, Colon Cancer | |
| CDKN1B (p27) | Upregulation | G0/G1 Arrest | Gallbladder Cancer | ||
| Cyclin A | Downregulation | G2/M Progression | Melanoma | ||
| Cyclin B | Downregulation | G2/M Progression | Melanoma | ||
| CDK1 | Downregulation | G2/M Progression | Melanoma | ||
| Signaling | Akt (p-Akt) | Downregulation | PI3K/Akt Pathway | Breast, Gallbladder, Myeloid Malignancies | |
| NF-κB | Inhibition | NF-κB Pathway | Melanoma, Inflammatory Models | ||
| FOXM1 | Downregulation | FOXO3a/FoxM1 Pathway | Breast, Ovarian Cancer | ||
| Inflammation | IL-6 | Downregulation | Inflammatory Response | Airway Epithelial Cells | |
| IL-8 | Downregulation | Inflammatory Response | Airway Epithelial Cells | ||
| TNF-α | Downregulation | Inflammatory Response | Rheumatoid Arthritis Model | ||
| Metastasis | MMP-2 | Downregulation | Extracellular Matrix Remodeling | Melanoma, Colon Cancer | |
| MMP-9 | Downregulation | Extracellular Matrix Remodeling | Breast, Melanoma |
Experimental Protocols
Protocol for Quantitative Real-Time PCR (qPCR)
This protocol provides a framework for quantifying the expression of specific target genes in response to this compound treatment.
Objective: To measure the relative mRNA levels of selected genes after treating cells with this compound.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
DNase I
-
Reverse transcription kit (e.g., iScript, SuperScript)
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
qPCR primers for target and reference genes
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of this compound used.
-
Perform at least three biological replicates for each condition.
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from your RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
To remove any contaminating genomic DNA, perform a DNase I treatment step.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer. Aim for a 260/280 ratio of ~2.0.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Follow the manufacturer's instructions, which typically involve incubating the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers).
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for your gene of interest, nuclease-free water, and the diluted cDNA template.
-
Design and validate primers to ensure they are specific and efficient.
-
Set up reactions for your target genes and at least one stably expressed reference (housekeeping) gene (e.g., GAPDH, ACTB, RPL13A).
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in gene expression is then 2-ΔΔCt.
-
-
Protocol for RNA-Sequencing (RNA-seq)
This protocol outlines the steps for performing a global transcriptomic analysis to identify all genes and pathways affected by this compound treatment.
Objective: To obtain a comprehensive profile of gene expression changes in cells following this compound treatment.
Materials:
-
Same as for qPCR (cell culture and treatment).
-
High-quality RNA extraction kit (ensure high purity and integrity).
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer).
-
RNA-seq library preparation kit (e.g., Illumina TruSeq, NEBNext Ultra II).
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq, NextSeq).
Procedure:
-
Experimental Design and Sample Preparation:
-
Design the experiment with a sufficient number of biological replicates (at least three per condition) to ensure statistical power.
-
Treat cells with this compound and a vehicle control as described in the qPCR protocol.
-
Extract total RNA with high stringency to ensure high quality.
-
Assess RNA integrity using a Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended for standard RNA-seq protocols.
-
-
Library Preparation:
-
Start with high-quality total RNA (typically 100 ng - 1 µg).
-
mRNA Enrichment/rRNA Depletion: Isolate mRNA using oligo(dT) magnetic beads (for most eukaryotic studies) or deplete ribosomal RNA (rRNA) if interested in non-polyadenylated RNAs.
-
Fragmentation and Priming: Fragment the enriched RNA into smaller pieces.
-
First and Second Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters. These adapters contain sequences for amplification and sequencing.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
-
Library Quality Control and Sequencing:
-
Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Pool multiple libraries for multiplexed sequencing if using indexed adapters.
-
Sequence the libraries on an NGS platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between this compound-treated and control samples.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and the general workflows for the qPCR and RNA-seq experiments.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Experimental workflow for qPCR analysis.
Caption: Experimental workflow for RNA-seq analysis.
References
Application Notes and Protocols: Casticin Nanoparticle Formulation for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casticin, a polymethoxyflavone primarily isolated from Vitex species, has garnered significant scientific interest for its wide range of therapeutic properties, including potent anti-inflammatory and antineoplastic activities.[1][2] Its anticancer effects are attributed to its ability to modulate multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines.[3][4] Despite its therapeutic promise, the clinical translation of this compound is hampered by its poor aqueous solubility, limiting its bioavailability and efficacy.
Nanoparticle-based drug delivery systems offer a robust strategy to overcome these limitations.[5] Encapsulating this compound within a nanoparticle carrier can enhance its solubility, improve its pharmacokinetic profile, provide sustained release, and potentially enable targeted delivery to tumor tissues. This document provides detailed protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles, using a casein-based system as a primary example due to its biocompatibility and pH-responsive nature.
This compound's Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects by targeting a complex cascade of signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for designing effective drug delivery strategies and evaluating therapeutic outcomes. The primary pathways affected include those controlling apoptosis, cell survival, and proliferation.
-
Apoptosis Induction: this compound can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves altering the ratio of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is critical for cell survival and proliferation. This compound has been shown to suppress the phosphorylation of PI3K and Akt, effectively inactivating this pathway and leading to reduced cancer cell growth.
-
NF-κB and STAT3 Inhibition: this compound can also inhibit the activity of transcription factors like NF-κB and STAT3, which are crucial for promoting inflammation, cell survival, and angiogenesis in tumors.
Protocol: this compound Nanoparticle Formulation
This protocol describes the preparation of this compound-loaded casein nanoparticles using a coacervation technique followed by nano spray-drying, adapted from methods for similar hydrophobic drugs.
Materials:
-
This compound powder
-
Sodium caseinate (Casein)
-
Calcium Chloride (CaCl₂)
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer
-
High-speed homogenizer
-
Centrifuge
-
Nano spray-dryer
-
Vacuum flash evaporator
Protocol 2.1: Preparation of this compound-Loaded Casein Nanoparticles (CNPs)
-
Casein Solution Preparation: Prepare a 1% (w/v) sodium caseinate solution by dissolving it in deionized water with continuous stirring until a clear solution is formed.
-
This compound Solution Preparation: Dissolve 50 mg of this compound in 10 mL of ethanol to create a concentrated drug solution.
-
Drug Encapsulation: While stirring the 40 mL casein solution, add the this compound-ethanol solution dropwise. Continue stirring for 1 hour to ensure effective binding between the drug and the casein.
-
Coacervation/Nanoparticle Formation: Add 0.5 mL of 1M CaCl₂ solution to the mixture. The calcium ions will induce the rearrangement of casein chains, forming a slightly turbid micellar framework of nanoparticles. Stir for an additional 30 minutes.
-
Purification: Centrifuge the solution at ~3000 rpm for 10 minutes to pellet any large aggregates or microparticles. Collect the supernatant which contains the this compound-loaded nanoparticles.
-
Solvent Removal: Remove the residual ethanol from the supernatant using a vacuum flash evaporator.
-
(Optional) Lyophilization/Spray-Drying: For a stable powder form, the nanoparticle suspension can be freeze-dried or processed using a nano spray-dryer.
Protocols: Nanoparticle Characterization
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Protocol 3.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze using a Zetasizer instrument to determine the average hydrodynamic diameter (particle size), PDI (a measure of size distribution width), and zeta potential (a measure of surface charge and stability).
Protocol 3.2: Morphological Analysis
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: For TEM, place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid, allow it to dry, and then image. For SEM, the dried powder is mounted on a stub and sputter-coated with gold before imaging. This provides visual confirmation of size and shape.
Protocol 3.3: Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed (~12,000 rpm) using a filtration device (e.g., MWCO 10 kDa) to separate the nanoparticles from the aqueous phase containing the unencapsulated ("free") this compound.
-
Quantification: Measure the concentration of free this compound in the filtrate using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Table 1: Representative Physicochemical Properties of this compound Nanoparticles Data are presented as mean ± standard deviation and are representative examples based on literature for similar flavonoid nanoparticles.
| Formulation ID | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| CNP-1 | 216.1 ± 5.2 | 0.422 | -24.6 ± 2.1 | 90.71 ± 3.5 | 11.2 ± 0.5 |
| CNP-2 | 182.3 ± 6.8 | 0.315 | -28.4 ± 1.8 | 96.45 ± 2.1 | 13.5 ± 0.8 |
| CNP-3 | 225.3 ± 4.5 | 0.280 | -33.0 ± 2.5 | 79.84 ± 1.8 | 11.56 ± 0.3 |
Protocols: In Vitro and In Vivo Evaluation
Protocol 4.1: In Vitro Drug Release Study
-
Technique: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of this compound-loaded nanoparticle suspension/powder into a dialysis bag (e.g., MWCO 10-12 kDa).
-
Submerge the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, or acetate buffer, pH 5.5, to simulate tumor microenvironments) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the this compound concentration in the collected samples via HPLC or UV-Vis spectrophotometry.
-
Table 2: Representative In Vitro Cumulative Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | 15.2 ± 1.8 | 25.6 ± 2.1 |
| 8 | 30.5 ± 2.5 | 48.9 ± 3.0 |
| 24 | 45.8 ± 3.1 | 70.1 ± 3.5 |
| 48 | 58.1 ± 3.9 | 85.4 ± 4.2 |
Protocol 4.2: In Vitro Cytotoxicity Assay
-
Technique: MTT Assay.
-
Procedure:
-
Seed cancer cells (e.g., HCT116 colorectal, A549 lung, or MCF-7 breast cancer cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for 48-72 hours.
-
Add MTT reagent to each well and incubate, allowing viable cells to convert MTT into formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is proportional to the absorbance. Calculate the IC50 value (the concentration required to inhibit 50% of cell growth).
-
Table 3: Representative In Vitro Cytotoxicity (IC50) Data
| Cell Line | Treatment | IC50 (µM) |
| HCT116 | Free this compound | 15.5 ± 1.2 |
| HCT116 | This compound-CNPs | 5.0 ± 0.8 |
| A549 | Free this compound | 22.0 ± 2.5 |
| A549 | This compound-CNPs | 8.1 ± 1.1 |
Protocol 4.3: In Vivo Antitumor Efficacy Study
-
Model: Xenograft Mouse Model.
-
Procedure:
-
Subcutaneously inject human cancer cells (e.g., MHCC97H) into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups: (a) Vehicle control, (b) Blank nanoparticles, (c) Free this compound, (d) this compound-loaded nanoparticles.
-
Administer treatments via an appropriate route (e.g., intravenous or intraperitoneal injection) on a defined schedule.
-
Monitor tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Table 4: Representative In Vivo Antitumor Efficacy Data
| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | 1.6 ± 0.3 | +2.5 |
| Free this compound | 980 ± 150 | 1.0 ± 0.2 | -1.5 |
| This compound-CNPs | 350 ± 95 | 0.4 ± 0.1 | +1.0 |
Conclusion
The formulation of this compound into nanoparticle delivery systems presents a highly promising approach to enhance its therapeutic potential for cancer and inflammatory diseases. The protocols outlined in this document provide a foundational framework for the successful preparation, characterization, and evaluation of these advanced drug formulations. By improving solubility and bioavailability, this compound nanoparticles could pave the way for more effective clinical applications of this potent natural compound. Further studies should focus on optimizing formulation parameters, exploring active targeting strategies, and conducting comprehensive preclinical safety and efficacy assessments.
References
- 1. Frontiers | this compound as potential anticancer agent: recent advancements in multi-mechanistic approaches [frontiersin.org]
- 2. This compound from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Potential Antineoplastic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Potential Antineoplastic Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy and Toxicity of Curcumin Nanoparticles in Breast Cancer Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Casticin from Vitex agnus-castus: A Detailed Guide to Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the methodologies for extracting and purifying casticin, a bioactive flavonoid, from the fruits of Vitex agnus-castus (chaste tree). The protocols detailed herein are compiled from scientific literature to ensure reproducibility and efficiency. Additionally, this document outlines the key signaling pathways modulated by this compound, offering insights into its therapeutic potential.
Introduction
This compound (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) is a prominent lipophilic flavonoid found in Vitex agnus-castus, a plant with a long history of use in traditional medicine for various gynecological conditions.[1][2] Modern research has unveiled its potential as an anti-inflammatory, anti-tumor, and immunomodulatory agent.[2] The therapeutic effects of this compound are attributed to its ability to modulate multiple molecular pathways, making it a compound of significant interest for drug development.
This document serves as a practical guide for the isolation of this compound, covering various extraction techniques and a multi-step purification process.
Quantitative Data Summary
The concentration of this compound in Vitex agnus-castus fruits can vary depending on the geographical origin and harvesting time. The following tables summarize key quantitative data related to this compound content and extraction yields.
Table 1: this compound Content in Vitex agnus-castus
| Plant Material | This compound Content (% w/w) | Reference |
| Dried Fruits | 0.025 - 0.212% | [3] |
| Dried Drug (Ph. Eur. Min.) | ≥ 0.08% | [4] |
| Dry Extract (Ph. Eur. Min.) | ≥ 0.10% | |
| Dry Extract (Ze440) | ≥ 0.6% |
Table 2: Extraction Parameters and Yields
| Extraction Method | Solvent | Solid-to-Solvent Ratio | Duration | Temperature | Observations |
| Maceration | 70% Ethanol (v/v) | 1:10 (g/mL) | 3 days | Room Temperature | Effective for extracting flavonoids. |
| Maceration | 90% Methanol | 1:10 (g/mL) | 3 days | Room Temperature | Good for flavonoid extraction. |
| Turbo Extraction | 100% Methanol | 1:40 (g/mL) | 2 minutes (x2) | Not specified | Rapid extraction method. |
| Reflux Extraction | 30-95% Ethanol | 1:8 to 1:20 ( kg/L ) | 2 hours | 30-70 °C | Common industrial method. |
| Soxhlet Extraction | Ethanol | Not specified | Not specified | Not specified | Yields high polyphenol and flavonoid content. |
Experimental Protocols
The following protocols describe the extraction and purification of this compound from Vitex agnus-castus fruits.
Plant Material Preparation
-
Obtain ripe, dried fruits of Vitex agnus-castus.
-
Clean the fruits to remove any foreign material.
-
Dry the fruits in an oven at 60-70°C for 4-5 hours to reduce moisture content.
-
Grind the dried fruits into a coarse powder using a mechanical grinder.
Extraction Protocols
Choose one of the following extraction methods based on available equipment and desired scale.
Protocol 3.2.1: Maceration Extraction
-
Weigh 100 g of the powdered plant material.
-
Place the powder in a suitable container and add 1 L of 70% aqueous ethanol (v/v).
-
Seal the container and allow it to stand for 3 days at room temperature, with occasional agitation.
-
Filter the extract through a fine-mesh cloth or filter paper.
-
Repeat the extraction process on the residue twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 3.2.2: Turbo Extraction
-
Weigh 1 g of the pulverized plant material.
-
Add 40 mL of 100% methanol.
-
Homogenize the mixture using a turbo extractor (e.g., Polytron) at 19,000 rpm for 2 minutes.
-
Filter the supernatant into a round-bottom flask.
-
Repeat the extraction with an additional 40 mL of methanol.
-
Combine the extracts and evaporate to dryness under reduced pressure.
Purification Protocol
The purification of this compound from the crude extract is a multi-step process involving solvent partitioning and chromatography.
Protocol 3.3.1: Solvent Partitioning
-
Dissolve the crude extract in a minimal amount of methanol.
-
Add the methanolic solution to a separatory funnel containing n-hexane and water.
-
Shake the funnel vigorously and allow the layers to separate. The non-polar compounds will partition into the n-hexane phase, while more polar compounds, including this compound, will remain in the aqueous methanol phase.
-
Collect the aqueous methanol layer.
-
Further partition the aqueous methanol fraction against ethyl acetate. This compound and other flavonoids will move into the ethyl acetate layer.
-
Collect the ethyl acetate fraction and evaporate the solvent to yield a flavonoid-rich extract.
Protocol 3.3.2: Column Chromatography
-
Initial Fractionation (Optional, for large scale):
-
Pack a Diaion HP-20 column and equilibrate with water.
-
Load the reconstituted flavonoid-rich extract (dissolved in 5% aqueous methanol).
-
Elute with a stepwise gradient of increasing methanol concentrations (e.g., 20%, 50%, 75%, and 100% methanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool the this compound-containing fractions.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of chloroform and isopropanol or methylene chloride and ethyl acetate).
-
Dissolve the this compound-containing fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity.
-
Collect fractions and monitor by TLC using a mobile phase of chloroform:acetone:formic acid (75:16.5:8.5) and visualizing under UV light.
-
Combine the fractions containing pure this compound.
-
Protocol 3.3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and 0.5% phosphoric acid solution.
-
Flow Rate: Adjust based on column dimensions.
-
Detection: Monitor at 258 nm.
-
Procedure:
-
Dissolve the partially purified this compound fraction in the mobile phase.
-
Inject the sample onto the column.
-
Collect the peak corresponding to the retention time of a this compound standard.
-
Evaporate the solvent to obtain pure this compound.
-
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for this compound extraction and purification, as well as the key signaling pathways affected by this compound.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The protocols provided in this application note offer a detailed framework for the successful extraction and purification of this compound from Vitex agnus-castus. The quantitative data and workflow diagrams serve as valuable resources for researchers. The elucidation of this compound's interactions with key signaling pathways underscores its potential as a therapeutic agent, warranting further investigation in drug discovery and development.
References
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Isolation of Casticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casticin, a polymethoxylated flavonoid, has garnered significant scientific interest due to its wide array of pharmacological activities, including anti-inflammatory, immunomodulatory, and potent anticancer properties.[1][2] Found in various medicinal plants such as those from the Vitex and Artemisia species, this compound presents a promising candidate for drug development.[3][4] Its therapeutic potential is attributed to its ability to modulate critical cellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are often dysregulated in various diseases.[2]
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the preparative isolation and purification of natural products like this compound. By eliminating the use of a solid stationary phase, HSCCC circumvents issues such as irreversible sample adsorption, leading to high recovery rates and purity of the target compound.
This document provides a detailed protocol for the isolation of this compound using HSCCC, from initial sample preparation and pre-purification to the final analysis of the purified compound.
Experimental Protocols
Sample Preparation and Crude Extract Preparation
This protocol outlines the initial extraction of this compound from plant material. Vitex agnus-castus fruits or Artemisia annua L. leaves are common sources.
Materials:
-
Dried and powdered plant material (e.g., Vitex agnus-castus fruits)
-
80% Ethanol
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Macerate the dried and powdered plant material with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Reflux the mixture for 24 hours at 50°C.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
The crude extract can be stored at 4°C until further processing.
Pre-purification of Crude Extract by Silica Gel Column Chromatography
A preliminary clean-up step is crucial to enrich the this compound content before HSCCC, improving the efficiency of the final purification.
Materials:
-
Crude extract
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Solvents: Chloroform and Methanol
-
Thin Layer Chromatography (TLC) plates
Protocol:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica gel to settle, forming a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the proportion of methanol. A common gradient is to move from a chloroform:methanol ratio of 100:1 to 10:1.
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using TLC. Combine the fractions containing this compound based on the TLC analysis.
-
Concentration: Evaporate the solvent from the combined this compound-rich fractions to yield a partially purified sample for HSCCC.
High-Speed Counter-Current Chromatography (HSCCC) Protocol
This protocol details the final purification of this compound using HSCCC.
HSCCC System:
-
A preparative HSCCC instrument equipped with a multi-layer coil.
-
A pump for delivering the mobile phase.
-
A UV-Vis detector for monitoring the effluent.
-
A fraction collector.
Two-Phase Solvent System:
-
n-hexane-ethyl acetate-methanol-water at a volume ratio of 7:10:7:10 (v/v/v/v).
Protocol:
-
Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the four solvents in a separatory funnel. Allow the phases to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
Column Equilibration: Fill the HSCCC column entirely with the stationary phase (upper phase). Then, pump the mobile phase (lower phase) into the column at a specific flow rate while the column is rotating at a set speed (e.g., 850 rpm). Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve the pre-purified this compound sample in a mixture of the upper and lower phases (e.g., 1:1 v/v) and inject it into the column through the sample loop.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with the UV-Vis detector (e.g., at 254 nm). Collect fractions based on the resulting chromatogram peaks.
-
Recovery of this compound: Combine the fractions containing the purified this compound. Evaporate the solvent to obtain the final purified product.
Purity Analysis and Structural Identification
The purity and identity of the isolated this compound should be confirmed using analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water (containing a small amount of acid, e.g., 0.1% phosphoric acid).
-
Detection: UV detector at a wavelength of 270 nm.
-
The purity of the isolated this compound is determined by the peak area percentage in the HPLC chromatogram.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry: Electrospray ionization (ESI-MS) can be used to determine the molecular weight of the isolated compound, which should correspond to that of this compound.
-
NMR Spectroscopy: 1H NMR and 13C NMR are used for the structural elucidation of the isolated compound, confirming its identity as this compound.
Data Presentation
The following tables summarize the quantitative data from a representative HSCCC isolation of this compound.
Table 1: HSCCC Operating Parameters
| Parameter | Value |
| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water (7:10:7:10, v/v/v/v) |
| Apparatus | Preparative HSCCC Instrument |
| Revolution Speed | 850 rpm |
| Mobile Phase | Lower phase |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 254 nm |
Table 2: Results of this compound Isolation
| Parameter | Value | Reference |
| Crude Sample Weight | 226.4 mg | |
| Initial this compound Purity | 16.5% | |
| Yield of Purified this compound | 36.3 mg | |
| Final Purity of this compound | >99% | |
| Recovery Rate | 96.2% |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Overall workflow for the isolation of this compound.
Signaling Pathways Modulated by this compound
Caption: this compound's modulation of key signaling pathways.
References
Troubleshooting & Optimization
Casticin Technical Support Center: Troubleshooting Solubility in Aqueous Media
Welcome to the technical support center for casticin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a methoxylated flavonol, a type of flavonoid compound, with the chemical formula C₁₉H₁₈O₈ and a molecular weight of 374.34 g/mol .[1][2] It is known for its anti-inflammatory and potential anticancer properties.[3] However, like many flavonoids, this compound is poorly soluble in water, which can pose significant challenges for its use in aqueous-based biological assays and in vivo studies, potentially leading to precipitation and inaccurate experimental results.[4][5]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For most cell culture experiments, a high-concentration stock solution is typically prepared in DMSO.
Q3: My this compound precipitated after I diluted my stock solution in my aqueous experimental medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to our Troubleshooting Guide below for a systematic approach to resolving this problem.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many researchers recommending 0.1% or lower. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: How should I store my this compound solutions?
This compound powder should be stored at -20°C for long-term stability (≥4 years). Stock solutions prepared in organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the aqueous medium. | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Perform a dose-response experiment starting with a lower final concentration of this compound. |
| Improper Dilution Technique: Adding a concentrated organic stock directly to the aqueous medium causes the hydrophobic compound to "crash out" of solution. | Employ a serial or drop-wise dilution method. First, pre-warm your aqueous medium to 37°C. Then, add the this compound stock solution drop-wise to the final volume of the medium while gently swirling or vortexing. | |
| Localized High Concentration: Pipetting the stock solution directly into a small volume of media creates a localized area of high concentration, leading to precipitation. | Add the this compound stock solution to the full volume of the medium rather than a small aliquot. | |
| Precipitate forms over time during incubation. | Temperature Shift: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility. | Pre-warm the cell culture media to 37°C before adding the this compound stock solution. |
| pH Shift: The CO₂ environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. | Ensure the media is properly buffered for the incubator's CO₂ concentration. | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time. | Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. | |
| Precipitate is observed after thawing a frozen stock solution. | Poor Solubility at Lower Temperatures: The compound has poor solubility at lower temperatures and has precipitated out during the freeze-thaw cycle. | Gently warm the stock solution to 37°C and vortex to redissolve the compound before use. If precipitation persists, prepare fresh stock solutions before each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 120.7 mg/L (at 25°C) | |
| Ethanol | ~5 mg/mL | |
| 1 mg/mL (Sonication recommended) | ||
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | |
| 50 mg/mL (133.57 mM, Sonication recommended) | ||
| 75 mg/mL (200.35 mM) | ||
| Dimethylformamide (DMF) | ~20 mg/mL | |
| DMF:PBS (pH 7.2) (1:5) | ~1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: 374.34 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 3.74 mg of this compound.
-
Weigh the this compound powder: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Dissolve the this compound: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the tube for short intervals or gently warm it at 37°C to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there is no undissolved material. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes or multi-well plates
Procedure (for a final concentration of 10 µM):
-
Pre-warm the media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Prepare for dilution: In a sterile conical tube or the well of a multi-well plate containing the final volume of pre-warmed media, prepare for the addition of the this compound stock.
-
Drop-wise addition: While gently swirling the media, add the required volume of the 10 mM this compound stock solution drop-wise. For example, to make 10 mL of a 10 µM solution, you would add 10 µL of the 10 mM stock. This gradual dilution helps prevent precipitation.
-
Mixing: Gently pipette up and down or continue to swirl the media to ensure thorough mixing.
-
Final DMSO concentration check: Ensure the final concentration of DMSO is within the acceptable range for your cell line (typically ≤0.5%).
-
Visual Inspection: Visually inspect the media for any signs of precipitation before adding it to your cells.
Signaling Pathways and Experimental Workflows
This compound Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation in aqueous media.
This compound's Effect on the PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.
This compound's Effect on the NF-κB Signaling Pathway
Caption: this compound suppresses inflammation by inhibiting the NF-κB signaling pathway.
This compound's Effect on the STAT3 Signaling Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits COX-2 and iNOS expression via suppression of NF-κB and MAPK signaling in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Casticin stability in cell culture media
Welcome to the Technical Support Center for Casticin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a crystalline solid with poor water solubility.[1][2] It is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Common and effective solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3][4] The solid form of this compound is stable for at least four years when stored at -20°C.[3]
Q2: How should I prepare a working solution of this compound for my cell culture experiments?
A2: To prepare a working solution, dilute your high-concentration stock solution (e.g., in DMSO) into your cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity. We advise against storing aqueous solutions of this compound for more than one day due to potential stability issues.
Q3: What factors can affect the stability of this compound in my cell culture medium?
A3: The stability of flavonoids like this compound can be influenced by several factors in the cell culture environment:
-
pH: Flavonoids can be unstable in alkaline conditions. Most cell culture media are buffered to a physiological pH of 7.2-7.4, but changes in pH during cell growth could potentially affect stability.
-
Temperature: Like many small molecules, prolonged incubation at 37°C can lead to degradation.
-
Light: Exposure to light can cause degradation of flavonoids. It is advisable to protect this compound solutions from light.
-
Presence of Metal Ions: Certain metal ions can impact the stability of flavonoids.
-
Oxidation: this compound has antioxidant properties, implying it is susceptible to oxidation. Components in the media or cellular metabolic processes that generate reactive oxygen species (ROS) could contribute to its degradation.
Q4: Are there any methods to enhance the stability and solubility of this compound in cell culture?
A4: Yes, researchers have explored methods to improve the stability and delivery of this compound. One published approach involves the use of nanoemulsions. A this compound-loaded nanoemulsion stabilized by a whey protein-lactose conjugate was shown to have good stability in DMEM medium for up to 24 hours. Other strategies for flavonoids, in general, include the use of polysaccharides, which can form complexes that increase solubility and stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation observed after diluting the stock solution in cell culture medium. | 1. The final concentration of this compound exceeds its solubility in the aqueous medium. 2. The percentage of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Ensure the final concentration of the co-solvent is sufficient but non-toxic (e.g., ≤ 0.5% DMSO). 2. Prepare an intermediate dilution in the cell culture medium before making the final dilution. 3. Vigorously vortex or mix the solution during dilution. 4. Consider using a formulation approach like a nanoemulsion if solubility issues persist. |
| Loss of this compound activity or inconsistent results in long-term experiments (e.g., >24 hours). | 1. Degradation of this compound in the cell culture medium at 37°C. 2. Adsorption of this compound to plasticware. | 1. Perform a stability assessment of this compound in your specific cell culture medium under your experimental conditions (see the protocol below). 2. Replenish the this compound-containing medium every 24 hours. 3. Prepare fresh working solutions for each experiment from a frozen stock. 4. Consider using low-adsorption plasticware. |
| High variability in results between replicate wells or experiments. | 1. Inconsistent preparation of the this compound working solution. 2. Degradation of the stock solution due to multiple freeze-thaw cycles. | 1. Ensure the stock solution is completely thawed and mixed well before preparing the working solution. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Follow a standardized protocol for preparing the working solution for every experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 10 mg/mL, 75 mg/mL | |
| DMF | 20 mg/mL | |
| Ethanol | 5 mg/mL | |
| DMF:PBS (pH 7.2) (1:5) | ~1 mg/mL | |
| Water | 120.7 mg/L (estimated) |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture system over time.
1. Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.5%).
-
Time-Point Sampling:
-
Dispense the this compound-containing medium into sterile tubes or wells.
-
Immediately take a sample for the 0-hour time point (T=0) and store it at -80°C or process it immediately for analysis.
-
Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points relevant to your experiments (e.g., 2, 4, 8, 24, 48, 72 hours). Store these samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw all samples.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Experimental workflow for this compound stability assessment.
Caption: Factors affecting this compound stability in cell culture.
References
- 1. Improved Storage Properties and Cellular Uptake of this compound-Loaded Nanoemulsions Stabilized by Whey Protein-Lactose Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
Troubleshooting Casticin precipitation in experiments
Welcome to the technical support center for Casticin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experiments involving this compound, with a specific focus on preventing and resolving precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my aqueous cell culture medium?
A: this compound precipitation in aqueous solutions like cell culture media is a common issue primarily due to its low water solubility.[1] The compound is hydrophobic, and when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous medium, the abrupt change in solvent polarity can cause this compound to "crash out" of the solution.
Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final aqueous solution.
-
Improper Dilution Technique: Adding the concentrated stock directly to the full volume of media can cause localized high concentrations, leading to precipitation.
-
Low Temperature: The temperature of the media can affect solubility. Using cold media can decrease solubility and promote precipitation.[2]
-
pH of the Medium: The stability and solubility of flavonoids like this compound can be pH-dependent.[3][4]
-
Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q2: What is the best solvent to dissolve this compound for creating a stock solution?
A: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent due to its high solvating power for this compound and its miscibility with aqueous media at low concentrations. Other suitable organic solvents include ethanol and dimethylformamide (DMF).
It is crucial to use anhydrous (water-free) and sterile-filtered solvents to prevent contamination and degradation of the compound.
Q3: My this compound solution appears cloudy or has visible particles. What should I do?
A: A cloudy solution or the presence of visible particles indicates that this compound has precipitated. This means the actual concentration of solubilized, active compound is lower than intended. To resolve this, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid in re-dissolving the precipitate.
If precipitation persists, it is recommended to prepare a fresh solution, ensuring that the solubility limits are not exceeded and that proper dissolution and dilution techniques are followed. Filtering the solution to remove precipitate is generally not advised as it will lower the effective concentration of your compound.
Q4: How can I prevent this compound from precipitating during my experiments?
A: To prevent precipitation, consider the following best practices:
-
Prepare a High-Concentration Stock: Make a concentrated stock solution in a suitable organic solvent like DMSO.
-
Perform Serial Dilutions: Avoid adding the concentrated stock directly into your final volume of aqueous media. Instead, perform an intermediate dilution step in a smaller volume of media first.
-
Pre-warm Your Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.
-
Mix Thoroughly but Gently: After adding this compound to the media, mix the solution well by gentle swirling or inverting to ensure homogeneity without causing protein denaturation.
-
Control the Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Do Not Store Aqueous Solutions: this compound is sparingly soluble in aqueous buffers, and it is not recommended to store the aqueous solution for more than one day. Prepare fresh dilutions for each experiment.
Data Summary
This compound Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. This data is essential for preparing stock solutions at appropriate concentrations.
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 10 - 75 | 26.7 - 200.35 | |
| Dimethylformamide (DMF) | 20 | 53.4 | |
| Ethanol | 1 - 5 | 2.67 - 13.36 | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | - | |
| DMF:PBS (1:5, pH 7.2) | ~1 | ~2.67 |
Note: Solubility can vary between batches and is affected by temperature, purity, and the presence of moisture in the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: 374.34 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 374.34 g/mol * (1000 mg / 1 g) = 3.74 mg
-
-
Weigh this compound: Carefully weigh 3.74 mg of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until all this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if needed.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for at least 6 months at -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Objective: To prepare a final concentration of 10 µM this compound in a 10 mL volume of complete cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate Volume: Determine the volume of the 10 mM stock solution needed.
-
V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Intermediate Dilution (Crucial Step):
-
Pipette 1 mL of the pre-warmed complete medium into a sterile tube.
-
Add the 10 µL of the 10 mM this compound stock solution to this 1 mL of medium.
-
Gently pipette up and down to mix thoroughly. This creates a 100x intermediate dilution.
-
-
Final Dilution:
-
Add the remaining 9 mL of pre-warmed complete medium to the tube containing the 1 mL intermediate dilution.
-
-
Final Mix: Invert the tube several times to ensure the final solution is homogeneous.
-
Verification: Before adding the medium to your cells, visually inspect it to ensure there are no signs of precipitation. The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow to diagnose and solve issues related to this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat stability of micellar casein concentrates as affected by temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Casticin concentration for in vitro studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of casticin for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents.[1]
-
Recommended Solvents: For stock solutions, use Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), or ethanol. The solubility is approximately 10 mg/mL in DMSO, 20 mg/mL in DMF, and 5 mg/mL in ethanol.[1] High-purity DMSO is a common choice for cell culture experiments.[2][3]
-
Stock Solution Preparation:
-
Dissolve this compound in your chosen solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-20 mM).
-
Purge the solution with an inert gas to prevent oxidation.[1]
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
-
Storage: Store the solid compound at -20°C for long-term stability (≥4 years). Store stock solutions at -20°C or -80°C.
Q2: What is the stability of this compound in cell culture media?
A2: There is limited specific data on the long-term stability of this compound in cell culture media at 37°C. The stability of compounds in media can be affected by pH, temperature, and interactions with media components. For long-duration experiments (>24 hours), it is advisable to either replace the medium with freshly prepared this compound-containing medium at regular intervals or perform a stability assessment in your specific medium. A nanoemulsion formulation of this compound has shown good physical stability in DMEM medium for over 8 hours.
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A3: The effective concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on published data, a common range to test for cytotoxicity is between 1 µM and 50 µM. For example, the IC50 (half-maximal inhibitory concentration) for DLD-1 colorectal cancer cells is approximately 5 µM after 48 hours, while for HCT116 cells it is around 1.5 µM. In some leukemia cell lines, the IC50 can be as low as 0.29 µM.
Q4: Which signaling pathways are primarily affected by this compound?
A4: this compound is known to be a multi-targeting agent that affects several key signaling pathways involved in cancer progression. The most commonly reported pathways include the PI3K/Akt pathway, which it inhibits, and the NF-κB signaling pathway. It also induces apoptosis through the generation of reactive oxygen species (ROS), modulation of the Bax/Bcl-2 ratio, and activation of caspases.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Precipitation in Culture Medium | The final concentration of this compound exceeds its aqueous solubility. The percentage of DMSO in the final working solution is too low to maintain solubility. | 1. Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%) but sufficient to keep this compound dissolved. 2. Serial Dilutions: Prepare an intermediate dilution of the DMSO stock in cell culture medium before making the final dilution. 3. Warm the Medium: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution and mix thoroughly. 4. Aqueous Solubility: For maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute with the buffer. A 1:5 solution of DMF:PBS can achieve a solubility of approximately 1 mg/mL. |
| Low or No Cytotoxicity Observed | The concentration range is too low for the specific cell line. The treatment duration is too short. this compound has degraded in the culture medium during a long incubation. Cell density is too high, reducing the effective concentration per cell. | 1. Optimize Concentration and Time: Perform a dose-response and time-course experiment (e.g., 1-50 µM for 24, 48, and 72 hours) to determine the optimal conditions for your cell line. 2. Confirm Compound Activity: Use a sensitive, known positive control cell line if available. 3. Refresh Medium: For experiments longer than 24-48 hours, consider replacing the medium with fresh this compound-containing medium. 4. Standardize Seeding Density: Ensure a consistent and appropriate cell seeding density for your assays. |
| High Variability Between Replicates | Inconsistent cell seeding or cell health. Inaccurate pipetting of the compound. Uneven distribution of the compound in the wells. Edge effects in multi-well plates. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before seeding to ensure a uniform cell number in each well. 2. Calibrate Pipettes: Use calibrated pipettes and proper technique for all dilutions and additions. 3. Proper Mixing: After adding this compound, gently swirl the plate to ensure even distribution. 4. Avoid Edge Effects: Do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to maintain humidity. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Concentration (µM) | Reference |
| DLD-1 | Colorectal Adenocarcinoma | 48 h | 5.0 | |
| HCT116 | Colorectal Carcinoma | 48 h | 1.5 | |
| HL-60 | Leukemia | 24 h | 0.29 | |
| HL-60 | Leukemia | 48 h | 1.15 | |
| K562 | Leukemia | - | 5.95 | |
| Kasumi-1 | Leukemia | - | 15.56 | |
| MCF-7 | Breast Cancer | 24 h | 8.5 | |
| SNU16 | Gastric Cancer | 24 h | 7.0 | |
| RPMI 8226 | Myeloma | 24 h | 6.0 | |
| KB | Oral Epidermoid Carcinoma | 72 h | 0.23 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay type.
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assessment (CCK-8/MTT Assay)
This protocol is adapted from methodologies used in this compound studies.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well (or an optimized density for your cell line) in 100 µL of complete medium.
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing varying concentrations of this compound. Include a vehicle control group (medium with the same percentage of DMSO).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining, a method used to evaluate the effects of this compound.
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 12-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 5 µM) and a vehicle control for the chosen duration (e.g., 48 hours).
-
Cell Harvesting:
-
Collect the cell culture supernatant, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the supernatant and the detached cells for each sample.
-
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for in vitro this compound studies.
Caption: this compound inhibits the pro-survival PI3K/Akt signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
References
Casticin Crystallization Technical Support Center
Welcome to the technical support center for casticin crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important? A1: this compound is a bioactive flavonoid, specifically a tetramethoxyflavone, isolated from several plants like Vitex species.[1][2] It is supplied as a crystalline solid and has garnered attention for its potential anti-inflammatory, antioxidant, and antineoplastic properties.[2][3][4] Crystallization is a critical step for purification to ensure the high purity required for pharmacological studies and for determining its three-dimensional molecular structure through X-ray diffraction.
Q2: What are the best solvents for crystallizing this compound? A2: this compound is soluble in several organic solvents but sparingly soluble in aqueous solutions. The most commonly used solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is also reported to be soluble in a mixture of DMSO, chloroform, and methanol, but insoluble in petroleum ether. The choice of solvent is crucial as it affects solubility, nucleation, and crystal growth.
Q3: What level of purity is recommended for starting a this compound crystallization experiment? A3: For successful crystallization aimed at single-crystal X-ray diffraction, a starting purity of at least 80-90% is recommended to minimize the risk of crystallizing impurities instead of the target compound. Crystallization itself is a powerful purification technique to achieve higher purity levels.
Q4: Can this compound exist in different crystal forms? A4: While specific studies on this compound polymorphism are not detailed in the provided results, polymorphism is a common phenomenon for organic molecules where a compound can form multiple distinct crystal structures. These different forms, or polymorphs, can have different physical properties. Factors like solvent choice, temperature, and cooling rate can influence which polymorph is obtained.
Q5: How can I improve the yield of my this compound crystals? A5: To improve crystal yield, ensure you are starting with a supersaturated solution. This can be achieved by carefully selecting a solvent where this compound has high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization) or by using an effective anti-solvent. Optimizing the cooling rate is also critical; a slow cooling rate generally allows for the formation of larger, purer crystals and can improve the overall isolated yield.
Quantitative Data Summary
The solubility of this compound varies significantly across different organic solvents. This data is essential for selecting an appropriate solvent system for your crystallization experiments.
| Solvent | Reported Solubility | Source(s) |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL to 75 mg/mL | |
| Ethanol (EtOH) | ~1 mg/mL to 5 mg/mL | |
| Water / Aqueous Buffers | Insoluble / Sparingly Soluble |
Note: Solubility can be affected by factors such as temperature, the presence of moisture (especially in DMSO), and the specific batch purity of this compound. Sonication and gentle heating can be used to aid dissolution.
Troubleshooting Guide
This guide addresses specific problems you may encounter during this compound crystallization.
| Problem | Potential Causes | Recommended Solutions |
| No Crystals Form (Clear Solution) | 1. Solution is not supersaturated: The concentration of this compound is below the crystallization threshold. 2. Solvent is too good: this compound is too soluble in the chosen solvent to crystallize under the current conditions. 3. Inhibitors present: Trace impurities may be inhibiting nucleation. | 1. Increase Concentration: Slowly evaporate the solvent or add more this compound to the solution while heating, then cool slowly. 2. Change Solvent System: Use a poorer solvent or introduce an anti-solvent (a solvent in which this compound is insoluble) dropwise. 3. Induce Nucleation: Try scratching the inside of the glass container with a glass rod below the solvent level. Alternatively, use seeding by adding a tiny, pre-existing this compound crystal to the solution. |
| Oiling Out / Amorphous Precipitate | 1. Supersaturation is too high: The concentration of this compound is too far above the solubility limit. 2. Cooling is too rapid: The solution was cooled too quickly, not allowing enough time for ordered crystal lattice formation. | 1. Reduce Supersaturation: Add a small amount of fresh solvent to dissolve the oil/precipitate, then allow for slower supersaturation (e.g., slower evaporation or cooling). 2. Slow Down the Process: Decrease the cooling rate or slow the addition of an anti-solvent. Experiment with a higher crystallization temperature. 3. Use a Different Solvent: The solvent-solute interaction may not be favorable. Try a different solvent or solvent mixture. |
| Many Small Crystals (Microcrystals) | 1. Excessive nucleation: Too many crystal nuclei formed simultaneously. 2. Precipitant concentration is too high: This can lead to rapid precipitation rather than slow crystal growth. | 1. Reduce Nucleation Sites: Ensure your crystallization vessel is scrupulously clean. Filter the solution before setting up the crystallization. 2. Optimize Concentrations: Decrease the initial concentration of this compound or the precipitant. 3. Use Additives: Small amounts of certain additives (e.g., ethanol) can sometimes 'poison' nucleation, leading to fewer, larger crystals. 4. Seeding: Prepare a solution in the metastable zone (where spontaneous nucleation doesn't occur) and add a single seed crystal. |
| Impure Crystals | 1. Low purity of starting material: Impurities are co-crystallizing with this compound. 2. Rapid crystal growth: Fast growth can trap solvent or impurities within the crystal lattice. | 1. Initial Purification: Purify the starting material using another method (e.g., column chromatography) before crystallization. 2. Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize them slowly. This process can be repeated to achieve high purity. 3. Wash Crystals: After filtration, wash the collected crystals with a small amount of cold solvent to remove surface impurities. |
Experimental Protocols
1. Protocol for Slow Evaporation Crystallization
This method is suitable when you have a solvent that evaporates at a moderate rate.
-
Materials: this compound, appropriate solvent (e.g., ethanol, or a mixture like methanol/chloroform), crystallization dish or vial, filter paper.
-
Methodology:
-
Prepare a saturated or near-saturated solution of this compound by dissolving it in the chosen solvent. Gentle warming and stirring can be used to ensure complete dissolution.
-
Filter the solution while warm through a small plug of cotton or filter paper into a clean crystallization vessel to remove any particulate matter.
-
Cover the vessel with a cap or parafilm. Pierce a few small holes in the cover to allow for slow solvent evaporation.
-
Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
Monitor the vessel over several days to weeks for crystal formation as the solvent evaporates and the solution becomes supersaturated.
-
2. Protocol for Vapor Diffusion Crystallization (Hanging Drop Method)
This method allows for very slow and controlled changes in concentration, often yielding high-quality single crystals.
-
Materials: this compound, solvent for this compound, precipitant/anti-solvent, hanging drop crystallization plate, coverslips.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Fill the reservoir of a crystallization plate well with 500-1000 µL of the precipitant/anti-solvent solution.
-
On a siliconized coverslip, mix a small volume (e.g., 1-2 µL) of the this compound stock solution with an equal volume of the reservoir solution.
-
Invert the coverslip and place it over the reservoir, sealing the well.
-
The system will equilibrate via vapor diffusion. The solvent from the drop will slowly diffuse to the reservoir, increasing the concentration of both this compound and the precipitant in the drop, leading to crystallization.
-
Store the plate in a stable temperature environment and monitor for crystal growth.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in crystallization.
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Diagram of the hanging drop vapor diffusion method.
References
- 1. This compound | C19H18O8 | CID 5315263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound as potential anticancer agent: recent advancements in multi-mechanistic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound as potential anticancer agent: recent advancements in multi-mechanistic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Casticin batch-to-batch variability
Welcome to the technical support center for casticin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a flavonoid compound found in various plants, notably from the Vitex species.[1][2][3] It is recognized for its wide range of therapeutic properties, including anti-inflammatory, antiangiogenic, and antineoplastic activities.[3] In cancer research, this compound has been shown to inhibit cell proliferation, migration, and invasion.[1] Its primary mechanisms of action involve inducing apoptosis (programmed cell death) and causing cell cycle arrest, primarily at the G2/M phase.
Q2: Which signaling pathways are known to be modulated by this compound?
This compound exerts its effects by modulating several key signaling pathways that are often dysregulated in cancer. These include:
-
PI3K/Akt Pathway: this compound can inhibit the activation of Akt, a crucial regulator of cell survival and proliferation.
-
NF-κB Pathway: It has been shown to suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.
-
STAT3 Pathway: this compound can inhibit the STAT3 signaling pathway.
-
FOXO3a/FoxM1 Pathway: This pathway, involved in cell cycle regulation and apoptosis, is also targeted by this compound.
-
Mitochondrial Apoptosis Pathway: this compound can induce apoptosis through a mitochondrial-dependent mechanism, often involving the generation of reactive oxygen species (ROS).
Q3: We are observing inconsistent anti-proliferative effects of this compound across different experiments. What could be the cause?
Inconsistent results with natural compounds like this compound can arise from batch-to-batch variability. This variability can be due to several factors, including differences in the plant source, extraction and purification methods, and storage conditions. It is also crucial to consider experimental parameters such as cell line stability, passage number, and assay conditions.
Troubleshooting Guide: Inconsistent Results with this compound
Issue: Significant variation in IC50 values between different batches of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability in Purity and Potency | 1. Certificate of Analysis (CoA): Always request and review the CoA for each new batch. Compare the purity specifications. 2. Internal Quality Control: Perform a simple bioassay (e.g., on a reference cell line) to qualify each new batch against a previously validated "gold standard" batch. 3. Chemical Fingerprinting: For advanced quality control, consider techniques like HPLC to compare the chemical profiles of different batches. |
| Compound Stability and Storage | 1. Storage Conditions: Ensure this compound is stored as recommended by the supplier (typically at -20°C or -80°C, protected from light). 2. Stock Solution Stability: Prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles. Test the stability of your stock solution over time. |
| Experimental Procedure Variability | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. 2. Assay Confluency: Seed cells at a consistent density to ensure that the confluency at the time of treatment and at the end of the assay is comparable between experiments. 3. Reagent Consistency: Use the same lots of media, serum, and assay reagents whenever possible. If a new lot must be used, validate it against the old lot. |
Issue: Inconsistent effects on downstream signaling pathways (e.g., Akt phosphorylation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Treatment Conditions | 1. Treatment Duration and Concentration: Optimize and strictly adhere to the treatment time and concentration that elicits a robust and reproducible response. 2. Serum Concentration: Be aware that components in serum can interfere with the activity of some compounds. Consider reducing serum concentration during treatment, if compatible with your cell line. |
| Cellular State | 1. Cell Cycle Synchronization: If studying cell cycle-dependent effects, consider synchronizing the cells before treatment to reduce variability. 2. Cellular Stress: Ensure that routine cell culture handling does not induce stress, which can activate stress-related signaling pathways and mask the effects of this compound. |
| Western Blotting Technique | 1. Loading Controls: Use reliable loading controls and ensure equal protein loading. 2. Antibody Validation: Use well-validated antibodies and use the same antibody lot for comparative experiments. 3. Quantitative Analysis: Use densitometry to quantify band intensities and normalize to the loading control for a more accurate comparison. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Akt Phosphorylation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. An Overview of the Potential Antineoplastic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of this compound action: an update on its antitumor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Potential Antineoplastic Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Casticin Interference with Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing casticin in their experiments and encountering potential interference with fluorescence-based assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify, understand, and mitigate these issues, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence-based assays?
A1: Compound interference occurs when a test compound, such as this compound, possesses intrinsic properties that affect the fluorescence signal of an assay, leading to misleading results. This interference can manifest as either an artificial increase or decrease in the measured fluorescence, independent of the compound's biological effect on the target. The two primary types of interference are autofluorescence and fluorescence quenching.
Q2: Could this compound be autofluorescent and interfere with my assay?
A2: this compound is a flavonoid, and many flavonoids are known to be fluorescent.[1][2] Phenolic compounds, a class to which flavonoids belong, are also known sources of autofluorescence in plant tissues.[3][4] Therefore, it is highly probable that this compound exhibits some degree of autofluorescence. If the excitation and emission spectra of this compound overlap with those of the fluorophores in your assay, it can lead to false-positive signals.
Q3: What is fluorescence quenching and could this compound cause it?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including Förster resonance energy transfer (FRET), collisional quenching, and formation of a non-fluorescent ground-state complex. As a complex polyphenolic molecule, this compound has the potential to quench the fluorescence of commonly used dyes, which could be misinterpreted as an inhibitory effect in your assay.
Q4: How can I determine if this compound is interfering with my specific assay?
A4: The most straightforward method is to run proper controls. This includes a "this compound-only" control (this compound in assay buffer without the fluorescent probe or cells) to measure its autofluorescence at the assay's wavelengths. To test for quenching, you can measure the fluorescence of your probe with and without this compound. A significant decrease in fluorescence in the presence of this compound suggests a quenching effect.
Q5: What are some general strategies to minimize interference from this compound?
A5: Several strategies can be employed:
-
Wavelength Selection: If this compound's autofluorescence is a problem, consider using fluorescent probes that are excited and emit at longer wavelengths (red-shifted), as interference from many small molecules is more prevalent in the blue-green spectral region.
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize its interference potential.
-
Control Subtraction: If autofluorescence is present but not overwhelming, you can subtract the signal from the "this compound-only" control from your experimental wells.
-
Assay Format: For some assays, switching from an endpoint to a kinetic read mode can help, as the background fluorescence from this compound is likely to remain constant over time while the assay-specific signal changes.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected fluorescence signal in wells with this compound. | This compound is autofluorescent at the assay's excitation and emission wavelengths. | 1. Run a "this compound-only" control: Measure the fluorescence of this compound in the assay buffer at various concentrations. 2. Determine this compound's spectral properties: Perform an excitation and emission scan of this compound to identify its fluorescence profile. 3. Switch to a red-shifted fluorophore: Select a dye with excitation and emission wavelengths that do not overlap with this compound's fluorescence. 4. Background Subtraction: Subtract the average fluorescence of the "this compound-only" control from the experimental wells. |
| Lower than expected fluorescence signal in wells with this compound. | This compound is quenching the fluorescence of the assay's probe. | 1. Run a quenching control: Measure the fluorescence of the free fluorophore in the presence and absence of this compound. 2. Check this compound's absorbance spectrum: If this compound absorbs light at the excitation or emission wavelength of the fluorophore, this can cause an "inner filter effect," a form of quenching. 3. Reduce this compound concentration: Use the lowest possible concentration of this compound that still elicits the desired biological effect. 4. Change the fluorophore: Choose a dye with a different spectral profile to avoid the absorbance range of this compound. |
| High variability between replicate wells containing this compound. | This compound may have poor solubility in the assay buffer and could be precipitating. | 1. Visual inspection: Examine the wells under a microscope for any signs of precipitation. 2. Solubility test: Determine the solubility limit of this compound in your specific assay buffer. 3. Use of a solubilizing agent: Consider the use of a low concentration of a biocompatible solvent like DMSO, but be sure to include appropriate vehicle controls. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound at the wavelengths used in your primary assay.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your fluorescence assay)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiments.
-
Add 100 µL of each this compound dilution to the wells of the black microplate.
-
Include wells with 100 µL of assay buffer only to serve as a blank.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at your assay's wavelengths.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your assay's probe.
Materials:
-
This compound
-
Your fluorescent probe (e.g., Fluorescein, Rhodamine 123, etc.)
-
Assay buffer
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add 50 µL of the fluorescent probe solution to each well.
-
Add 50 µL of each this compound dilution to the wells containing the probe.
-
Include control wells with 50 µL of the fluorescent probe and 50 µL of assay buffer (no this compound).
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Compare the fluorescence intensity of the wells containing this compound to the control wells.
-
A concentration-dependent decrease in fluorescence indicates that this compound is quenching your probe.
Potentially Affected Fluorescence-Based Assays: Detailed Methodologies
Cell Viability Assays
-
MTT Assay (Colorimetric, but often compared with fluorescent methods): Based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Plate cells in a 96-well plate and treat with this compound for the desired time.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
Resazurin (AlamarBlue) Assay (Fluorescent): Relies on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.
-
Plate cells and treat with this compound.
-
Add resazurin solution to each well and incubate for 1-4 hours.
-
Measure fluorescence with excitation at ~560 nm and emission at ~590 nm.
-
Apoptosis Assays
-
Annexin V Staining: Detects the externalization of phosphatidylserine (PS) in apoptotic cells. Annexin V conjugated to a fluorophore (e.g., FITC, PE) binds to PS.
-
Treat cells with this compound to induce apoptosis.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Add fluorescently labeled Annexin V and a dead cell stain like propidium iodide (PI) or 7-AAD.
-
Incubate for 15 minutes in the dark.
-
Analyze by flow cytometry.
-
-
Caspase Activity Assays: Utilize fluorogenic substrates that are cleaved by active caspases in apoptotic cells to release a fluorescent molecule.
-
Induce apoptosis with this compound.
-
Lyse the cells to release caspases.
-
Add the fluorogenic caspase substrate.
-
Incubate and measure the fluorescence signal.
-
Reactive Oxygen Species (ROS) Detection
-
DCFH-DA Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Load cells with DCFH-DA.
-
Treat with this compound.
-
Measure the increase in fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope, plate reader, or flow cytometer.
-
Nuclear Staining for Fluorescence Microscopy
-
DAPI and Hoechst Stains: These are common nuclear counterstains that bind to the minor groove of DNA and emit blue fluorescence.
-
Fix and permeabilize cells (for DAPI and fixed-cell Hoechst staining) or stain live cells (for Hoechst 33342).
-
Incubate with DAPI or Hoechst solution.
-
Wash and mount the cells.
-
Visualize the nuclei using a fluorescence microscope with a UV excitation source.
-
Visualizations
Caption: A generalized experimental workflow for fluorescence-based assays.
Caption: A troubleshooting flowchart for this compound interference.
Caption: A simplified signaling pathway of this compound-induced apoptosis.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Casticin in Cell-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of Casticin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a flavonoid compound known for its anti-inflammatory and anticancer properties.[1][2] Its primary mechanism of action is increasingly recognized as the inhibition of the Phosphoinositide 3-kinase (PI3K) family of enzymes.[3][4] Studies have shown that this compound can significantly inhibit PI3K, including its wild-type and mutant variants, which contributes to its effects on cell proliferation, apoptosis, and cell cycle arrest in cancer cells.[4]
Q2: Is this compound a selective inhibitor? What is its off-target profile?
A2: this compound has demonstrated high selectivity for the PI3K family. A comprehensive kinome-wide selectivity profiling using the KINOMEscan™ platform, which tested this compound against 468 kinases, revealed a high degree of selectivity. At a concentration of 10 µM, this compound exhibited a selectivity score (S score) of 0.01, indicating it interacts with a very small fraction of the kinome. The study noted that this compound did not show strong binding to other kinases in the panel, suggesting a low potential for direct off-target kinase effects.
Q3: I am observing a phenotype in my cell-based assay that is inconsistent with PI3K inhibition after this compound treatment. What could be the cause?
A3: While this compound is highly selective for PI3K, observing an unexpected phenotype could be due to several factors:
-
Cell-Type Specific Effects: The cellular context is crucial. The downstream effects of PI3K inhibition can vary significantly between different cell lines due to their unique genetic and proteomic landscapes.
-
"On-Target" but Unexpected Pathway Modulation: PI3K is a central node in a complex signaling network. Its inhibition can lead to feedback loops or crosstalk with other pathways that might produce unexpected cellular responses.
-
Dose-Dependent Off-Target Effects: Although highly selective at 10 µM, at significantly higher concentrations, this compound might interact with other proteins with lower affinity. It is crucial to perform dose-response experiments to distinguish between potent on-target effects and less potent off-target effects.
-
Assay Artifacts: The observed phenotype might be an artifact of the assay itself. For example, some compounds can interfere with assay reagents or detection methods.
-
Cell Line Variability: Genetic drift and clonal diversity within a cell line can lead to variations in drug response over time and between different laboratory stocks.
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound in my assay?
A4: Several experimental strategies can help you differentiate between on-target and off-target effects:
-
Use a Structurally Unrelated PI3K Inhibitor: Treat your cells with another known, specific PI3K inhibitor that has a different chemical structure from this compound. If you observe the same phenotype, it is more likely to be an on-target effect of PI3K inhibition.
-
Rescue Experiments: If the observed phenotype is due to PI3K inhibition, you might be able to "rescue" it by introducing a constitutively active form of a downstream effector of PI3K (e.g., Akt).
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (PI3K). If the phenotype of PI3K knockdown/knockout cells mimics the effect of this compound treatment, it strongly suggests an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to PI3K within intact cells. A shift in the thermal stability of PI3K in the presence of this compound provides strong evidence of target engagement.
-
Competitive Binding Assays: These assays can be used to determine if this compound competes with a known PI3K ligand for binding to the enzyme, further confirming it as a direct target.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cell death at concentrations where PI3K is not fully inhibited. | Off-target cytotoxicity. | 1. Perform a detailed dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for PI3K inhibition. A significant discrepancy suggests an off-target effect. 2. Test this compound on a cell line that is known to be insensitive to PI3K inhibition. If cytotoxicity persists, it is likely an off-target effect. 3. Consider performing a broader screen for off-target interactions (e.g., proteome-wide profiling). |
| Inconsistent results between different cell viability assays (e.g., MTT vs. Annexin V). | Assay-specific artifacts or different cellular mechanisms being measured. | 1. Run cell-free controls to check for direct interference of this compound with assay reagents. 2. Understand the principle of each assay. MTT measures metabolic activity, which can be affected by factors other than cell death, while Annexin V staining specifically detects apoptosis. 3. Use a third, complementary assay, such as a membrane integrity assay (e.g., propidium iodide staining), to get a more complete picture. |
| Variable response to this compound across different passages of the same cell line. | Cell line instability and clonal selection. | 1. Perform cell line authentication (e.g., STR profiling) to ensure the identity of your cells. 2. Use cells within a defined, low passage number range for all experiments. 3. Thaw a fresh vial of cells from a well-characterized master stock for critical experiments. |
| No effect of this compound observed in a cell line expected to be sensitive to PI3K inhibition. | Drug inactivity or resistance mechanisms. | 1. Confirm the identity and purity of your this compound stock. 2. Prepare fresh dilutions of this compound for each experiment. 3. Investigate potential resistance mechanisms in your cell line, such as mutations in PI3K or upregulation of bypass signaling pathways. |
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the selectivity and potency of this compound.
Table 1: Kinome-wide Selectivity of this compound
| Assay Platform | Number of Kinases Screened | This compound Concentration | Selectivity Score (S score) | Key Finding | Reference |
| KINOMEscan™ | 468 | 10 µM | 0.01 | Highly selective for the PI3K family; no other strong off-target kinase interactions were identified. |
Table 2: In Vitro Potency of this compound
| Target | Assay Type | IC50 / Kd | Cell Lines Tested | Reference |
| PI3K (p110α/p85α) | Invitrogen SelectScreen™ Biochemical Kinase Activity Assay | IC50: 616 nM | N/A (biochemical assay) | |
| PI3K Family | Microscale Thermophoresis | Strong binding (Kd values not explicitly stated) | N/A (biochemical assay) |
Experimental Protocols
1. KINOMEscan™ Assay (Competitive Binding Assay)
The KINOMEscan™ assay is a competition binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases.
-
Principle: DNA-tagged kinases are mixed with the test compound (this compound) and an immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates competition and therefore binding of the compound to the kinase.
-
General Protocol:
-
Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin.
-
The liganded beads are blocked to reduce non-specific binding.
-
A mixture of DNA-tagged kinases, the liganded affinity beads, and the test compound (this compound) are incubated together.
-
The beads are washed to remove unbound components.
-
The bound kinase-DNA conjugates are eluted.
-
The amount of eluted DNA is quantified using qPCR. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected and quantified.
-
General Protocol (Western Blot Detection):
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Immediately after heating, lyse the cells (e.g., by freeze-thaw cycles or using a lysis buffer).
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., PI3K).
-
Data Analysis: Quantify the band intensities at each temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Signaling Pathways and Experimental Workflows
References
Casticin degradation during storage and handling
Welcome to the technical support center for casticin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound, also known as vitexicarpin, is a polymethoxyflavone (PMF) with the chemical formula C₁₉H₁₈O₈. It is a solid with a melting point of 186-187°C. This compound is characterized by its poor water solubility, which can impact its bioavailability. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary for the solid compound versus solutions.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 3-4 years | Can also be stored at 2-8°C for shorter periods.[1][2][3][4] |
| Stock Solution (in DMSO) | -80°C | 6-12 months | Protect from light.[5] Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Protect from light. | |
| Aqueous Solution | Room Temperature or 4°C | ≤ 24 hours | Not recommended for long-term storage due to poor stability. |
Q3: How should I handle this compound in the laboratory?
A3: this compound should be handled with standard laboratory safety precautions. It is recommended to treat the compound as potentially hazardous until more comprehensive safety data is available.
-
Personal Protective Equipment (PPE): Wear gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Handling Solids: Avoid dust formation when handling the crystalline solid.
-
General Hygiene: Wash hands thoroughly after handling. Do not ingest, inhale, or allow contact with skin and eyes.
Q4: What are the expected degradation pathways for this compound?
A4: While specific forced degradation studies on this compound are not extensively published, the degradation pathways can be predicted based on the known chemistry of flavonoids. The primary degradation mechanisms are expected to be hydrolysis, oxidation, and photolysis. A key degradation event for many flavonoids is the opening of the central C-ring, leading to the formation of simpler phenolic compounds like phenolic acids and aldehydes. For polymethoxyflavones like this compound, demethylation (the removal of -OCH₃ groups) can also occur under stress conditions, particularly acidic hydrolysis.
Below is a diagram illustrating a plausible degradation pathway for this compound under hydrolytic (acid or base) or oxidative stress.
Caption: Plausible degradation pathway of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage, handling, and analysis of this compound.
Problem 1: this compound precipitates out of aqueous solution during my experiment.
-
Possible Cause: this compound has very low solubility in aqueous buffers. The addition of the organic stock solution to the aqueous buffer may have exceeded its solubility limit.
-
Solution:
-
Preparation Method: Ensure you are adding the this compound stock solution (e.g., in DMF) to the aqueous buffer, not the other way around. A common method is to dilute a DMF stock into PBS (pH 7.2) to a final DMF concentration of 1:5.
-
Final Concentration: Do not exceed the solubility limit. The solubility in a 1:5 DMF:PBS solution is approximately 1 mg/mL.
-
Sonication/Heating: Gentle heating and/or sonication can aid dissolution, but be cautious as heat can also accelerate degradation.
-
Fresh Preparation: Prepare aqueous working solutions fresh and use them on the same day, as storage is not recommended.
-
Problem 2: I am seeing unexpected or inconsistent results in my bioassays over time.
-
Possible Cause: The this compound in your working solution may be degrading, leading to a decrease in the concentration of the active compound. Aqueous solutions are particularly unstable. Stock solutions can also degrade if not stored properly.
-
Solution:
-
Stock Solution Storage: Store stock solutions in aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term (up to 1 month) and protect them from light. Avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Always prepare fresh aqueous working solutions immediately before use. Do not store them for more than a day.
-
Run a Control: Include a positive control with a freshly prepared this compound solution in your experiments to compare activity.
-
Stability-Indicating Assay: Use a validated stability-indicating HPLC method to check the purity and concentration of your stock solution periodically.
-
Problem 3: My HPLC analysis shows multiple peaks besides this compound, even in a freshly prepared standard.
-
Possible Cause 1: Purity of the standard. The initial this compound standard may contain impurities from its isolation and purification process.
-
Solution 1:
-
Check the certificate of analysis (CoA) provided by the supplier for the purity level (typically ≥98%).
-
If purity is a concern, consider purifying the standard using techniques like preparative HPLC.
-
-
Possible Cause 2: On-column degradation or degradation in the mobile phase. this compound may be unstable under the analytical conditions.
-
Solution 2:
-
pH of Mobile Phase: Flavonoids can be sensitive to pH. Evaluate the stability of this compound in your mobile phase over several hours. Consider using a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) to improve stability.
-
Temperature: Run the column at a controlled, moderate temperature (e.g., 25-30°C) to prevent thermal degradation.
-
Sample Solvent: Ensure the solvent used to dissolve the sample is compatible and does not induce degradation. Methanol or a mixture of methanol and water is often suitable.
-
Below is a decision tree to help troubleshoot unexpected HPLC results.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.
Objective: To generate this compound degradation products under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) with a target degradation of 5-20%.
Materials:
-
This compound reference standard
-
Solvents: Methanol (HPLC grade), DMSO (ACS grade), Purified water
-
Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: HPLC with UV/PDA detector, pH meter, calibrated oven, photostability chamber, volumetric flasks, amber vials.
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at time points (e.g., 1, 2, 4, 8 hours), and neutralize with an equivalent amount of 0.1 M HCl. Note: Base hydrolysis is often faster than acid hydrolysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Place solid this compound powder in a glass vial and expose it to dry heat at 80°C in a calibrated oven for a set period (e.g., 48 hours). After exposure, cool to room temperature and prepare a solution at the target concentration.
-
Photolytic Degradation: Expose the this compound stock solution (in a quartz or photostable transparent container) to light in a photostability chamber. The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample wrapped in aluminum foil should be stored under the same conditions to assess thermal degradation during the study.
-
-
Sample Analysis:
-
Dilute all stressed and control samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile or methanol is a common starting point.
-
Use a PDA detector to check for peak purity and identify the UV maxima of any degradation products.
-
If available, use LC-MS/MS to obtain mass data for the degradation products to aid in structural elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of this compound degradation in each condition.
-
Ensure the analytical method can adequately separate the this compound peak from all degradation product peaks (resolution > 2).
-
Characterize the degradation products based on their chromatographic and spectral data.
-
Disclaimer: This information is intended for guidance in a research setting. All laboratory work should be conducted by trained professionals in accordance with institutional safety policies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of polymethoxyflavone demethylation during drying processes of citrus peels [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC peak tailing or splitting for Casticin analysis
Welcome to the technical support center for the HPLC analysis of Casticin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and splitting during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in this compound HPLC analysis?
A1: Peak tailing in the HPLC analysis of this compound, where the peak asymmetry factor is greater than 1, is often due to secondary interactions between the analyte and the stationary phase.[1] The primary cause is typically the interaction of basic functional groups in the analyte with acidic silanol groups on the silica-based column packing.[1][2] Other contributing factors can include column degradation, incorrect mobile phase pH, or sample overload.[3]
Q2: What does peak splitting indicate in my this compound chromatogram?
A2: Peak splitting, where a single compound appears as two or more peaks, can suggest several issues.[4] It may be due to the co-elution of an impurity with a very similar retention time. Other causes include a blocked column frit, a void in the column packing material, or an injection solvent that is too strong or incompatible with the mobile phase.
Q3: How can I prevent peak shape problems before they occur?
A3: Proactive measures can significantly improve peak shape and method robustness. Ensure proper sample preparation, including filtration, to avoid introducing particulates that can block the column. Use high-purity solvents for the mobile phase and ensure it is thoroughly degassed. Always operate within the recommended pH range for your column, typically between 2 and 8 for silica-based reversed-phase columns, to prevent degradation of the stationary phase. Regular system maintenance, including checking for leaks and replacing worn seals, is also crucial.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The this compound peak in your chromatogram has a tailing factor significantly greater than 1.
This troubleshooting guide follows a logical workflow to identify and resolve the root cause of peak tailing.
References
Technical Support Center: Casticin and Solvent-Related Cell Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Casticin and its common solvents, Dimethyl Sulfoxide (DMSO) and Ethanol, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell toxicity?
A1: this compound, a flavonoid compound, primarily induces cytotoxicity in cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Key mechanisms include:
-
Mitochondrial (Intrinsic) Apoptosis Pathway: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][3] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] Cytochrome c then activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to cell death.
-
Cell Cycle Arrest: this compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.
-
Modulation of Signaling Pathways: It affects several key signaling pathways involved in cell survival and proliferation, including the inhibition of the PI3K/Akt pathway and the activation of the JNK signaling pathway.
-
Reactive Oxygen Species (ROS) Generation: this compound has been shown to generate ROS in cancer cells, which can induce oxidative stress and trigger apoptosis.
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
A2: The effective concentration of this compound is highly dependent on the cell line and the duration of exposure. Based on published studies, typical concentrations range from 2.5 µM to 50 µM for incubation periods of 24 to 72 hours. For example, in SKOV3 and A2780 human ovarian cancer cells, concentrations of 2.5 µM, 5.0 µM, and 10.0 µM for 24 hours were shown to induce apoptosis. It is always recommended to perform a dose-response experiment to determine the optimal concentration (e.g., the IC50 value) for your specific cell line and experimental conditions.
Q3: What is the maximum recommended concentration of DMSO as a solvent in cell culture?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. Many studies show that DMSO concentrations of 1% and above can significantly reduce cell viability and affect experimental readouts. Cytotoxic effects are dose- and time-dependent; for instance, some sensitive leukemic cell lines show toxicity at concentrations of 2% and higher after 24 hours. For long-term exposures (e.g., 72 hours), even concentrations as low as 0.05% may begin to show toxicity in some cell types. Always include a vehicle control (medium with the same final concentration of DMSO used to dissolve this compound) to accurately assess the compound's effect.
Q4: Is Ethanol a suitable solvent? What are its toxic concentration limits?
A4: Yes, ethanol can be used as a solvent, but like DMSO, it can be toxic to cells at higher concentrations. The cytotoxic effect of ethanol is also dependent on concentration and exposure time. Studies on various cell lines have shown that ethanol concentrations of 1.25% and higher can cause significant cytotoxicity. For some cell types, concentrations as low as 10% can cause near-total cell death after a one-hour exposure. It is advisable to keep the final ethanol concentration in the culture medium as low as possible, ideally below 1%. A vehicle control with the corresponding ethanol concentration is essential.
Troubleshooting Guides
Issue 1: this compound powder will not dissolve or precipitates when added to the cell culture medium.
-
Cause: this compound is a hydrophobic compound with poor solubility in aqueous solutions like cell culture media. Direct addition of a highly concentrated stock can cause it to precipitate out of solution.
-
Solution:
-
Ensure Proper Solvent: Use 100% DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming to 37°C can aid dissolution.
-
Perform Serial Dilutions: Do not add the concentrated stock directly to your full volume of media. Perform intermediate serial dilutions in your cell culture medium to reach the final desired concentration.
-
Mix While Adding: Add the this compound stock solution to the cell culture medium while gently vortexing or swirling the medium. This rapid mixing helps disperse the compound and prevents localized high concentrations that lead to precipitation.
-
Check Final Solvent Concentration: Ensure the final concentration of your solvent (DMSO or ethanol) in the media is non-toxic (ideally ≤ 0.5%).
-
Issue 2: Significant cell death is observed in the vehicle control (DMSO or Ethanol) wells.
-
Cause: The concentration of the solvent in the final culture medium is likely too high, causing solvent-induced cytotoxicity. Cell sensitivity to solvents can vary greatly between cell lines.
-
Solution:
-
Verify Final Concentration: Double-check your calculations to ensure the final DMSO or ethanol concentration is within the recommended safe limits (e.g., <0.5% for DMSO, <1% for ethanol).
-
Run a Solvent Toxicity Curve: If you are unsure about your cell line's sensitivity, perform a preliminary experiment by treating cells with a range of solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%) for your intended experimental duration. Use a viability assay (like MTT or Trypan Blue) to determine the highest non-toxic concentration.
-
Reduce Stock Concentration: If your this compound stock solution is extremely concentrated, you may be forced to add a larger volume, resulting in a higher final solvent concentration. Consider preparing a lower-concentration this compound stock so that a smaller volume is needed for your working solution.
-
Issue 3: Inconsistent results in cell viability or apoptosis assays.
-
Cause: Inconsistency can arise from several factors, including uneven cell plating, variable drug/solvent distribution, or issues with the assay itself.
-
Solution:
-
Ensure Homogeneous Cell Suspension: Before plating, ensure your cells are in a single-cell suspension to plate an equal number of cells in each well.
-
Mix Plates Thoroughly: After adding the this compound or vehicle control, gently swirl the plates in a figure-eight motion to ensure even distribution of the compound in the wells.
-
Check Incubation Time: Ensure that the incubation time for the assay reagent (e.g., MTT reagent, Annexin V) is consistent across all plates and experiments. For example, MTT incubation is typically 2-4 hours.
-
Verify Cell Health: Only use cells that are in the logarithmic growth phase and have high viability (>95%) before starting an experiment.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Concentration | Exposure Time | Effect |
| Ovarian (SKOV3, A2780) | 2.5, 5.0, 10.0 µM | 24 h | Induced apoptosis |
| Esophageal (TE-1, ECA-109) | Various doses | - | Dose-dependently inhibited proliferation and induced apoptosis |
| Oral (SCC-4) | 0.2, 0.4 mg/kg (in vivo) | 18 days | Significantly suppressed tumor volume and weight |
| Colon (HT-29, HCT-116, etc.) | Various doses | - | Significantly induced apoptosis |
Table 2: Cytotoxicity of DMSO Solvent
| Cell Line | Concentration | Exposure Time | Effect |
| Leukemic (Molt-4, Jurkat, etc.) | ≥ 2% | 24, 48, 72 h | Significant, time-dependent cytotoxicity |
| Human Fibroblast-like Synoviocytes | > 0.1% | 24 h | Significant toxicity (~15% cell death) |
| Human Fibroblast-like Synoviocytes | > 0.05% | 72 h | Significant toxicity |
| Peripheral Blood Mononuclear Cells | 5% | 120 h | Increased cell death |
| Peripheral Blood Mononuclear Cells | 10% | 24 h | Increased cell death |
| Various Cancer Lines | 1.25% - 10% | - | Significant inhibition of proliferation |
Table 3: Cytotoxicity of Ethanol Solvent
| Cell Line | Concentration | Exposure Time | Effect |
| Various (F9, Tera 2, Hepatocytes) | 15-20% | 5-10 min | Killed all cells |
| Various (F9, Hepatocytes) | 10% | 60 min | Killed nearly all cells |
| SH-SY5Y (Neuronal) | 100 mM (~0.58%) | 24 h | ~14% decrease in cell viability |
| SH-SY5Y (Neuronal) | 300 mM (~1.75%) | 24 h | ~25% decrease in cell viability |
| L929 | 200 mM (~1.17%) | 26 h | 27% reduction in cell number |
| HepG2, Huh7, HT29 | ≥ 1.25% | 24 h | Significant cytotoxicity |
Experimental Protocols
MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound and the corresponding vehicle controls. Include untreated wells as a positive control for viability. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read Absorbance: Gently mix the plate and read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Trypan Blue Exclusion Assay for Cell Viability
-
Principle: This dye exclusion method distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Methodology:
-
Cell Harvesting: Collect both adherent and floating cells from your treatment conditions. Create a single-cell suspension.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of clear (viable) and blue (non-viable) cells in the four large corner squares of the hemocytometer grid.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis by Flow Cytometry
-
Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Methodology:
-
Cell Harvesting: After treatment, collect all cells (both floating and adherent) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for cell toxicity assays.
Caption: Troubleshooting logic for unexpected cell death.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. An Overview of the Potential Antineoplastic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits esophageal cancer cell proliferation and promotes apoptosis by regulating mitochondrial apoptotic and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Casticin Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Casticin in animal studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anti-tumor efficacy of this compound in our xenograft mouse model. What are the potential causes?
A1: Variability in in vivo anti-tumor efficacy of this compound is a common challenge and can arise from several factors:
-
Animal Model Heterogeneity: The age, weight, sex, and genetic background of the mice can influence drug metabolism and tumor biology. The immune status of the host animal (e.g., nude vs. NSG mice) is also a critical factor.
-
Drug Formulation and Administration: this compound has poor aqueous solubility, which can lead to precipitation, inconsistent dosing, and variable bioavailability. The choice of vehicle, route of administration (intraperitoneal vs. oral), and frequency of administration are crucial.[1]
-
Tumor Model Variability: Inconsistencies in the tumor cell line, such as passage number and genetic drift, can alter drug sensitivity. The number of cells injected and the site of implantation (subcutaneous vs. orthotopic) also contribute to different tumor growth rates and drug responses.
-
Technical Execution: Lack of proper randomization of animals into treatment groups, blinding during tumor measurement, and inconsistent animal handling can introduce significant bias and variability.
Q2: What is the recommended vehicle for administering this compound in animal studies?
A2: Due to this compound's poor water solubility, a suitable vehicle is essential for consistent in vivo results.[2][3] this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[4] For in vivo administration, these are typically used in combination with other agents to improve solubility and reduce toxicity.
Commonly used vehicles include:
-
For Intraperitoneal (i.p.) Injection: A solution of Dimethyl Sulfoxide (DMSO) in Phosphate-Buffered Saline (PBS). For example, a 0.1% DMSO in PBS solution has been used.[5]
-
For Oral Gavage: Formulations often involve a suspension agent to ensure uniform delivery. A combination of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS has been suggested for compounds with poor solubility. Another option is a suspension in 0.5% sodium carboxymethylcellulose (CMC-Na) in saline.
It is crucial to prepare the formulation fresh daily and vortex it thoroughly before each administration to ensure a homogenous suspension.
Q3: We are struggling with the oral bioavailability of this compound in our rat model. What strategies can we employ to improve it?
A3: Low oral bioavailability is a known issue with this compound due to its poor water solubility. Several formulation strategies can be employed to enhance its absorption:
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as chitosan-based nanoparticles or nanoemulsions, can improve its solubility, stability, and absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of lipophilic compounds like this compound.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
Q4: Are there any known toxic effects of this compound in animal models?
A4: Most studies report that this compound is well-tolerated at effective doses, with no significant changes in body weight or signs of acute toxicity. However, as with any compound, dose-dependent toxicity can occur. High concentrations of vehicles like DMSO can also have their own biological effects. It is always recommended to perform a pilot toxicity study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in an Anti-Inflammatory Model
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | For oral administration, ensure the formulation is a fine, homogenous suspension. Consider using a vehicle known to enhance solubility, such as one containing PEG300 and Tween 80. For i.p. administration, ensure the this compound is fully dissolved in the vehicle before injection. |
| Inadequate Dose | The effective dose of this compound can vary between different inflammatory models. Perform a dose-response study to determine the optimal dose for your specific model. Doses ranging from 1 to 10 mg/kg (i.p.) have been used in inflammation studies. |
| Timing of Administration | The timing of this compound administration relative to the inflammatory stimulus is critical. Administering this compound before the inflammatory insult may be necessary to see a prophylactic effect. |
| Choice of Endpoint | Ensure that the chosen inflammatory markers are relevant to the mechanism of action of this compound. This compound is known to inhibit the NF-κB pathway, so measuring downstream targets like TNF-α, IL-6, and IL-1β is appropriate. |
Issue 2: High Variability in Tumor Growth in a Xenograft Model
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | Ensure that the tumor cells have high viability (>95%) before injection. Use a consistent injection volume and needle gauge. Inject the cells at the same anatomical location for all animals. |
| Inaccurate Tumor Measurement | Use calibrated calipers for tumor measurement. Implement blinded measurements where the person measuring the tumors is unaware of the treatment groups. Use a consistent formula for calculating tumor volume, such as (Length x Width²)/2. |
| Variable Drug Administration | Prepare the this compound formulation fresh daily. Vortex the solution vigorously before each injection to ensure a homogenous suspension. For i.p. injections, ensure the needle is correctly placed in the peritoneal cavity. |
| Animal Health Status | Monitor the health of the animals regularly. Any underlying health issues can affect tumor growth and response to treatment. |
Quantitative Data Summary
The following tables summarize key quantitative data from various animal studies with this compound for easy comparison.
Table 1: this compound Dosage and Administration in Anti-Cancer Animal Studies
| Animal Model | Tumor Cell Line | Administration Route | Dosage | Vehicle | Outcome | Reference |
| Nude Mice | Human Oral Cancer (SCC-4) | Intraperitoneal | 0.2 and 0.4 mg/kg | 0.1% DMSO in PBS | Significant decrease in tumor volume and weight | |
| Nude Mice | Human Melanoma (A375.S2) | Intraperitoneal | 2 and 10 mg/kg | Not Specified | Significant reduction in tumor volume and weight | |
| BALB/c Mice | Leukemia (WEHI-3) | Not Specified | 0.1, 0.2, and 0.4 mg/kg | Not Specified | Increased survival rate |
Table 2: this compound Dosage and Administration in Anti-Inflammatory Animal Studies
| Animal Model | Inflammation Model | Administration Route | Dosage | Vehicle | Outcome | Reference |
| C57BL/6 Mice | Cigarette Smoke-Induced Lung Inflammation | Intraperitoneal | 1, 2, and 10 mg/kg | Not Specified | Reduced inflammatory cell infiltration and cytokine levels | |
| BALB/c Mice | Ovalbumin-Induced Asthma | Intraperitoneal | 5 and 10 mg/kg | Not Specified | Reduced airway hyper-responsiveness and inflammation | |
| Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | Not Specified | Not Specified | Not Specified | Attenuated body weight loss and colon damage |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | T½ (half-life) | Absolute Bioavailability | Reference |
| Intravenous | 50 mg/kg | 20.86 ± 2.02 min | - | |
| Oral | 400 mg/kg | 36.48 ± 7.24 min | 45.5 ± 11.0% |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a final dosing solution, dilute the stock solution in sterile PBS to the desired concentration. For example, to achieve a 0.1% DMSO concentration, the final dilution factor of the DMSO stock will be 1:1000.
-
Prepare the dosing solution fresh each day and keep it on ice, protected from light.
-
Vortex the solution thoroughly before each injection.
-
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Western Blot Analysis of NF-κB and PI3K/Akt Pathways in Tumor Tissue
-
Protein Extraction:
-
Excise the tumor tissue and immediately snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Caption: Workflow for in vivo this compound studies.
Caption: Troubleshooting guide for this compound solubility.
Caption: this compound's inhibitory effects on signaling.
References
Validation & Comparative
Casticin vs. Quercetin anticancer activity comparison
An Objective Comparison of Casticin and Quercetin's Anticancer Properties for a Scientific Audience
Introduction
This compound and quercetin, two flavonoids found extensively in the plant kingdom, have garnered significant attention in oncological research for their potential as anticancer agents.[1][2][3][4] Both compounds exert pleiotropic effects on cancer cells, including the inhibition of proliferation, induction of apoptosis, and cell cycle arrest.[5] However, their efficacy and mechanisms of action differ, presenting distinct profiles for potential therapeutic development. This guide provides a comparative analysis of their anticancer activities, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Comparative Analysis of Bioactivities
The anticancer effects of this compound and quercetin are dose-dependent and vary across different cancer cell lines. While both compounds inhibit cell viability in the low micromolar range, their primary modes of action, particularly concerning cell cycle regulation, show notable differences.
Table 1: Summary of Anticancer Effects
| Parameter | This compound | Quercetin |
| Cell Viability (IC50) | ||
| MCF-7 (Breast Cancer) | 8.5 µM | ~5-17 µM |
| A549 (Lung Cancer) | Data not consistently available | ~28 µM (converted from 8.65 µg/ml at 24h) |
| HCT-116 (Colon Cancer) | ~5 µM | ~5.8 µM |
| Primary Mode of Apoptosis | ROS-mediated, mitochondrial-dependent pathway | Intrinsic and extrinsic pathways |
| Primary Cell Cycle Arrest Phase | G2/M phase | G1 phase (gastric cancer), G2/M phase (lung, cervical cancer) |
| Key Signaling Pathways | PI3K/Akt, NF-κB, STAT3, MAPK | PI3K/Akt, Wnt/β-catenin, MAPK, p53 |
Modulation of Key Signaling Pathways
The anticancer activities of this compound and quercetin are underpinned by their ability to interfere with critical signaling cascades that regulate cell fate.
This compound: A Multi-Pathway Inhibitor
This compound demonstrates potent antitumor effects by targeting several key pathways. It is a known inhibitor of the PI3K/Akt signaling cascade, a central pathway for cell survival and proliferation. Furthermore, this compound has been shown to suppress the pro-survival NF-κB and STAT3 pathways, contributing to its ability to induce apoptosis and inhibit metastasis.
Quercetin: Targeting Proliferation and Development Pathways
Quercetin also modulates the PI3K/Akt and MAPK pathways. A distinguishing feature of its mechanism is the potent inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and is often dysregulated in colorectal cancers. By preventing the nuclear translocation of β-catenin, quercetin halts the transcription of target genes essential for cell growth.
Standardized Experimental Protocols
The following methodologies are standard for evaluating the anticancer activities of compounds like this compound and quercetin.
Cell Viability (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.
-
Protocol:
-
Seeding: Plate cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Expose cells to a range of concentrations of this compound or quercetin for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Protocol:
-
Treatment: Treat cells with the desired concentration of the compound for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treatment & Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase.
-
References
- 1. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcimjournal.com [jcimjournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound: A Short Review on its Pharmacological Activity as an Anticancer Drug | Bentham Science [eurekaselect.com]
- 5. journal.waocp.org [journal.waocp.org]
Casticin in Profile: A Comparative Analysis with Fellow Flavonoids from Vitex Species
For researchers and drug development professionals navigating the therapeutic potential of natural compounds, flavonoids isolated from Vitex species present a compelling area of study. Among these, casticin has emerged as a significant bioactive compound with demonstrated anticancer and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of this compound against other prominent flavonoids from the Vitex genus, namely artemetin, penduletin, isoorientin, orientin, and isovitexin. The comparison is based on experimental data from various studies, detailing their respective efficacies in key biological assays and elucidating the underlying molecular mechanisms.
Comparative Biological Activities: A Quantitative Overview
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and monoamine oxidase (MAO) inhibitory activities of this compound and other selected flavonoids from Vitex species. This data provides a direct comparison of their potency in various experimental models.
Table 1: Comparative Cytotoxicity of Vitex Flavonoids against Human Cancer Cell Lines
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| This compound (Vitexicarpin) | HepG2 (Liver Carcinoma) | 23.9 ± 0.6 | [3] |
| MCF-7 (Breast Cancer) | 25.8 ± 0.9 | [3] | |
| Artemetin | HepG2 (Liver Carcinoma) | 2.3 ± 0.6 | [3] |
| MCF-7 (Breast Cancer) | 3.9 ± 0.6 | ||
| Penduletin | HepG2 (Liver Carcinoma) | 5.6 ± 0.7 | |
| MCF-7 (Breast Cancer) | 6.4 ± 1.26 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Anti-inflammatory and MAO-Inhibitory Activities of Vitex Flavonoids
| Flavonoid | Assay | IC50 (µg/mL) | Reference |
| Isoorientin | NF-κB Inhibition | 8.9 | |
| MAO-A Inhibition | >100 | ||
| MAO-B Inhibition | 11.08 | ||
| Orientin | NF-κB Inhibition | 12 | |
| MAO-A Inhibition | >100 | ||
| MAO-B Inhibition | 11.04 | ||
| Isovitexin | NF-κB Inhibition | 18 | |
| MAO-A Inhibition | >100 | ||
| MAO-B Inhibition | 21.3 |
MAO: Monoamine oxidase, enzymes involved in the breakdown of neurotransmitters. Inhibition of MAO is a strategy for the treatment of neurological disorders.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment via MTT Assay
The cytotoxic effects of this compound, artemetin, and penduletin on HepG2 and MCF-7 cells were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: HepG2 and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound, artemetin, or penduletin) or DMSO as a vehicle control. The cells were then incubated for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
NF-κB Inhibition Assay
The anti-inflammatory activity of isoorientin, orientin, and isovitexin was evaluated by their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in a cell-based reporter assay.
-
Cell Line: A stable HEK293 cell line expressing an NF-κB-driven luciferase reporter gene was used.
-
Cell Seeding and Treatment: Cells were seeded in 96-well plates and treated with different concentrations of the test flavonoids.
-
NF-κB Activation: After a pre-incubation period with the flavonoids, the cells were stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the signaling cascade.
-
Luciferase Assay: Following stimulation, the cells were lysed, and the luciferase activity was measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.
-
Data Analysis: The percentage of NF-κB inhibition was calculated by comparing the luciferase activity in flavonoid-treated cells to that in stimulated, untreated cells. IC50 values were then determined.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of these flavonoids are underpinned by their modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular mechanisms of action for this compound and other compared flavonoids.
Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through the modulation of multiple signaling pathways, leading to apoptosis and inhibition of cell proliferation.
Caption: this compound's anticancer activity involves inhibiting pro-survival pathways and activating pro-apoptotic pathways.
Comparative Anticancer Mechanisms of Artemetin and Penduletin
Artemetin and penduletin, also isolated from Vitex species, induce apoptosis in cancer cells, contributing to their cytotoxic effects.
Caption: Artemetin and penduletin induce apoptosis through the mitochondrial pathway.
Anti-inflammatory Mechanisms of Isoorientin, Orientin, and Isovitexin
These flavonoids demonstrate anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway.
Caption: Isoorientin, orientin, and isovitexin reduce inflammation by inhibiting the NF-κB pathway.
Neuroprotective Mechanisms of Orientin
Orientin has shown potential neuroprotective effects by modulating multiple pathways involved in neuronal survival and inflammation.
Caption: Orientin's neuroprotective effects are mediated by the modulation of antioxidant and anti-inflammatory pathways.
Conclusion
This comparative guide highlights the diverse and potent biological activities of this compound and other flavonoids from Vitex species. While this compound demonstrates significant anticancer and anti-inflammatory potential, other flavonoids such as artemetin and penduletin show superior cytotoxicity against the tested cancer cell lines. Similarly, isoorientin, orientin, and isovitexin exhibit potent anti-inflammatory and MAO-inhibitory activities.
The presented data underscores the importance of continued research into the specific activities and mechanisms of individual Vitex flavonoids. For drug development professionals, this information can guide the selection of lead compounds for further preclinical and clinical investigation. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and further unravel the therapeutic potential of this important class of natural products. Future studies should focus on direct, head-to-head comparative analyses of these flavonoids in a wider range of in vitro and in vivo models to establish a more comprehensive understanding of their relative potencies and therapeutic windows.
References
Casticin: A Promising Flavonoid in the In Vivo Battle Against Tumors
A Comprehensive Comparison with Standard Chemotherapeutic Agents
For researchers, scientists, and drug development professionals exploring novel anti-cancer therapies, the flavonoid casticin has emerged as a compound of significant interest. In vivo studies have demonstrated its potential to inhibit tumor growth in various cancer types, primarily through the modulation of key signaling pathways. This guide provides an objective comparison of this compound's in vivo anti-tumor effects with standard-of-care chemotherapies, supported by experimental data and detailed protocols to aid in the design and evaluation of future pre-clinical studies.
In Vivo Anti-Tumor Efficacy: this compound vs. Standard Chemotherapy
This compound has shown notable anti-tumor activity in xenograft models of oral and gallbladder cancer. To provide a comparative perspective, this section juxtaposes the in vivo efficacy of this compound with that of standard chemotherapeutic agents for these cancers: cisplatin for oral squamous cell carcinoma and gemcitabine for gallbladder cancer.
Comparative Analysis of Tumor Growth Inhibition
| Treatment Agent | Cancer Model | Dosage and Administration | Tumor Volume Reduction | Tumor Weight Reduction | Citation |
| This compound | Human Oral Cancer (SCC-4) Xenograft | 0.2 mg/kg, intraperitoneal, every 2 days for 18 days | 25% | 50% | [1] |
| This compound | Human Oral Cancer (SCC-4) Xenograft | 0.4 mg/kg, intraperitoneal, every 2 days for 18 days | 40% | 52% | [1] |
| Cisplatin | Human Oral Squamous Carcinoma Xenograft | 0.3 mg/kg, intraperitoneal, twice weekly | 28% | Not Reported | [2] |
| Cisplatin | Human Oral Squamous Carcinoma Xenograft | 0.9 mg/kg, intraperitoneal, twice weekly | 86% | Not Reported | [2] |
| This compound | Human Gallbladder Cancer (NOZ) Xenograft | 10 mg/kg, intraperitoneal, every 2 days | Significant reduction (exact % not specified) | Significant reduction (exact % not specified) | [3] |
| This compound | Human Gallbladder Cancer (NOZ) Xenograft | 20 mg/kg, intraperitoneal, every 2 days | Significant reduction (exact % not specified) | Significant reduction (exact % not specified) | |
| Gemcitabine | Human Gallbladder Cancer (NOZ) Orthotopic Xenograft | 125 mg/kg, intraperitoneal, for 3 weeks | Prevention of macroscopic tumor formation | Not Reported |
Experimental Protocols for In Vivo Anti-Tumor Studies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.
This compound in Human Oral Cancer Xenograft Model
-
Animal Model: Six-week-old male BALB/c-nu/nu nude mice.
-
Cell Line: Human oral cancer SCC-4 cells.
-
Tumor Induction: 1x10^6 SCC-4 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reached a palpable volume of 100-120 mm³.
-
Experimental Groups:
-
Control: 0.1% DMSO in PBS, intraperitoneal injection every 2 days.
-
This compound Group 1: 0.2 mg/kg this compound in 0.1% DMSO, intraperitoneal injection every 2 days.
-
This compound Group 2: 0.4 mg/kg this compound in 0.1% DMSO, intraperitoneal injection every 2 days.
-
-
Duration of Treatment: 18 days.
-
Outcome Measures: Tumor volume and body weight were measured every two days. At the end of the study, tumors were excised and weighed.
Cisplatin in Human Oral Squamous Carcinoma Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: Human oral squamous carcinoma cells.
-
Tumor Induction: Subcutaneous injection of cancer cells.
-
Treatment Initiation: Not specified.
-
Experimental Groups:
-
Control: Vehicle.
-
Cisplatin Groups: 0.3, 0.45, and 0.9 mg/kg, administered intraperitoneally twice a week.
-
-
Duration of Treatment: 24 days.
-
Outcome Measures: Tumor growth inhibition was measured.
This compound in Human Gallbladder Cancer Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: Human gallbladder cancer NOZ cells.
-
Tumor Induction: Subcutaneous inoculation of NOZ cells.
-
Treatment Initiation: Not specified.
-
Experimental Groups:
-
Control: 10% DMSO + 90% PBS, injected every 2 days.
-
This compound Group 1: 10 mg/kg this compound, injected every 2 days.
-
This compound Group 2: 20 mg/kg this compound, injected every 2 days.
-
-
Duration of Treatment: Not specified.
-
Outcome Measures: Tumor size and weight were measured at the end of the experiment. Immunohistochemical analysis of Bcl-2, cyclinD1, p-AKT, and Ki-67, and TUNEL assay were performed on tumor xenografts.
Gemcitabine in Human Gallbladder Cancer Orthotopic Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: Human gallbladder cancer NOZ cells.
-
Tumor Induction: Orthotopic inoculation of NOZ cells into the gallbladder.
-
Treatment Initiation: One week after tumor cell inoculation.
-
Experimental Groups:
-
Control Group: Intraperitoneal injection of 0.9% sodium chloride for three weeks.
-
Gemcitabine Group: Intraperitoneal injection of 125 mg/kg gemcitabine for three weeks.
-
-
Duration of Treatment: Three weeks.
-
Outcome Measures: Macroscopic and histological evaluation of tumors, analysis of PCNA-positive tumor cells, and survival duration.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By inhibiting Akt phosphorylation, this compound can suppress the expression of downstream targets like MMP-9, which is involved in tumor invasion and metastasis.
Caption: this compound inhibits the PI3K/Akt pathway, reducing MMP-9 and metastasis.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. This compound has been reported to suppress the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins and promoting cancer cell death.
Caption: this compound inhibits NF-κB, downregulating anti-apoptotic proteins and inducing apoptosis.
STAT3 Signaling Pathway
STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. This compound has been found to suppress the activation of STAT3, thereby inhibiting the expression of its target genes involved in tumorigenesis.
Caption: this compound inhibits STAT3 signaling, reducing proliferation and angiogenesis.
Conclusion
The in vivo data presented in this guide highlight the potential of this compound as an anti-tumor agent. Its ability to inhibit tumor growth in oral and gallbladder cancer models, coupled with its modulatory effects on key cancer-related signaling pathways, warrants further investigation. While direct comparative studies with standard chemotherapies are limited, the available data suggests that this compound exhibits significant anti-tumor efficacy. The detailed experimental protocols provided herein should facilitate further research to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of cancer treatment.
References
- 1. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Potential Antineoplastic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Casticin's Synergistic Potential: A Comparative Guide for Enhancing Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Casticin, a flavonoid compound, has demonstrated promising anticancer properties and is now being explored for its potential to synergistically enhance the efficacy of conventional chemotherapy drugs. This guide provides a comparative overview of this compound's synergistic effects, supported by available experimental data and detailed methodologies, to aid researchers in the development of novel cancer treatment strategies.
Synergistic Effects of this compound with Chemotherapeutic Agents
This compound has been shown to potentiate the anticancer effects of other therapeutic agents, such as the dual Akt/mTOR inhibitor BEZ-235. While comprehensive quantitative data for this compound's synergy with frontline chemotherapy drugs like doxorubicin, cisplatin, and paclitaxel is still emerging, the available evidence suggests a strong potential for combination therapy.
This compound and BEZ-235: A Case Study in Synergy
A study investigating the combined effect of this compound and BEZ-235 on breast cancer (MCF-7) and gastric cancer (SNU16) cell lines revealed a significant increase in apoptosis compared to treatment with either agent alone. This synergistic effect highlights this compound's ability to modulate key signaling pathways involved in cell survival and proliferation.[1]
Table 1: Apoptotic Effect of this compound in Combination with BEZ-235 [1]
| Cell Line | Treatment | Percentage of Apoptotic Cells |
| MCF-7 | This compound alone | Not specified |
| BEZ-235 alone | Not specified | |
| This compound + BEZ-235 | 40.4% | |
| SNU16 | This compound alone | 8.1% |
| BEZ-235 alone | 6.6% | |
| This compound + BEZ-235 | 21.9% |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with chemotherapy drugs, a series of in vitro experiments are essential. The following protocols are based on standard methodologies used in combination drug studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound and the chemotherapy drug, both individually and in combination.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, OVCAR-3 for ovarian cancer) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapy drug, and their combinations for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Data Analysis: Dissolve the formazan crystals and measure the absorbance at 570 nm. Calculate the IC50 values and use software like CalcuSyn to determine the Combination Index (CI). A CI value less than 1 indicates synergy.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic cells following treatment.
-
Cell Treatment: Treat cells with this compound, the chemotherapy drug, and their combination at predetermined concentrations (e.g., their respective IC50 values) for 24 or 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression in key signaling pathways.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Akt, mTOR, Bcl-2, Bax, cleaved caspase-3) and then with secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflow
The synergistic effects of this compound are believed to be mediated through its modulation of various signaling pathways that are often dysregulated in cancer.
Caption: this compound may synergize with chemotherapy by inhibiting pro-survival pathways like PI3K/Akt/mTOR and modulating apoptosis and cell cycle regulation.
Caption: A typical workflow for evaluating the synergistic effects of this compound and chemotherapy drugs in vitro.
References
Unveiling the Multi-Faceted Anti-Cancer Mechanisms of Casticin: A Cross-Cell Line Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Casticin's mechanism of action across various cancer cell lines. This compound, a flavonoid compound, has demonstrated significant anti-neoplastic properties by modulating key cellular signaling pathways, inducing apoptosis, and causing cell cycle arrest. This guide synthesizes experimental data to offer a comprehensive overview of its therapeutic potential.
This compound's efficacy as an anti-cancer agent stems from its ability to target multiple signaling cascades that are often dysregulated in cancer.[1] This multi-targeted approach makes it a promising candidate for further investigation and development. This guide will delve into the specific molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the affected pathways to facilitate a deeper understanding of its action.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effect of this compound, quantified by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines, indicating a degree of cell-type-specific activity. The following table summarizes the reported IC50 values for this compound in a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 8.5 | 24 |
| SNU16 | Gastric Cancer | 7.0 | 24 |
| RPMI 8226 | Myeloma | 6.0 | 24 |
| A375.S2 | Melanoma | ~0.2 (for anti-metastatic effects) | Not Specified |
| TSGH-8301 | Bladder Cancer | Not Specified | 12 and 48 |
| TE-1 | Esophageal Cancer | Not Specified | Not Specified |
| ECA-109 | Esophageal Cancer | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | 0.25 and 0.50 (for anti-migration/invasion) | 24 |
| 4T1 | Mouse Breast Cancer | 0.25 and 0.50 (for anti-migration/invasion) | 24 |
| RAW 264.7 | Murine Macrophage | >1.0 (for cytotoxicity) | Not Specified |
Deciphering the Molecular Mechanisms: A Look at Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway in various cancer cell lines, including breast, gastric, and myeloma cells.[2][3] Treatment with this compound leads to a decrease in the phosphorylation levels of both Akt and the downstream effector mTOR.[2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell growth and differentiation. While some studies suggest that this compound's effects are independent of the MAPK pathway in certain breast cancer cells,[2] other research indicates its involvement in different contexts. For instance, in human lung epithelial cells, this compound has been shown to suppress the phosphorylation of JNK, p38, and ERK1/2, all key components of the MAPK pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer. This compound has been demonstrated to inhibit the NF-κB signaling pathway. It has been shown to decrease the phosphorylation of IκBα and the nuclear translocation of the p65 subunit, thereby inhibiting the transcription of NF-κB target genes.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. This compound has been shown to inhibit the STAT3 signaling pathway, although the precise mechanism of direct inhibition is still under investigation.
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. Treatment with this compound leads to an increase in the population of apoptotic cells, as evidenced by Annexin V/PI staining. Furthermore, this compound can induce cell cycle arrest at different phases, depending on the cell line, thereby halting cell proliferation.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SNU16, RPMI 8226) in a 96-well plate at a density of 1 × 10^4 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for the desired incubation period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for the desired time and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, p-p65, p65, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Current Status of Clinical Development
Despite the promising preclinical data, a thorough search of clinical trial registries indicates that this compound has not yet entered clinical trials for the treatment of cancer in humans. Further preclinical studies, including in vivo animal models and toxicology studies, are necessary to pave the way for its clinical development.
References
- 1. An Overview of the Potential Antineoplastic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits breast cancer cell migration and invasion by down-regulation of PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Casticin and Other Natural Compounds in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natural compound Casticin against other well-researched phytochemicals, focusing on their anti-proliferative and anti-inflammatory properties. The data presented is collated from various preclinical studies to offer a comparative perspective on their potential therapeutic applications.
Introduction to Compared Compounds
This compound is a polymethoxyflavone found in plants of the Vitex genus.[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][3][4] Its mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like PI3K/Akt and NF-κB.
For this comparison, this compound is evaluated alongside four other prominent natural compounds:
-
Quercetin: A widely distributed flavonoid in fruits and vegetables, known for its potent antioxidant, anti-inflammatory, and anti-cancer properties.
-
Luteolin: Another common flavonoid with demonstrated anti-inflammatory and anti-carcinogenic effects, often cited as one of the more potent flavonoids in preclinical studies.
-
Curcumin: The principal curcuminoid of turmeric, extensively studied for its anti-inflammatory and anti-cancer activities, though it faces challenges with bioavailability.
-
Resveratrol: A polyphenol found in grapes and berries, recognized for its antioxidant, anti-cancer, and cardioprotective benefits.
Quantitative Comparison of Anti-Proliferative Activity
The efficacy of these compounds in inhibiting cancer cell growth is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. The tables below summarize IC50 values from various in vitro studies across different human cancer cell lines.
Disclaimer: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, incubation time, assay type). The data below is aggregated from multiple sources to provide a comparative snapshot and should be interpreted with this variability in mind.
Table 1: IC50 Values (in µM) in Breast Cancer Cell Lines
| Compound | MCF-7 (ER+) | MDA-MB-231 (Triple-Negative) |
| This compound | 8.5 µM | Data Not Available |
| Quercetin | 73 µM | 5.81 µM, 85 µM |
| Luteolin | Data Not Available | Data Not Available |
| Curcumin | 25.1 µM | 9.1 µM (Nano-curcumin), 16.4 µM, 30.78 µg/mL (72h) |
| Resveratrol | 51.18 µM, 400-500 µM (48h) | 200-250 µM (48h) |
Table 2: IC50 Values (in µM) in Lung Cancer Cell Lines (A549)
| Compound | IC50 Value (µM) |
| This compound | Data Not Available |
| Quercetin | Data Not Available |
| Luteolin | 11.7 µg/mL |
| Curcumin | 33 µM (24h), 40-50 µM |
| Resveratrol | 35.05 µM, 400-500 µM (48h) |
Table 3: IC50 Values (in µM) in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| This compound | SNU16 | Gastric Cancer | 7 µM |
| This compound | RPMI 8226 | Myeloma | 6 µM |
| Quercetin | HCT116 | Colon Cancer | 5.79 µM |
| Luteolin | HL60 | Leukemia | 12.5 µM, 15 µM |
| Curcumin | HepG2 | Liver Cancer | 11.0-41.8 µg/mL |
| Resveratrol | HepG2 | Liver Cancer | 57.4 µM |
| Resveratrol | HeLa | Cervical Cancer | 200-250 µM (48h) |
Mechanisms of Action: Focus on NF-κB Signaling
A common mechanistic thread among these natural compounds is their ability to modulate inflammatory pathways, with the Nuclear Factor-kappa B (NF-κB) signaling pathway being a primary target. NF-κB is a key transcription factor that regulates inflammation, immune responses, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers and chronic inflammatory diseases.
This compound, Quercetin, Luteolin, Curcumin, and Resveratrol have all been shown to inhibit the NF-κB pathway. They typically act by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
Figure 1. Inhibition of the canonical NF-κB signaling pathway by natural compounds.
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Curcumin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours in a humidified atmosphere at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 2. Standard experimental workflow for the MTT cell viability assay.
Protein Expression Analysis (Western Blot)
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate. It is essential for studying the effects of compounds on signaling pathways.
Principle: The technique involves three main steps: (1) separation of proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), (2) transfer of the separated proteins to a solid support membrane (e.g., PVDF or nitrocellulose), and (3) detection of the target protein using specific primary and secondary antibodies.
Protocol:
-
Sample Preparation (Lysate): Treat cells with the natural compounds as required. Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 10-50 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate them by electrophoresis (e.g., 1-2 hours at 100 V).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This is typically done using an electrical current (wet or semi-dry transfer).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-IκBα) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which is captured using a gel imager or X-ray film.
-
Data Analysis: The intensity of the bands corresponds to the amount of target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data and quantify changes in protein expression.
References
Casticin's Impact on Drug-Resistant Cancer: A Comparative Guide
For Immediate Release
A Comprehensive Analysis of Casticin's Efficacy in Overcoming Multidrug Resistance in Cancer Cells
Shanghai, China – November 25, 2025 – A growing body of evidence suggests that the natural flavonoid this compound holds significant promise in the fight against drug-resistant cancers. This guide provides a detailed comparison of this compound's effects on drug-resistant cancer cell lines, supported by experimental data and methodological insights, to inform researchers, scientists, and drug development professionals on its potential as a chemosensitizing agent.
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells. This compound has been investigated for its ability to counteract these resistance mechanisms and re-sensitize cancer cells to conventional anticancer drugs.
Quantitative Analysis of this compound's Synergistic Effects
Recent research has demonstrated that this compound can work synergistically with conventional chemotherapeutic agents to enhance their cytotoxicity in drug-resistant cancer cell lines. A key study investigated the combinatorial effects of this compound and the chemotherapeutic drug Daunorubicin (DNR) on acute myeloid leukemia (AML) stem-like cell lines, KG1a and KG1.
The study revealed that a non-ratio combination of 0.25 µM DNR and 0.0625 µM this compound resulted in a significant decrease in cell viability compared to individual treatments. The Combination Index (CI) values for this combination were less than 1, indicating a synergistic interaction.[1]
| Cell Line | Treatment | Cell Viability (%) | Combination Index (CI) |
| KG1a | Control | 100 | - |
| 0.25 µM DNR | 61.1 | - | |
| 0.0625 µM this compound | 85.9 | - | |
| 0.25 µM DNR + 0.0625 µM this compound | 45.3 | < 1 (Synergistic) | |
| KG1 | Control | 100 | - |
| 0.25 µM DNR | 82.6 | - | |
| 0.0625 µM this compound | 81.8 | - | |
| 0.25 µM DNR + 0.0625 µM this compound | 63.2 | < 1 (Synergistic) |
Table 1: Synergistic effects of this compound and Daunorubicin (DNR) on AML cell lines.[1]
While the combination of this compound and DNR showed a significant reduction in cell viability, the study also noted that this synergistic effect did not translate to a significant increase in apoptotic or necrotic cell death compared to single-agent treatments.[1] This suggests that the enhanced cytotoxicity may be mediated by mechanisms other than the potentiation of apoptosis.
Mechanism of Action: Overcoming Multidrug Resistance
The primary mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic drugs is through the overexpression of ABC transporters, particularly P-glycoprotein (ABCB1). These transporters act as efflux pumps, reducing the intracellular concentration of anticancer drugs to sub-therapeutic levels.
While direct experimental evidence on this compound's effect on P-glycoprotein expression is still emerging, the synergistic effects observed with chemotherapeutic drugs strongly suggest an interaction with MDR mechanisms. It is hypothesized that this compound may act as an inhibitor of ABCB1, thereby increasing the intracellular accumulation of co-administered drugs. This is a common mechanism for other flavonoids that have been shown to reverse MDR.
Further research is required to fully elucidate the precise molecular interactions between this compound and ABC transporters. Key experimental approaches to investigate this include:
-
Rhodamine 123 Accumulation Assay: To assess the functional inhibition of P-glycoprotein.
-
Western Blot Analysis: To determine the effect of this compound on the protein expression levels of ABCB1.
Experimental Protocols
For researchers looking to validate and expand upon these findings, the following are detailed methodologies for key experiments.
Cell Viability and Synergism Analysis (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and its combination with other drugs.
-
Cell Seeding: Plate cancer cells (e.g., KG1a, KG1) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic drug (e.g., DNR), and their combinations for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CompuSyn to assess synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Experimental Workflow for Cell Viability and Synergism Analysis
Workflow for determining cell viability and synergistic effects using the MTT assay.
P-glycoprotein (ABCB1) Functional Assay (Rhodamine 123 Accumulation)
This assay measures the efflux pump activity of P-glycoprotein.
-
Cell Preparation: Harvest drug-resistant cells and resuspend them in phenol red-free medium.
-
Inhibitor Incubation: Pre-incubate the cells with different concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Staining: Add rhodamine 123 (a fluorescent substrate of P-gp) to the cell suspension and incubate for another 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Signaling Pathway of this compound in Overcoming Drug Resistance
References
Casticin's Anticancer Activity: A Comparative Analysis of 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
The evaluation of novel anticancer compounds requires robust in vitro models that can accurately predict in vivo efficacy. While traditional two-dimensional (2D) cell cultures have been instrumental in initial drug screening, they often fail to recapitulate the complex microenvironment of a solid tumor. Three-dimensional (3D) cell cultures, such as spheroids, are gaining prominence as they more closely mimic the cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers found in vivo. This guide provides a comparative analysis of the anticancer activity of Casticin, a natural flavonoid, in 2D versus 3D cell culture models, supported by experimental data and detailed protocols.
Executive Summary
Studies on various anticancer agents consistently demonstrate that cells grown in 3D spheroids exhibit increased resistance to treatment compared to their 2D monolayer counterparts.[1][2][3][4] This phenomenon is attributed to factors such as reduced drug penetration into the spheroid core, the presence of quiescent cells in hypoxic regions, and altered gene expression and signaling pathways.[3] While direct comparative studies on this compound in 2D versus 3D models are limited, based on the general principles observed for other flavonoids and anticancer drugs, it is anticipated that higher concentrations of this compound would be required to achieve the same cytotoxic effect in 3D cultures as in 2D cultures. This guide will explore the expected differences in this compound's activity and provide the methodologies to test this hypothesis.
Data Presentation: this compound Activity in 2D vs. 3D Models
The following tables summarize hypothetical yet representative data for the activity of this compound in a typical cancer cell line grown in both 2D and 3D culture systems. This data is based on the general trend of increased drug resistance observed in 3D models.
Table 1: Comparative IC50 Values of this compound
| Cell Culture Model | This compound IC50 (µM) |
| 2D Monolayer | 25 |
| 3D Spheroid | 75 |
Table 2: Comparative Apoptosis Induction by this compound (at 50 µM)
| Cell Culture Model | Percentage of Apoptotic Cells (%) |
| 2D Monolayer | 60 |
| 3D Spheroid | 25 |
Table 3: Comparative Protein Expression Changes Induced by this compound (at 50 µM)
| Target Protein | 2D Monolayer (Fold Change) | 3D Spheroid (Fold Change) |
| p-Akt | 0.3 | 0.6 |
| Cleaved Caspase-3 | 4.5 | 2.0 |
| Bcl-2 | 0.4 | 0.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for the replication and validation of these findings.
Cell Culture: 2D Monolayer and 3D Spheroid Formation
a. 2D Monolayer Culture:
-
Cancer cells are seeded in a standard flat-bottom 96-well plate at a density of 5 x 10³ cells per well.
-
Cells are cultured in a suitable growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ until the cells reach 70-80% confluency.
b. 3D Spheroid Culture:
-
A 96-well ultra-low attachment round-bottom plate is used to prevent cell adhesion.
-
Cancer cells are seeded at a density of 2 x 10³ cells per well in the appropriate growth medium.
-
The plate is centrifuged at 1000 rpm for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Spheroid formation is monitored daily, and the medium is carefully replenished every 48-72 hours. Spheroids are typically ready for treatment when they reach a diameter of 300-500 µm.
Workflow for 2D and 3D cell culture experiments.
Cell Viability Assay (ATP-based)
This protocol utilizes a luminescent ATP-based assay to determine cell viability.
-
After treatment with this compound for the desired time, equilibrate the 96-well plates (both 2D and 3D) to room temperature for 30 minutes.
-
Add a volume of a commercially available ATP-based viability reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the dose-response curves.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of key executioner caspases in the apoptotic pathway.
-
At the end of the this compound treatment period, add a fluorescent caspase-3/7 reagent and a nuclear counterstain (e.g., Hoechst 33342) to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
For 3D spheroids, a clearing agent may be used to reduce light scatter and improve imaging quality.
-
Image the cells (2D) or spheroids (3D) using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of apoptotic (caspase-3/7 positive) and total cells to determine the percentage of apoptosis.
Western Blot Analysis
This protocol describes the extraction of proteins from both 2D and 3D cultures for analysis.
-
For 2D cultures: Aspirate the medium, wash the cells with ice-cold PBS, and add RIPA lysis buffer.
-
For 3D cultures: Collect spheroids by gentle centrifugation (e.g., 200 x g for 5 minutes at 4°C). Wash with ice-cold PBS and then lyse the spheroid pellet with RIPA buffer. Mechanical disruption (e.g., sonication or passing through a syringe) may be necessary to ensure complete lysis of the spheroids.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Proceed with standard Western blotting procedures to detect target proteins.
This compound's Known Signaling Pathways
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways, primarily the PI3K/Akt pathway. Downregulation of this pathway leads to decreased cell proliferation and survival.
This compound inhibits the PI3K/Akt pathway.
Conclusion
The transition from 2D to 3D cell culture models represents a significant step towards more physiologically relevant in vitro cancer research. While direct comparative data for this compound is not yet available, the established principles of increased drug resistance in 3D spheroids provide a strong rationale for conducting such comparative studies. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the differential effects of this compound and other novel compounds in 2D versus 3D environments. Such studies are crucial for a more accurate preclinical assessment of anticancer drug efficacy and for bridging the gap between in vitro findings and clinical outcomes.
References
- 1. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Meta-Analysis of Casticin: A Comparative Guide to Preclinical and Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Casticin, a polymethoxyflavone found in plants of the Vitex genus, has garnered significant attention for its therapeutic potential, particularly in oncology and inflammatory diseases. This guide provides a comprehensive meta-analysis of the existing preclinical and clinical data on this compound, presenting a comparative overview of its efficacy, mechanisms of action, and experimental foundations. While preclinical evidence is abundant and promising, it is important to note that clinical trials investigating pure this compound are notably scarce. The majority of human studies have focused on extracts of Vitex agnus-castus, which contain this compound, primarily for gynecological conditions.
Preclinical Data: Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects across a wide range of cancer cell lines in vitro and in animal models. Its primary mechanisms include the induction of cell cycle arrest and apoptosis, and the inhibition of cancer cell migration and invasion.
Cytotoxicity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has shown varied IC50 values depending on the cancer cell line, indicating a degree of selectivity in its cytotoxic effects.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Oral Squamous Carcinoma | KB | 0.23 | [cite: ] |
| Breast Cancer | MCF-7 | 8.5 | [1] |
| Gastric Cancer | SNU16 | 7.0 | [1] |
| Myeloma | RPMI8226 | 6.0 | [1] |
| Gallbladder Cancer | NOZ, SGC996 | ~2.0 | [cite: ] |
| Leukemia | K562 | 5.95 | [2] |
| Leukemia | HL-60 | 4.82 | [2] |
| Leukemia | Kasumi-1 | 15.56 |
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of this compound's anti-cancer activity is its ability to induce programmed cell death (apoptosis) and halt the cell division cycle, predominantly at the G2/M phase.
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Effect | Quantitative Data | Reference |
| MCF-7, SNU16, RPMI8226 | 5 | Apoptosis Induction | Increase in Annexin V positive cells | |
| Hepatocellular Carcinoma (PLC/PRF/5) | 10 | Apoptosis Induction | 26.8% apoptosis at 24h | [cite: ] |
| Oral Cancer (SCC-4) | Not specified | G2/M Arrest | Not specified | [cite: ] |
| Nasopharyngeal Carcinoma (5-8F) | 3, 6, 9 | G2/M Arrest | Dose-dependent increase in G2/M population | [cite: ] |
| Human Glioma (U251, U87, U373) | Not specified | G2/M Arrest & Apoptosis | Dose-dependent decrease in viability | [cite: ] |
Preclinical Data: Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Inhibition of Inflammatory Mediators
In various preclinical models, this compound has been shown to suppress the production of key molecules that drive inflammation.
Table 3: Anti-Inflammatory Effects of this compound in Preclinical Models
| Model | Treatment | Effect | Quantitative Data | Reference |
| LPS-stimulated RAW264.7 Macrophages | 0.3-10 µM | Inhibition of NO, PGE2, IL-1β, IL-6, TNF-α | Concentration-dependent decrease | |
| IL-1β-stimulated A549 Lung Epithelial Cells | Not specified | Decreased COX-2, PGE2, Pro-inflammatory Cytokines | Significant reduction | |
| Murine Model of Acute Lung Inflammation | 1, 2, 10 mg/kg (i.p.) | Reduced total cells, neutrophils, macrophages, lymphocytes, and pro-inflammatory cytokines in BALF | Significant inhibition | |
| Murine Asthma Model | Not specified | Reduced IL-6 and TNF-α in BALF | Significant reduction | |
| DMM-induced Osteoarthritis in Mice | Not specified | Reduced cartilage destruction and MMP13 levels | Marked reduction |
Signaling Pathways and Experimental Workflows
This compound's therapeutic effects are underpinned by its interaction with multiple intracellular signaling pathways. The diagrams below illustrate the key pathways implicated in its anti-cancer and anti-inflammatory actions, as well as a typical workflow for its preclinical evaluation.
Caption: this compound's anti-cancer signaling pathways.
References
Casticin's Potency in Kinase Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of casticin's potency against established kinase inhibitors, supported by experimental data. This compound, a naturally occurring flavonoid, has demonstrated notable inhibitory activity against key signaling kinases, particularly within the PI3K/Akt pathway.
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and several well-known kinase inhibitors against their primary kinase targets. This allows for a direct comparison of their in vitro potency.
| Compound | Target Kinase | IC50 / Ki (nM) | Notes |
| This compound | PI3K (p110α/p85α) | 616[1] | A natural flavonoid compound. |
| Alpelisib (BYL719) | PI3Kα | 5[2] | A potent and selective PI3Kα inhibitor, FDA-approved. |
| Taselisib (GDC-0032) | PI3Kα | 0.29 (Ki)[3] | A potent inhibitor of class I PI3K isoforms. |
| Idelalisib (CAL-101) | PI3Kδ | 19[4] | A highly selective inhibitor of PI3Kδ, with weaker activity against other isoforms (PI3Kα IC50 = 8600 nM).[5] |
Kinase Selectivity Profile of this compound
To assess its specificity, this compound was profiled against a large panel of kinases. In a comprehensive screen of 468 wild-type and mutant kinases using the DiscoveRx KINOMEscan platform, this compound exhibited a high degree of selectivity. At a concentration of 10 µM, it demonstrated a selectivity score (S score) of 0.01, indicating that it interacts with a very small fraction of the tested kinome, with strong binding observed for the PI3K family.
Experimental Methodologies
The determination of kinase inhibitory activity for this compound and the compared inhibitors typically involves in vitro biochemical assays. The following provides a generalized protocol based on commonly used commercial platforms, such as the Invitrogen SelectScreen™ Biochemical Kinase Activity Assay mentioned in the evaluation of this compound.
Principle of the Assay:
These assays quantify the enzymatic activity of a purified kinase in the presence of an inhibitor. The potency of the inhibitor is determined by measuring the reduction in kinase activity as a function of inhibitor concentration. Common detection methods include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method is employed in assays like LanthaScreen™. It measures the transfer of energy from a donor fluorophore (e.g., Europium) on an anti-tag antibody to an acceptor fluorophore on a tracer that binds to the kinase's ATP pocket. Inhibition is detected by a decrease in the FRET signal as the inhibitor displaces the tracer.
-
Fluorescence Polarization (FP): This technique is used in assays like the Z'-LYTE®. It measures the change in the polarization of fluorescently labeled substrates or inhibitors upon binding to the kinase.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to kinase activity.
Generalized Kinase Inhibition Assay Protocol:
-
Reagents and Preparation:
-
Purified recombinant kinase (e.g., PI3K p110α/p85α).
-
Kinase-specific substrate (e.g., a peptide or lipid like PIP2).
-
ATP at a concentration near the Km for the specific kinase.
-
Test compound (this compound or other inhibitors) serially diluted to various concentrations.
-
Assay buffer containing necessary cofactors (e.g., MgCl2).
-
Detection reagents (e.g., TR-FRET pair, ADP detection reagents).
-
-
Assay Procedure:
-
The kinase and test compound are pre-incubated in the assay buffer in a microplate well.
-
The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagents are added.
-
The signal (e.g., fluorescence, luminescence) is measured using a plate reader.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to a control reaction without any inhibitor.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for assessing kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Casticin: Comprehensive Disposal and Safety Protocol
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of bioactive compounds like casticin are paramount to ensuring a safe and compliant research environment. This compound, a methoxylated flavonol with antimitotic and anti-inflammatory properties, requires meticulous management throughout its lifecycle, from acquisition to disposal.[1] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound and associated waste materials. Although not classified as a hazardous substance under Regulation (EC) No 1272/2008, its potent biological activity necessitates that it be handled as a potentially hazardous material.[2][3][4]
Quantitative Data and Physical Properties
A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling and storage. This data is crucial for risk assessment and for determining appropriate disposal pathways.
| Property | Value | Source(s) |
| CAS Number | 479-91-4 | [2] |
| Molecular Formula | C₁₉H₁₈O₈ | |
| Molecular Weight | 374.3 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 186-187 °C | |
| Boiling Point (Predicted) | 617.7 ± 55.0 °C | |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | |
| Storage Temperature | Recommended at 4°C or -20°C | |
| Solubility (DMSO) | 10 - 75 mg/mL | |
| Solubility (Ethanol) | 1 - 5 mg/mL |
Operational Protocol for this compound Disposal
The following is a step-by-step guide for the proper disposal of this compound waste. Given its cytotoxic and biologically active nature, all materials contaminated with this compound should be treated as hazardous chemical waste. The primary and recommended method for the final disposal of such waste is high-temperature incineration through a licensed environmental waste management facility.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure appropriate PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
This includes unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and other lab consumables.
-
Place all solid waste into a designated, leak-proof, and rigid hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste" and should identify the contents, including "this compound Waste".
-
-
Liquid Waste:
-
This includes solutions containing this compound, such as stock solutions or experimental media.
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Liquid Waste" with the name "this compound" and the approximate concentration.
-
Crucially, do not pour any this compound-containing solutions down the drain.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container. This container should also be labeled as containing cytotoxic waste.
-
Step 3: Waste Storage in the Laboratory
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure containers remain closed except when adding waste.
-
This storage area should be away from general lab traffic and incompatible materials.
Step 4: Final Disposal
-
Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Ensure all required institutional and regulatory documentation is accurately completed.
Emergency Procedures: this compound Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or involves a significant amount of dust, evacuate the area and contact your institution's EHS emergency line.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
If it is safe to do so, eliminate any ignition sources if a flammable solvent was used.
-
-
Don Appropriate PPE:
-
Wear a lab coat, safety goggles, and double-glove with chemically resistant gloves. For larger spills of powdered this compound, respiratory protection may be necessary.
-
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with absorbent paper or pads to prevent dust from becoming airborne. Do not dry sweep. Moisten the absorbent material with water and carefully wipe up the spill, working from the outside in.
-
For liquid spills: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Place all contaminated cleanup materials into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable laboratory detergent and water.
-
Wipe the area down with 70% ethanol or another appropriate disinfectant.
-
Dispose of all decontamination materials as hazardous waste.
-
-
Reporting:
-
Report the incident to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
-
Visual Workflow and Decision Guides
To further clarify the disposal and safety procedures, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.
Caption: this compound Waste Disposal Workflow.
Caption: this compound Spill Response Decision Flowchart.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
